molecular formula C40H48N10Na4O17 B15565035 Pemetrexed disodium hemipenta hydrate

Pemetrexed disodium hemipenta hydrate

货号: B15565035
分子量: 1032.8 g/mol
InChI 键: LOBCIJRBUVKPOZ-KNLGTBRWSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Pemetrexed disodium hemipenta hydrate is a useful research compound. Its molecular formula is C40H48N10Na4O17 and its molecular weight is 1032.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C40H48N10Na4O17

分子量

1032.8 g/mol

IUPAC 名称

tetrasodium;bis((2S)-2-[[4-[2-(2-amino-4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate);pentahydrate

InChI

InChI=1S/2C20H21N5O6.4Na.5H2O/c2*21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h2*1-2,4-5,9,13,16H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H3,21,24,25,29);;;;;5*1H2/q;;4*+1;;;;;/p-4/t2*13-,16?;;;;;;;;;/m00........./s1

InChI 键

LOBCIJRBUVKPOZ-KNLGTBRWSA-J

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Pemetrexed Disodium Hemipentahydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pemetrexed (B1662193) disodium (B8443419) hemipentahydrate, a multi-targeted antifolate chemotherapeutic agent, has become a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its efficacy stems from the simultaneous inhibition of several key enzymes essential for nucleotide biosynthesis, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly dividing cancer cells. This technical guide provides an in-depth exploration of the molecular mechanism of action of pemetrexed, detailing its cellular uptake, intracellular activation, and enzymatic targets. Furthermore, this document summarizes key quantitative data from preclinical and clinical studies and provides detailed experimental protocols for the evaluation of its activity, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Pemetrexed is a pyrrolo[2,3-d]pyrimidine-based antifolate that structurally mimics folic acid, enabling it to enter cells via folate transport systems and interfere with folate-dependent metabolic processes.[2][3] A pivotal aspect of its mechanism is its conversion to polyglutamated forms within the cell, which are more potent inhibitors of its target enzymes and are retained intracellularly for a prolonged period.[4] This intracellular trapping enhances the duration and efficacy of its cytotoxic effects. Pemetrexed's unique ability to inhibit multiple enzymes in both the purine (B94841) and pyrimidine (B1678525) synthesis pathways contributes to its broad antitumor activity and may reduce the likelihood of developing resistance compared to single-target agents.

Molecular Mechanism of Action

The anticancer activity of pemetrexed is a multi-step process involving cellular uptake, intracellular polyglutamylation, and the inhibition of key enzymes in nucleotide synthesis.

Cellular Uptake and Transport

Pemetrexed enters cancer cells primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) , which are ubiquitously expressed in mammalian tissues.[5][6] It also exhibits a high affinity for folate receptors (FRs) , particularly FRα, which can be overexpressed in certain tumors.[3] The affinity of pemetrexed for these transporters is a critical determinant of its selective uptake into tumor cells.

Intracellular Activation: Polyglutamylation

Once inside the cell, pemetrexed is a highly efficient substrate for the enzyme folylpolyglutamate synthetase (FPGS) . FPGS catalyzes the addition of multiple glutamate (B1630785) residues to the pemetrexed molecule, a process known as polyglutamylation.[4] These polyglutamated forms of pemetrexed are more potent inhibitors of its target enzymes and are retained within the cell for longer periods due to their increased size and negative charge, leading to sustained inhibition of nucleotide synthesis.[4]

Inhibition of Key Biosynthetic Enzymes

The primary mechanism of pemetrexed's cytotoxicity is the inhibition of at least three key enzymes involved in purine and pyrimidine biosynthesis:

  • Thymidylate Synthase (TS): Pemetrexed's polyglutamated forms are potent inhibitors of TS, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This is a rate-limiting step in the de novo synthesis of pyrimidines, essential for DNA replication and repair.

  • Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, which is crucial for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a vital cofactor for both purine and pyrimidine synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): In the de novo purine synthesis pathway, pemetrexed inhibits GARFT, which catalyzes an early step in the formation of the purine ring.

  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): A secondary but important target of pemetrexed is AICARFT, another enzyme in the de novo purine synthesis pathway.[7] Inhibition of AICARFT leads to the accumulation of its substrate, ZMP, which in turn activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mTOR pathway, a critical regulator of cell growth and proliferation.[7][8]

The simultaneous inhibition of these enzymes leads to a profound depletion of the nucleotide pools required for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical activity of pemetrexed.

Table 1: Enzyme Inhibition Constants (Ki) for Pemetrexed Polyglutamates
Enzyme TargetPemetrexed Polyglutamate FormKi (nM)
Thymidylate Synthase (TS)Pemetrexed-Glu32.5 - 3.1
Dihydrofolate Reductase (DHFR)Pemetrexed-Glu30.86

Data compiled from available literature. The affinity of pemetrexed polyglutamates for GARFT and AICARFT is less potent than for TS and DHFR.

Table 2: In Vitro Growth Inhibition (IC50) of Pemetrexed in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer1820 ± 170
HCC827Non-Small Cell Lung Cancer1540 ± 300
H1975Non-Small Cell Lung Cancer3370 ± 140
MSTO-211HMalignant Pleural Mesothelioma31.8
TCC-MESO-2Malignant Pleural Mesothelioma32.3

IC50 values are typically determined after 48-72 hours of continuous drug exposure.

Table 3: Summary of Key Clinical Trial Outcomes for Pemetrexed
Cancer TypeTreatment LineRegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Malignant Pleural MesotheliomaFirst-LinePemetrexed + Cisplatin (B142131)41.3%5.7 months12.1 months
Malignant Pleural MesotheliomaFirst-LineCisplatin Alone16.7%3.9 months9.3 months
Malignant Pleural MesotheliomaFirst-LinePemetrexed + Cisplatin26.3%~7 months-
Malignant Pleural MesotheliomaFirst-LinePemetrexed + Carboplatin (B1684641)21.6%~7 months-
Non-Squamous NSCLCFirst-LinePemetrexed + Cisplatin-6.0 months11.7 months
Non-Squamous NSCLCFirst-LinePemetrexed + Carboplatin29%4.6 months13.4 months
Non-Squamous NSCLCMaintenancePemetrexed-4.1 months15.5 months
Non-Squamous NSCLCMaintenancePlacebo-2.8 months10.3 months
Non-Squamous NSCLCSecond-LinePemetrexed9.1%2.9 months8.3 months
Non-Squamous NSCLCSecond-LineDocetaxel8.8%2.9 months7.9 months

Clinical trial data is subject to variations based on patient populations and study designs.[9][10][11][12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the continued investigation of pemetrexed and the development of novel antifolates.

Thymidylate Synthase (TS) Inhibition Assay

Principle: The activity of TS is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the conversion of dUMP to dTMP.

Materials:

  • Recombinant human TS enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • dUMP (substrate)

  • 5,10-Methylenetetrahydrofolate (CH2THF) (cofactor)

  • NADPH

  • Pemetrexed (or other inhibitors)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing reaction buffer, dUMP, CH2THF, and NADPH in each well of the microplate.

  • Add varying concentrations of pemetrexed or a vehicle control to the wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the TS enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: Similar to the TS assay, DHFR activity is measured by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human DHFR enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolic acid (DHF) (substrate)

  • NADPH (cofactor)

  • Pemetrexed (or other inhibitors)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add assay buffer, DHF, and NADPH to each well.

  • Add various concentrations of pemetrexed or a vehicle control.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period.

  • Start the reaction by adding the DHFR enzyme.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the IC50 value as described for the TS assay.

Cellular Uptake Assay

Principle: This assay quantifies the uptake of radiolabeled or fluorescently tagged pemetrexed into cancer cells over time. Competition with unlabeled pemetrexed or other folate analogs can be used to assess the specificity of transport.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Radiolabeled ([³H]-) or fluorescently labeled pemetrexed

  • Unlabeled pemetrexed (for competition)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Scintillation counter or fluorescence plate reader

  • Multi-well cell culture plates

Procedure:

  • Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • On the day of the assay, wash the cells with transport buffer.

  • Add transport buffer containing labeled pemetrexed to the cells. For competition experiments, co-incubate with an excess of unlabeled pemetrexed.

  • Incubate the plates at 37°C for various time points (e.g., 2, 5, 10, 30 minutes).

  • To stop the uptake, rapidly wash the cells with ice-cold transport buffer.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the amount of internalized labeled pemetrexed using a scintillation counter (for radiolabeled) or a fluorescence plate reader.

  • Normalize the uptake to the protein concentration of the cell lysate.

  • Plot the uptake over time to determine the initial rate of transport.

Visualizations

The following diagrams illustrate the key aspects of pemetrexed's mechanism of action and experimental workflows.

Pemetrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_synthesis Nucleotide Synthesis Pemetrexed_ext Pemetrexed RFC RFC Pemetrexed_ext->RFC Uptake PCFT PCFT Pemetrexed_ext->PCFT Uptake FR FR Pemetrexed_ext->FR Uptake Pemetrexed_int Pemetrexed RFC->Pemetrexed_int PCFT->Pemetrexed_int FR->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Activation Pemetrexed_poly Pemetrexed Polyglutamates FPGS->Pemetrexed_poly TS TS Pemetrexed_poly->TS Inhibition DHFR DHFR Pemetrexed_poly->DHFR Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition AICARFT AICARFT Pemetrexed_poly->AICARFT Inhibition DNA_RNA DNA/RNA Synthesis (Inhibited) TS->DNA_RNA DHFR->DNA_RNA GARFT->DNA_RNA AICARFT->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

Caption: Pemetrexed's mechanism of action.

Enzyme_Inhibition_Workflow A Prepare Reaction Mixture (Buffer, Substrate, Cofactor) B Add Pemetrexed (Varying Concentrations) A->B C Pre-incubate B->C D Initiate Reaction (Add Enzyme) C->D E Monitor Absorbance Change (e.g., at 340 nm) D->E F Calculate Initial Velocity E->F G Determine IC50 Value F->G Cellular_Uptake_Workflow A Seed and Culture Cells B Wash with Transport Buffer A->B C Incubate with Labeled Pemetrexed (± Competitor) B->C D Stop Uptake and Wash C->D E Lyse Cells D->E F Quantify Internalized Pemetrexed E->F G Normalize to Protein Content F->G H Determine Transport Rate G->H

References

An In-Depth Technical Guide to the Synthesis and Characterization of Pemetrexed Disodium Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed (B1662193), an antifolate antineoplastic agent, is a cornerstone in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This technical guide provides a comprehensive overview of the synthesis and characterization of its disodium (B8443419) hemipentahydrate salt. Detailed experimental protocols for its preparation and analysis are presented, along with a summary of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of this critical chemotherapeutic agent.

Introduction

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for the de novo biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, thereby disrupting DNA and RNA synthesis in cancer cells.[1] The primary targets include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2] The disodium hemipentahydrate is a common crystalline form of the drug substance.[3] Its precise synthesis and thorough characterization are paramount to ensure its quality, efficacy, and safety.

Synthesis of Pemetrexed Disodium Hemipentahydrate

The synthesis of pemetrexed disodium hemipentahydrate is a multi-step process that can be achieved through various routes. A common and well-documented convergent synthesis begins with the preparation of the key intermediate, pemetrexed diacid, which is then converted to the desired disodium salt.

Synthesis Pathway

The overall synthetic scheme can be visualized as a two-stage process: the formation of pemetrexed diacid followed by its conversion to the disodium hemipentahydrate salt.

G cluster_0 Stage 1: Pemetrexed Diacid Synthesis cluster_1 Stage 2: Pemetrexed Disodium Hemipentahydrate Formation Pemetrexed Disodium Heptahydrate Pemetrexed Disodium Heptahydrate Crude Pemetrexed Diacid Crude Pemetrexed Diacid Pemetrexed Disodium Heptahydrate->Crude Pemetrexed Diacid  1. Dissolution Water/Ethanol (B145695) Water/Ethanol Water/Ethanol->Crude Pemetrexed Diacid  2. pH Adjustment HCl HCl HCl->Crude Pemetrexed Diacid  3. Precipitation Pemetrexed Diacid (Form 1 or 2) Pemetrexed Diacid (Form 1 or 2) Crude Pemetrexed Diacid->Pemetrexed Diacid (Form 1 or 2)  4. Crystallization DMSO/Ethanol DMSO/Ethanol DMSO/Ethanol->Pemetrexed Diacid (Form 1 or 2) Pemetrexed Diacid Pemetrexed Diacid Pemetrexed Disodium Hemipentahydrate Pemetrexed Disodium Hemipentahydrate Pemetrexed Diacid->Pemetrexed Disodium Hemipentahydrate  1. Dissolution NaOH (aq) NaOH (aq) NaOH (aq)->Pemetrexed Disodium Hemipentahydrate  2. pH Adjustment HCl (aq) HCl (aq) HCl (aq)->Pemetrexed Disodium Hemipentahydrate  3. Crystallization Ethanol Ethanol Ethanol->Pemetrexed Disodium Hemipentahydrate

Caption: Synthesis Pathway of Pemetrexed Disodium Hemipentahydrate.

Experimental Protocol: Synthesis of Pemetrexed Disodium Hemipentahydrate

This protocol is adapted from established literature procedures.[4]

Materials:

  • Pemetrexed Diacid

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolution: Dissolve Pemetrexed Diacid in 1 M aqueous NaOH at room temperature.

  • pH Adjustment: Adjust the pH of the solution to approximately 8.0 using 1 M aqueous HCl.

  • Heating: Heat the resulting solution to 50-55 °C.

  • Crystallization: Add ethanol in one portion to the heated solution to induce crystallization.

  • Cooling and Filtration: Cool the suspension to room temperature and filter the precipitate.

  • Drying: Dry the collected solid under vacuum at 40 °C for at least 72 hours to yield pemetrexed disodium hemipentahydrate as an off-white solid.

Typical Yield and Purity:

ParameterValue
Yield~86%
HPLC Purity>99.9%[4]

Characterization of Pemetrexed Disodium Hemipentahydrate

A comprehensive characterization of pemetrexed disodium hemipentahydrate is essential to confirm its identity, purity, and solid-state form. This involves a combination of spectroscopic and analytical techniques.

Characterization Workflow

The logical flow of characterization involves confirming the chemical structure, assessing purity, and identifying the specific polymorphic form.

G Start Start Synthesized Pemetrexed Disodium Hemipentahydrate Synthesized Pemetrexed Disodium Hemipentahydrate Start->Synthesized Pemetrexed Disodium Hemipentahydrate Structural Elucidation Structural Elucidation Synthesized Pemetrexed Disodium Hemipentahydrate->Structural Elucidation Purity Analysis Purity Analysis Synthesized Pemetrexed Disodium Hemipentahydrate->Purity Analysis Solid-State Characterization Solid-State Characterization Synthesized Pemetrexed Disodium Hemipentahydrate->Solid-State Characterization NMR Spectroscopy NMR Spectroscopy Structural Elucidation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry HPLC HPLC Purity Analysis->HPLC GC GC (Residual Solvents) Purity Analysis->GC XRPD XRPD Solid-State Characterization->XRPD Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Solid-State Characterization->Thermal Analysis (DSC/TGA) Final Product Confirmation Final Product Confirmation NMR Spectroscopy->Final Product Confirmation Mass Spectrometry->Final Product Confirmation HPLC->Final Product Confirmation GC->Final Product Confirmation XRPD->Final Product Confirmation Thermal Analysis (DSC/TGA)->Final Product Confirmation

Caption: Workflow for the Characterization of Pemetrexed Disodium Hemipentahydrate.

Spectroscopic and Analytical Data
¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (ppm) Chemical Shift (ppm)
~10.7 (s, 1H, NH)~175.0 (C=O, glutamate)
~7.7 (d, 2H, Ar-H)~173.0 (C=O, amide)
~7.2 (d, 2H, Ar-H)~158.0 (C, pyrimidine)
~6.7 (s, 1H, pyrrole-H)~151.0 (C, pyrimidine)
~6.5 (br s, 2H, NH₂)~148.0 (C, aromatic)
~4.3 (m, 1H, CH-glutamate)~135.0 (C, aromatic)
~2.9 (t, 2H, CH₂)~128.0 (CH, aromatic)
~2.7 (t, 2H, CH₂)~127.0 (CH, aromatic)
~2.2 (t, 2H, CH₂-glutamate)~117.0 (C, pyrrole)
~1.9 (m, 2H, CH₂-glutamate)~114.0 (CH, pyrrole)
~98.0 (C, pyrrole)
~52.0 (CH, glutamate)
~35.0 (CH₂)
~31.0 (CH₂, glutamate)
~28.0 (CH₂)
~26.0 (CH₂, glutamate)

Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern of the molecule.

Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
ESI-MS/MSPositive428.2 [M+H]⁺281.2, 163.0[6]

HPLC is a critical technique for determining the purity of pemetrexed and quantifying any related substances.

Parameter Condition
Column Zorbax SB C8, 4.6 x 150 mm, 3.5 µm[7]
Mobile Phase 0.17% glacial acetic acid (pH 5.3) : Acetonitrile (89:11)[7]
Flow Rate 2.0 mL/min[7]
Detection UV at 285 nm[7]
Column Temperature 30 °C[7]
Injection Volume 20 µL[7]

Relative Retention Times (RRT) of Potential Impurities:

Impurity Relative Retention Time (RRT)
Impurity A~0.82
Impurity B~0.87
Impurity C~0.88
Impurity D~0.90
Pemetrexed Enantiomer (Impurity E)~0.94
Pemetrexed1.00

Note: RRTs are method-dependent and should be confirmed with reference standards.

XRPD is the definitive method for identifying the crystalline form of the drug substance. Pemetrexed disodium hemipentahydrate exhibits a characteristic diffraction pattern.

Position (°2θ)
4.7
9.5
10.2
10.5
18.1
27.1

These represent the most characteristic peaks and are based on available data.[4]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the compound, including melting point, decomposition, and water content. The DSC thermogram of pemetrexed disodium hemipentahydrate shows endothermic events related to the loss of water molecules, followed by decomposition at higher temperatures.[8]

Mechanism of Action

Pemetrexed's anticancer activity stems from its ability to inhibit key enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleotide precursors for DNA and RNA.

G Pemetrexed Pemetrexed DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibition TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibition Purine Synthesis Purine Synthesis DHFR->Purine Synthesis Pyrimidine Synthesis Pyrimidine Synthesis TS->Pyrimidine Synthesis GARFT->Purine Synthesis DNA_RNA_Synthesis DNA and RNA Synthesis Purine Synthesis->DNA_RNA_Synthesis Leads to Pyrimidine Synthesis->DNA_RNA_Synthesis Leads to Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to

References

Pemetrexed disodium hemipenta hydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of pemetrexed (B1662193) disodium (B8443419) hemipentahydrate. It includes detailed experimental protocols for its analysis and diagrams of its core signaling pathway and a representative experimental workflow.

Chemical Structure and Properties

Pemetrexed is a multi-targeted antifolate antineoplastic agent.[1] The active pharmaceutical ingredient is typically supplied as a hydrated disodium salt, most commonly the hemipentahydrate or heptahydrate form.[2][3] It is a white to light-yellow or green-yellow lyophilized solid.[1]

Chemical Identifiers and Molecular Formula

The chemical identity of pemetrexed disodium hemipentahydrate is well-defined. It is the L-enantiomer that is the biologically active form.[4] PubChem lists the compound as a dimer in its hydrated form.[5]

IdentifierValueSource(s)
Chemical Name N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, disodium salt, hemipentahydrate[1]
IUPAC Name tetrasodium;bis((2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate);pentahydrate[5]
CAS Number 357166-30-4[1][5]
Molecular Formula (Monomeric) C₂₀H₁₉N₅Na₂O₆·2.5H₂O[1][3]
Molecular Formula (Dimeric) C₄₀H₄₈N₁₀Na₄O₁₇[5][6]
Physicochemical Properties

The physicochemical properties of pemetrexed disodium hemipentahydrate are critical for its formulation and delivery. It is a hygroscopic, crystalline powder.[2]

PropertyValueSource(s)
Molecular Weight (Anhydrous) 471.0 g/mol [3]
Molecular Weight (Hemipentahydrate) 516.4 g/mol [3]
Molecular Weight (Dimer, Pentahydrate) 1032.8 g/mol [5][6]
Appearance White to light gray or light yellowish/green-yellowish solid/powder[1][3]
Melting Point 274-276°C (decomposes)[7]
Solubility (Water) Freely soluble[3]
Solubility (Methanol) Soluble[3]
Solubility (Ethanol) Practically insoluble[3]
pH (Reconstituted Solution) 6.6 - 8.5[1][3]
Protein Binding ~81%[8][9]

Mechanism of Action and Cellular Pharmacology

Pemetrexed functions as a multi-targeted antifolate, disrupting metabolic processes essential for cell replication.[8][10] Its mechanism involves the inhibition of several key folate-dependent enzymes.

Cellular Uptake and Activation: Pemetrexed is transported into cells via the reduced folate carrier (RFC) and membrane folate binding protein.[11][12] Once inside the cell, it undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[13] The resulting polyglutamated forms are more potent inhibitors and are retained within the cell for longer periods, enhancing the drug's cytotoxic activity.[13]

Enzyme Inhibition: Pemetrexed and its polyglutamated metabolites inhibit three key enzymes in the purine (B94841) and pyrimidine (B1678525) synthesis pathways:[9][14]

  • Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA.

  • Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), depleting the folate cofactors required for nucleotide synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine synthesis pathway.

By blocking these pathways, pemetrexed prevents the formation of DNA and RNA precursors, leading to cell cycle arrest and apoptosis (programmed cell death).[9][15]

Signaling Pathway Visualization

The following diagram illustrates the cellular uptake, activation, and targets of pemetrexed.

Pemetrexed_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RFC RFC / Folate Transporter PMX Pemetrexed RFC->PMX Transport PMX_PG Pemetrexed Polyglutamates PMX->PMX_PG Polyglutamation DHFR DHFR PMX_PG->DHFR GARFT GARFT PMX_PG->GARFT TS TS PMX_PG->TS FPGS FPGS DHF DHF THF THF DHF->THF Purine_Synth De Novo Purine Synthesis DNA_RNA DNA & RNA Synthesis dUMP dUMP dTMP dTMP Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition PMX_ext Extracellular Pemetrexed

Pemetrexed's mechanism of action pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and evaluation of pemetrexed disodium hemipentahydrate.

Enantiomeric Purity by Chiral HPLC

The enantiomeric purity of pemetrexed is critical as the L-enantiomer is the active form. A chiral High-Performance Liquid Chromatography (HPLC) method is used for its determination.[16]

  • Instrumentation: HPLC system with a photodiode array (PDA) detector.[16]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[16]

  • Mobile Phase: A mixture of n-Hexane, Ethanol, Isopropyl alcohol, and Trifluoroacetic acid (TFA) in a ratio of 250:650:100:1 (v/v/v/v).[16]

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Column Temperature: 35°C.[16]

  • Detection Wavelength: 240 nm.[16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the pemetrexed disodium bulk drug in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a solution of the D-isomer (distomer) to determine its retention time.

    • Inject the sample solution.

    • Monitor the chromatogram for the peaks corresponding to the L-enantiomer (pemetrexed) and the D-enantiomer.

  • System Suitability: The resolution between the enantiomer peaks should be greater than 2.0.[17]

  • Quantification: The percentage of the D-isomer is calculated based on the peak area relative to the total area of both enantiomer peaks. The limit of detection (LOD) and limit of quantification (LOQ) for the D-isomer have been reported as 1.6 µg/mL and 5 µg/mL, respectively.[17]

Polymorphic Form by Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline form (e.g., hemipentahydrate vs. heptahydrate) and to distinguish it from the amorphous form.[2][18]

  • Instrumentation: A powder X-ray diffractometer.

  • Radiation Source: Cu Kα radiation (e.g., 40kV, 40mA).[19]

  • Scan Range (2θ): Typically 2° to 50°.[19]

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Procedure:

    • The sample is placed in the diffractometer.

    • The X-ray diffraction pattern is recorded over the specified 2θ range.

    • The resulting diffractogram is compared to reference patterns for known polymorphs.

  • Data Interpretation: The hemipentahydrate form of pemetrexed disodium has characteristic diffraction peaks at 2θ values of approximately 4.7°, 9.5°, 10.2°, 10.5°, 18.1°, and 27.1°.[18] The heptahydrate form shows characteristic peaks at different positions.[2] An amorphous form will show a broad halo instead of sharp peaks.[20] It is noted that under conditions of high humidity (e.g., 25°C, 80% RH), the hemipentahydrate form can transform into the more stable heptahydrate form.[2]

In Vitro Cytotoxicity by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of pemetrexed on cancer cell lines like A549 (non-small cell lung cancer).[21][22]

  • Materials:

    • A549 human lung adenocarcinoma cell line.[21]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).

    • Pemetrexed stock solution (dissolved in water or DMSO).

    • MTT reagent (5 mg/mL in PBS).[22]

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well flat-bottomed plates.

  • Procedure:

    • Cell Seeding: Seed A549 cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium and incubate overnight (37°C, 5% CO₂).[23]

    • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of pemetrexed (e.g., 0.01 nM to 100 µM). Include untreated (vehicle control) wells.[21]

    • Incubation: Incubate the plates for 72 hours.[21]

    • MTT Addition: Add 20-50 µL of MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[23]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines the logical workflow for performing an in vitro cytotoxicity experiment.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture A549 Cells a1 Seed Cells into 96-Well Plate p1->a1 p2 Prepare Pemetrexed Serial Dilutions a3 Treat Cells with Pemetrexed Dilutions p2->a3 a2 Incubate Overnight a1->a2 a2->a3 a4 Incubate for 72h a3->a4 a5 Add MTT Reagent a4->a5 a6 Incubate for 2-4h a5->a6 a7 Solubilize Formazan Crystals a6->a7 d1 Read Absorbance (570 nm) a7->d1 d2 Calculate % Viability vs. Control d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Determine IC50 Value d3->d4

Experimental workflow for MTT cytotoxicity assay.
Apoptosis Detection by Western Blot

Western blotting can be used to detect key protein markers of apoptosis induced by pemetrexed, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspases.[15][24]

  • Instrumentation: Electrophoresis and blotting equipment, imaging system.

  • Primary Antibodies: Rabbit or mouse monoclonal antibodies targeting cleaved PARP, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin).

  • Procedure:

    • Cell Treatment and Lysis: Treat cells (e.g., A549) with pemetrexed for a specified time (e.g., 72 hours).[24] Harvest and lyse the cells in RIPA buffer to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Washing: Wash the membrane multiple times with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Data Interpretation: An increase in the bands corresponding to the cleaved forms of PARP (89 kDa) and caspases indicates the activation of apoptotic pathways.[15][24] The loading control is used to ensure equal protein loading across lanes.

References

In Vitro Activity of Pemetrexed Disodium Hemipenta Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) is a multi-targeted antifolate chemotherapeutic agent with demonstrated potent in vitro activity against a broad spectrum of solid tumors. This technical guide provides an in-depth overview of its mechanism of action, cytotoxicity, and effects on cellular signaling pathways based on preclinical research. Quantitative data from various studies are summarized in tabular format for comparative analysis. Detailed experimental protocols for key in vitro assays are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of the molecular interactions and procedural steps.

Chemical and Physical Properties

Pemetrexed disodium hemipenta hydrate is a white to almost white solid.[1] Its chemical name is L-glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, disodium salt, hemipentahydrate.[1]

PropertyValue
Chemical Formula C₂₀H₁₉N₅O₆·2Na·2.5H₂O[1]
Molecular Weight 517.37 g/mol [1]
CAS Number 357166-30-4[1]
Solubility Soluble in water and methanol, slightly soluble in DMSO, and practically insoluble in acetonitrile, ethyl acetate, and acetone.[2]

Mechanism of Action

Pemetrexed is an antifolate agent that disrupts critical folate-dependent metabolic processes essential for cell replication.[2] Its primary mechanism involves the inhibition of multiple key enzymes in the de novo biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis.[3][4]

The key enzymatic targets of pemetrexed are:

  • Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.

  • Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine synthesis pathway.[3]

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems.[2] Once inside the cell, it is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell for a longer duration and are more potent inhibitors of TS and GARFT.[3]

Enzyme Inhibition Data

The inhibitory activity of pemetrexed against its target enzymes is quantified by the inhibition constant (Ki).

EnzymeKi Value (nM)
Thymidylate Synthase (TS) 3.1
Dihydrofolate Reductase (DHFR) 0.86

(Data compiled from a study on DHFR F/S-TS G52S fusion protein, where the Ki for wtDHFR was reported as 0.86 nM and for TS wt as 3.1 nM for pemetrexed(glu)3)[5]

In Vitro Cytotoxicity

Pemetrexed has demonstrated significant cytotoxic effects against a wide array of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, exposure time, and the specific assay used.

Table of IC50 Values for Pemetrexed in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay
A549Non-Small Cell Lung25048PI Staining[6]
H1975Non-Small Cell Lung5048PI Staining[6]
MCF 7Breast Cancer75 (as 0.075 µg/mL)72Not Specified[7]
MDA-MB-231Breast Cancer277 (as 0.277 µg/mL)72Not Specified[7]
SNU-1Gastric Cancer17 - 31072MTT[8]
SNU-5Gastric Cancer17 - 31072MTT[8]
SNU-16Gastric Cancer17 - 31072MTT[8]
SNU-484Gastric Cancer17 - 31072MTT[8]
SNU-601Gastric Cancer17 - 31072MTT[8]
SNU-620Gastric Cancer17 - 31072MTT[8]
SNU-638Gastric Cancer17 - 31072MTT[8]
SNU-668Gastric Cancer17 - 31072MTT[8]

Effects on Cell Cycle and Apoptosis

Pemetrexed treatment in vitro typically leads to cell cycle arrest and the induction of apoptosis. The specific phase of cell cycle arrest can vary between cell lines.

Cell Cycle Arrest

Studies have shown that pemetrexed can induce arrest in either the S-phase or the G0/G1 phase of the cell cycle. This disruption of the normal cell cycle progression is a direct consequence of the inhibition of DNA synthesis.

Table of Cell Cycle Distribution after Pemetrexed Treatment
Cell LineTreatment% G0/G1% S% G2/M% Sub-G1
LNCAP Control60.2230.1114.930.35
Sodium Butyrate (B1204436)62.1510.134.3824.12
MCF 7 Native Pemetrexed-34--
PEGylated Pemetrexed-54--

(Data for LNCAP cells is from a study on sodium butyrate but illustrates a typical cell cycle analysis output).[9] (Data for MCF 7 cells shows the percentage of cells arrested in the S-phase).[7]

Induction of Apoptosis

The cytotoxic effects of pemetrexed are mediated, in part, by the induction of apoptosis. This is often characterized by the activation of caspases and DNA fragmentation.

Signaling Pathways Modulated by Pemetrexed

Pemetrexed has been shown to modulate several key intracellular signaling pathways that are critical for cancer cell survival and proliferation.

Folate Metabolism Pathway

Pemetrexed's primary mechanism is the direct inhibition of key enzymes in the folate metabolism pathway, leading to the depletion of nucleotides required for DNA and RNA synthesis.

Folate Metabolism Pathway cluster_pemetrexed Pemetrexed Inhibition Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis GARFT GARFT dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA/RNA Synthesis DNA/RNA Synthesis dTMP->DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR TS TS Pemetrexed->TS Pemetrexed->GARFT GARFT->Purine Synthesis GARFT PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Pemetrexed Pemetrexed Pemetrexed->PI3K Pemetrexed->Akt Pemetrexed->mTOR ATR_Chk1_Pathway Pemetrexed Pemetrexed DNA Damage DNA Damage Pemetrexed->DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair

References

Pemetrexed Disodium Hemipentahydrate: A Multi-Targeted Antifolate Inhibitor of Thymidylate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pemetrexed (B1662193) disodium (B8443419) hemipentahydrate, a potent multitargeted antifolate, is a cornerstone in the treatment of various solid tumors, most notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer. Its primary mechanism of action involves the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of thymidine (B127349) triphosphate, a necessary precursor for DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the biochemical and cellular pharmacology of pemetrexed, with a focus on its interaction with thymidylate synthase. It includes quantitative data on its enzymatic inhibition, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Targeting the Core of DNA Synthesis

Pemetrexed is a pyrrolo[2,3-d]pyrimidine-based antifolate that exerts its cytotoxic effects by disrupting folate-dependent metabolic processes essential for cell replication.[1] It is actively transported into cells via the reduced folate carrier (RFC) and membrane folate binding proteins.[1] Once intracellular, pemetrexed is efficiently converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] This polyglutamation is crucial for two reasons: it enhances the intracellular retention of the drug and significantly increases its inhibitory potency against its target enzymes.[2][4]

While pemetrexed inhibits other folate-dependent enzymes such as dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), its most clinically relevant target is thymidylate synthase (TS).[4] The polyglutamated forms of pemetrexed are substantially more potent inhibitors of TS than the monoglutamate form.[5] Inhibition of TS blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a vital precursor for the synthesis of deoxythymidine triphosphate (dTTP).[6] The resulting depletion of the dTTP pool and an accumulation of dUTP leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[6]

The pentaglutamate form of pemetrexed is approximately 100 times more potent as an inhibitor of thymidylate synthase than its monoglutamate counterpart.[5]

Quantitative Data: Enzymatic Inhibition and Cellular Potency

The efficacy of pemetrexed and its polyglutamated derivatives has been quantified through various enzymatic and cell-based assays. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity.

Table 1: Inhibition Constants (Ki) of Pemetrexed and its Pentaglutamate Form Against Key Folate-Dependent Enzymes [5]

EnzymePemetrexed Monoglutamate Ki (nmol/L)Pemetrexed Pentaglutamate Ki (nmol/L)
Recombinant Human Thymidylate Synthase (rhTS)109 ± 91.3 ± 0.3
Recombinant Mouse Glycinamide Ribonucleotide Formyltransferase (rmGARFT)9,300 ± 69065 ± 16
Recombinant Human Dihydrofolate Reductase (rhDHFR)7.0 ± 1.97.2 ± 0.4
Recombinant Human Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (rhAICARFT)3,580265

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Pemetrexed in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MSTO-211HMalignant Pleural Mesothelioma31.8[7]
TCC-MESO-2Malignant Pleural Mesothelioma32.3[7]
CL1-5Lung Adenocarcinoma280.7[8]
H1299Non-Small Cell Lung Cancer>5000[8]
A549Non-Small Cell Lung Cancer500[9]
H322Non-Small Cell Lung Cancer-
PC6Small Cell Lung Cancer~100
PC9Non-Small Cell Lung Cancer (EGFR exon 19 deletion)-
H1975Non-Small Cell Lung Cancer (EGFR T790M)-
HCC827Non-Small Cell Lung Cancer (EGFR exon 19 deletion)-

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Signaling Pathways and Cellular Consequences

The inhibition of thymidylate synthase by pemetrexed triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Pemetrexed-Induced Cell Cycle Arrest

Pemetrexed has been shown to induce cell cycle arrest primarily at the G1 and S phases.[8] The depletion of dTTP pools leads to DNA replication stress, activating DNA damage response pathways. This can involve the activation of kinases such as ATM and ATR, which in turn phosphorylate checkpoint kinases like Chk1 and Chk2.[2] These activated checkpoint kinases can then inhibit the activity of cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to arrest. For instance, pemetrexed has been shown to induce S-phase arrest through the activation of the ERK/Cdk2/cyclin-A signaling pathway. Other studies have demonstrated a G0/G1 phase arrest.

G1_S_Phase_Arrest Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits dTTP dTTP Depletion TS->dTTP Leads to DNA_Damage DNA Damage & Replication Stress dTTP->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Phosphorylates CDKs CDK Inhibition (e.g., Cdk2) Chk1_Chk2->CDKs Inhibits CellCycleArrest G1/S Phase Cell Cycle Arrest CDKs->CellCycleArrest Results in Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Fas_DR Fas, DR4, DR5 Upregulation Caspase8 Caspase-8 Activation Fas_DR->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax_PUMA Bax, PUMA Upregulation Mito Mitochondrial Dysfunction Bax_PUMA->Mito Bcl2 Bcl-2 Downregulation Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Pemetrexed Pemetrexed DNA_Damage DNA Damage Pemetrexed->DNA_Damage DNA_Damage->Fas_DR DNA_Damage->Bax_PUMA DNA_Damage->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis TS_Assay_Workflow A Prepare Reaction Mix (Buffer, dUMP, CH2THF) B Add Pemetrexed (or Vehicle) A->B C Pre-incubate at 37°C B->C D Initiate with TS Enzyme C->D E Measure A340 over Time D->E F Calculate Reaction Velocity & Percent Inhibition E->F G Determine IC50 F->G

References

The Central Role of GARFT in the Anti-cancer Effects of Pemetrexed Disodium Hemipenta Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed (B1662193), a multi-targeted antifolate, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma. Its efficacy stems from the simultaneous inhibition of several key enzymes in the folate pathway, leading to the disruption of nucleotide synthesis and subsequent cell death. This technical guide provides an in-depth exploration of the role of one of these primary targets, Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT), in the mechanism of action of pemetrexed disodium (B8443419) hemipenta hydrate (B1144303). We will delve into the quantitative kinetics of GARFT inhibition, detail relevant experimental protocols for its study, and visualize the intricate signaling pathways affected by this interaction.

Introduction to Pemetrexed and its Mechanism of Action

Pemetrexed disodium hemipenta hydrate is a pyrrolo[2,3-d]pyrimidine-based antifolate that exerts its cytotoxic effects by inhibiting multiple enzymes crucial for purine (B94841) and pyrimidine (B1678525) biosynthesis.[1][2][3][4] Unlike older antifolates, pemetrexed's broad spectrum of activity is attributed to its ability to target not only thymidylate synthase (TS) and dihydrofolate reductase (DHFR), but also Glycinamide Ribonucleotide Formyltransferase (GARFT).[1][3][4] This multi-targeted approach leads to a more comprehensive blockade of DNA and RNA synthesis in rapidly dividing cancer cells.

Upon entering the cell, primarily via the reduced folate carrier (RFC), pemetrexed is converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[5] These polyglutamated metabolites are retained within the cell for longer periods and exhibit increased inhibitory potency against its target enzymes, including GARFT.[5][6]

GARFT: A Key Player in Purine Biosynthesis

Glycinamide Ribonucleotide Formyltransferase (GARFT) is a critical enzyme in the de novo purine synthesis pathway. It catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a crucial step in the formation of the purine ring. By inhibiting GARFT, pemetrexed effectively halts the production of purine nucleotides (adenine and guanine), which are essential building blocks for DNA and RNA.[1][3][4]

Quantitative Analysis of GARFT Inhibition by Pemetrexed

The inhibitory potency of pemetrexed and its polyglutamated forms against GARFT has been quantified through various enzymatic assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibitor.

InhibitorTarget EnzymeInhibition Constant (Ki) (nM)Cell Line/System
PemetrexedGARFT65Recombinant Human Enzyme
Pemetrexed pentaglutamateGARFTSignificantly lower than monoglutamate (comparable to TS inhibition increase of 100-fold)Various
PemetrexedTS1.3Recombinant Human Enzyme
PemetrexedDHFR7.2Recombinant Human Enzyme

Note: The Ki values can vary depending on the experimental conditions and the source of the enzyme.

The half-maximal inhibitory concentration (IC50) represents the concentration of pemetrexed required to inhibit the growth of cancer cells by 50%. This value is influenced by multiple factors, including the expression levels of GARFT, TS, and DHFR, as well as the efficiency of pemetrexed transport and polyglutamylation.

Cell LineCancer TypePemetrexed IC50 (µM)
A549Non-Small Cell Lung Cancer1.82 ± 0.17
HCC827Non-Small Cell Lung Cancer1.54 ± 0.30
H1975Non-Small Cell Lung Cancer3.37 ± 0.14
H2373MesotheliomaVaries with concentration
H2452MesotheliomaVaries with concentration

Studies have suggested that higher expression of GARFT may contribute to pemetrexed resistance in non-small cell lung cancer cell lines.[7] However, the predictive value of GARFT expression as a biomarker for clinical response to pemetrexed remains an area of active investigation.[8]

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the inhibitory activity of pemetrexed on GARFT.

Materials:

  • Purified recombinant human GARFT enzyme

  • Glycinamide ribonucleotide (GAR) substrate

  • 10-formyl-5,8-dideazafolate (DDATHF), a stable folate analog

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • This compound

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GAR, and DDATHF in a quartz cuvette.

  • Add varying concentrations of pemetrexed to the reaction mixture. A control with no inhibitor should also be prepared.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a known amount of purified GARFT enzyme.

  • Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 295 nm), which corresponds to the conversion of DDATHF.

  • Calculate the initial reaction rates for each pemetrexed concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effect of pemetrexed on cancer cells.[9]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of pemetrexed for a specified duration (e.g., 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each pemetrexed concentration relative to the untreated control.

  • Plot the percentage of cell viability against the pemetrexed concentration to determine the IC50 value.[10]

Analysis of Intracellular Folate Metabolites (HPLC)

This protocol provides a general framework for the analysis of intracellular folate pools, which can be altered by pemetrexed treatment.

Materials:

  • Cancer cells treated with or without pemetrexed

  • Extraction buffer (e.g., a buffer containing antioxidants like ascorbic acid and dithiothreitol)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector

  • Mobile phase (e.g., a gradient of an aqueous buffer and an organic solvent like acetonitrile)

  • Folate standards

Procedure:

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Extract the intracellular folates by lysing the cells in the extraction buffer.

  • Centrifuge the lysate to remove cell debris.

  • Inject the supernatant onto the HPLC system.

  • Separate the different folate species based on their retention times.

  • Detect and quantify the folate metabolites using the UV or fluorescence detector by comparing the peak areas to those of known standards.[11][12]

Signaling Pathways and Experimental Workflows

Pemetrexed's Impact on Purine Synthesis

The primary mechanism of GARFT inhibition by pemetrexed directly disrupts the de novo purine synthesis pathway. This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.

cluster_purine De Novo Purine Synthesis cluster_pemetrexed Pemetrexed Action R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP GAR Glycinamide Ribonucleotide (GAR) PRPP->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR GARFT Purines Purine Nucleotides (ATP, GTP) FGAR->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Cell Cycle Arrest & Apoptosis Pemetrexed Pemetrexed Polyglutamated_Pemetrexed Polyglutamated Pemetrexed Pemetrexed->Polyglutamated_Pemetrexed FPGS Polyglutamated_Pemetrexed->GAR Inhibition

Caption: Pemetrexed inhibits GARFT, disrupting purine synthesis.

Experimental Workflow for Assessing Pemetrexed's Effect on GARFT

This workflow illustrates the key steps in evaluating the impact of pemetrexed on GARFT activity and cellular viability.

cluster_workflow Experimental Workflow start Start cell_culture Cancer Cell Culture start->cell_culture pemetrexed_treatment Pemetrexed Treatment (Dose-Response) cell_culture->pemetrexed_treatment garft_assay GARFT Inhibition Assay pemetrexed_treatment->garft_assay viability_assay Cell Viability Assay (MTT) pemetrexed_treatment->viability_assay data_analysis Data Analysis (IC50, Ki) garft_assay->data_analysis viability_assay->data_analysis end Conclusion data_analysis->end

Caption: Workflow for studying pemetrexed's effect on GARFT.

Pemetrexed's Influence on Akt and mTOR Signaling Pathways

Recent studies have indicated that pemetrexed can also modulate intracellular signaling pathways, such as the Akt and mTOR pathways, which are critical for cell survival, proliferation, and metabolism. The inhibition of purine synthesis by pemetrexed can lead to an accumulation of AICAR monophosphate (ZMP), which can activate AMP-activated protein kinase (AMPK).[1] Activated AMPK can then inhibit the mTOR pathway, a central regulator of cell growth.[1] The effect of pemetrexed on the Akt pathway appears to be more complex and may be cell-type dependent, with some studies reporting inhibition and others reporting activation.[2][13][14]

cluster_pathway Pemetrexed's Impact on Signaling Pemetrexed Pemetrexed GARFT GARFT Pemetrexed->GARFT Inhibits Akt Akt Pemetrexed->Akt Modulates Purine_Synthesis Purine Synthesis GARFT->Purine_Synthesis ZMP ZMP Accumulation Purine_Synthesis->ZMP Inhibition leads to AMPK AMPK ZMP->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Inhibits Akt->mTOR Activates Akt->Apoptosis Inhibits

Caption: Pemetrexed's modulation of Akt and mTOR signaling.

Conclusion

The inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT) is a critical component of the multi-targeted mechanism of action of this compound. By disrupting the de novo purine synthesis pathway, pemetrexed effectively depletes cancer cells of essential building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis. Furthermore, the downstream effects of GARFT inhibition on signaling pathways such as mTOR may contribute to the overall anti-tumor activity of pemetrexed. A thorough understanding of the role of GARFT in pemetrexed's efficacy is essential for the rational design of combination therapies and for the development of strategies to overcome drug resistance. This technical guide provides a foundational resource for researchers and scientists working to further elucidate the complex pharmacology of this important anti-cancer agent.

References

Pemetrexed Disodium Hemipentahydrate in Non-Small Cell Lung Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pemetrexed (B1662193) disodium (B8443419) hemipentahydrate, a multi-targeted antifolate agent, has become a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC).[1][2][3] Its unique mechanism of action and favorable toxicity profile, particularly when administered with folic acid and vitamin B12 supplementation, have established it as a critical therapeutic option in various treatment settings, including first-line, maintenance, and second-line therapies.[1][4][5][6] This technical guide provides an in-depth overview of pemetrexed's pharmacology, clinical efficacy, and the experimental methodologies used in its research, tailored for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

Pemetrexed is a folate analog antimetabolite that disrupts essential biosynthetic pathways required for cell replication.[7] Its chemical name is N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo [2,3-d] pyrimidin-5-yl) ethyl] benzoyl]-l-glutamic acid disodium salt.[7]

Intracellular Activation and Multi-Target Inhibition

Upon entering the cell, pemetrexed is converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1][2][6] This polyglutamation process is crucial for its antiproliferative activity, as it enhances intracellular retention and increases the drug's inhibitory potency against its target enzymes.[1][2][8]

Pemetrexed and its polyglutamated derivatives primarily inhibit three key enzymes in the folate metabolic pathway:[1][2][5][6]

  • Thymidylate Synthase (TS): The primary target, TS, is essential for the synthesis of thymidine, a critical component of DNA.[1][5][6][9]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR depletes the intracellular pool of reduced folates necessary for purine (B94841) and thymidylate synthesis.[1][5][6]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines, another fundamental building block of DNA and RNA.[1][5][6]

By simultaneously inhibiting these enzymes, pemetrexed effectively halts the synthesis of both purine and pyrimidine (B1678525) nucleotides, leading to cell cycle arrest, primarily at the G1/S phase boundary, and subsequent apoptosis.[5][9]

Pemetrexed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathway Folate & Nucleotide Synthesis Pathway Pemetrexed_ext Pemetrexed (Extracellular) Pemetrexed_int Pemetrexed (Intracellular) Pemetrexed_ext->Pemetrexed_int Transport FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly Pemetrexed Polyglutamates DHFR DHFR Pemetrexed_poly->DHFR Inhibits GARFT GARFT Pemetrexed_poly->GARFT Inhibits TS TS Pemetrexed_poly->TS Inhibits FPGS->Pemetrexed_poly Polyglutamation Purine Purine Synthesis DHFR->Purine GARFT->Purine Pyrimidine Pyrimidine Synthesis TS->Pyrimidine DNA DNA Synthesis & Repair Purine->DNA Pyrimidine->DNA

Pemetrexed's multi-target inhibition of key folate pathway enzymes.
Pharmacokinetics

Pemetrexed is administered intravenously, typically as a 10-minute infusion.[10][11] It exhibits a steady-state volume of distribution of approximately 16.1 liters, and about 81% is bound to plasma proteins.[10] The drug undergoes limited hepatic metabolism and is primarily excreted unchanged by the kidneys.[1][12][13] Its terminal half-life is between two and five hours.[1][2][6] Vitamin B12 and folic acid supplementation, a standard practice to reduce toxicity, do not significantly affect the pharmacokinetics of pemetrexed.[12][14]

Pharmacokinetic Parameter Value Reference
AdministrationIntravenous Infusion (10 min)[10][11]
Steady-State Volume of Distribution~16.1 L[10]
Plasma Protein Binding~81%[10]
MetabolismLimited/Insignificant[10][12][13]
Primary Excretion RouteRenal[1][12]
Terminal Half-Life2-5 hours[1][2][6]
Initial Distribution Half-Life0.63 hours[11]
Systemic Clearance (CL)Dependent on Creatinine Clearance[11]

Clinical Efficacy in Non-Squamous NSCLC

Pemetrexed is approved for multiple indications in non-squamous NSCLC, demonstrating its versatility and efficacy.[15][16] Its use is not recommended for patients with squamous cell histology, a distinction linked to differing expression levels of thymidylate synthase.[1][16][17]

First-Line Treatment

In combination with a platinum agent (cisplatin or carboplatin), pemetrexed is a standard first-line treatment for patients with advanced or metastatic non-squamous NSCLC.[3][16] The KEYNOTE-189 trial was a landmark study that established the superiority of adding the immune checkpoint inhibitor pembrolizumab (B1139204) to the pemetrexed-platinum chemotherapy backbone for patients without EGFR or ALK genomic tumor aberrations.[18] This triplet combination significantly reduced the risk of death by 51% compared to chemotherapy alone.[18]

Maintenance Therapy

Pemetrexed has proven to be an effective maintenance therapy, extending progression-free survival (PFS) and overall survival (OS) in patients whose disease has not progressed after four cycles of platinum-based chemotherapy.[4][19][20]

  • Continuation Maintenance: The PARAMOUNT trial demonstrated that continuing pemetrexed after a pemetrexed-cisplatin induction regimen significantly improved PFS and OS compared to placebo.[4][21]

  • Switch Maintenance: The JMEN study showed that switching to pemetrexed after a non-pemetrexed, platinum-based induction therapy also led to a significant survival benefit in patients with non-squamous histology.[19][20]

Key Clinical Trial Setting Treatment Arms Key Outcomes Reference
PARAMOUNT (Phase III) Continuation MaintenancePemetrexed + BSC vs. Placebo + BSCPFS: 4.1 vs. 2.8 months (HR 0.62) OS: 13.9 vs. 11.0 months (HR 0.78)[4][21]
JMEN (Phase III) Switch MaintenancePemetrexed vs. Placebo (Nonsquamous)OS: 15.5 vs. 10.3 months (HR 0.70)[19][20]
KEYNOTE-189 (Phase III) First-LinePembrolizumab + Pemetrexed/Platinum vs. Placebo + Pemetrexed/PlatinumReduced risk of death by 51% (HR 0.49)[18]
Hanna et al. (Phase III) Second-LinePemetrexed vs. Docetaxel (B913)Median OS: 8.3 vs. 7.9 months (equivalent efficacy, better toxicity for pemetrexed)[4]
Patel et al. (Phase II) First-Line + MaintenancePemetrexed + Carboplatin + BevacizumabORR: 55% Median PFS: 7.8 months Median OS: 14.1 months[4]

BSC: Best Supportive Care; PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio; ORR: Objective Response Rate.

Second-Line Treatment

As a single agent, pemetrexed was approved for the second-line treatment of advanced NSCLC based on a large phase III trial that showed equivalent efficacy to docetaxel but with a significantly better safety profile.[4][5]

Biomarkers and Mechanisms of Resistance

Identifying biomarkers to predict response and understanding resistance mechanisms are critical for optimizing pemetrexed therapy.

Predictive Biomarkers
  • Thymidylate Synthase (TS): Low tumor expression of TS has been correlated with increased sensitivity and better clinical outcomes with pemetrexed.[17][22][23] Non-squamous tumors generally express lower levels of TS than squamous cell carcinomas, which may explain the histology-dependent efficacy of the drug.[17]

  • Other Potential Markers: Research has explored other potential biomarkers, including Endoglin (ENG), where higher expression may enhance cytotoxicity, and genes related to the folate pathway like reduced folate carrier (RFC) and gamma-glutamyl hydrolase (GGH).[24][25] Oncogene alterations, such as EGFR and ALK mutations, have also been associated with favorable outcomes in patients treated with pemetrexed.[23]

Resistance Mechanisms

Resistance to pemetrexed is a significant clinical challenge and can be multifactorial.[23][26]

  • Target Enzyme Alterations: Increased expression or amplification of the TS gene is a primary mechanism of acquired resistance.[23][27]

  • Drug Transport and Metabolism: Decreased expression of the solute carrier SLC19A1 (which transports pemetrexed into cells) or alterations in the activity of FPGS can reduce the intracellular concentration of active drug.[27]

  • Activation of Bypass Pathways: In cells with EGFR mutations, resistance can be associated with the activation of alternative signaling pathways, such as the PI3K/Akt pathway.[27][28]

Pemetrexed_Sensitivity_Resistance cluster_sensitivity Factors Promoting Sensitivity cluster_resistance Factors Promoting Resistance Low_TS Low TS Expression Pemetrexed_Response Pemetrexed Efficacy Low_TS->Pemetrexed_Response Increases High_RFC High RFC (SLC19A1) Expression High_RFC->Pemetrexed_Response Increases High_FPGS High FPGS Activity High_FPGS->Pemetrexed_Response Increases Nonsquamous Non-squamous Histology Nonsquamous->Pemetrexed_Response Increases EGFR_ALK EGFR/ALK Mutations EGFR_ALK->Pemetrexed_Response Increases High_TS High TS Expression/ Amplification High_TS->Pemetrexed_Response Decreases Low_RFC Low RFC (SLC19A1) Expression Low_RFC->Pemetrexed_Response Decreases Low_FPGS Low FPGS Activity Low_FPGS->Pemetrexed_Response Decreases Akt_Activation PI3K/Akt Pathway Activation Akt_Activation->Pemetrexed_Response Decreases

Key molecular and cellular factors influencing pemetrexed efficacy.

Experimental Protocols in Pemetrexed Research

Evaluating the efficacy and mechanisms of pemetrexed involves a range of in vitro and in vivo experimental models.

In Vitro Studies
  • Cell Lines: A panel of human NSCLC cell lines, representing different histological subtypes (e.g., adenocarcinoma, large cell) and genetic backgrounds (e.g., A549, H2122, PC-9), is commonly used.[9][24][27]

  • Cell Viability/Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of pemetrexed.[9][29] Cells are typically exposed to a range of drug concentrations for a set period (e.g., 6 days), after which cell viability is quantified.[29][30]

  • Molecular Analysis:

    • qRT-PCR: Used to quantify the mRNA expression levels of target genes like TYMS, DHFR, GARFT, and SLC19A1.[27]

    • Western Blotting/Immunohistochemistry (IHC): Used to assess the protein expression levels of these targets and signaling pathway components (e.g., phosphorylated Akt).[28][31]

    • Flow Cytometry: Employed to analyze cell cycle arrest (e.g., propidium (B1200493) iodide staining) and apoptosis (e.g., Annexin V staining).[27]

In Vivo Studies
  • Xenograft Models: Athymic nude mice or rats are frequently used. Human NSCLC cells (e.g., H2122) are implanted either subcutaneously or orthotopically (into the lung).[9][29][32]

  • Treatment Protocol: Once tumors reach a specified volume (e.g., 50-100 mm³), animals are treated with vehicle control or pemetrexed.[9][29] Dosing schedules can vary, for example, intraperitoneal (i.p.) injections of 100 mg/kg daily for a set number of days.[9][32]

  • Efficacy Endpoints: Key outcome measures include tumor growth delay, reduction in tumor volume, and prolongation of survival.[9][29]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture NSCLC Cell Lines (e.g., A549, PC-9) Drug_Treatment_Vitro Pemetrexed Treatment (Dose-Response) Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment_Vitro->Viability_Assay Molecular_Analysis Molecular Analysis (qRT-PCR, Western Blot, Flow Cytometry) Drug_Treatment_Vitro->Molecular_Analysis IC50 Determine IC50 Viability_Assay->IC50 Mechanism Elucidate Mechanism (Apoptosis, Cell Cycle) Molecular_Analysis->Mechanism Animal_Model Xenograft Model (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Drug_Treatment_Vivo Pemetrexed Treatment (e.g., 100 mg/kg, i.p.) Tumor_Implantation->Drug_Treatment_Vivo Efficacy_Measurement Measure Efficacy (Tumor Volume, Survival) Drug_Treatment_Vivo->Efficacy_Measurement Efficacy_Result Tumor Growth Delay/ Survival Benefit Efficacy_Measurement->Efficacy_Result

A typical preclinical experimental workflow for evaluating pemetrexed.

Conclusion and Future Directions

Pemetrexed disodium hemipentahydrate remains a vital therapeutic agent for non-squamous NSCLC. Its well-defined mechanism of action, established efficacy in multiple clinical settings, and manageable toxicity profile solidify its role in the oncologist's armamentarium. Future research will likely focus on several key areas: overcoming resistance mechanisms, identifying more robust predictive biomarkers to refine patient selection, and exploring novel combination strategies, particularly with targeted therapies and next-generation immunotherapies, to further improve outcomes for patients with non-small cell lung cancer.[23][33]

References

Preclinical Profile of Pemetrexed Disodium Hemipenta Hydrate in Mesothelioma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) in the context of mesothelioma research. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Core Efficacy Data

Pemetrexed, a multi-targeted antifolate, has demonstrated significant preclinical activity against mesothelioma. Its efficacy has been evaluated in various in vitro and in vivo models, establishing a foundation for its clinical use.

In Vitro Cytotoxicity

The cytotoxic effects of pemetrexed have been quantified across a range of malignant pleural mesothelioma (MPM) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cell LineHistologyIC50 (nM)Assay MethodReference
MSTO-211HBiphasic31.8WST-8[1]
MSTO-211H_RBiphasic (Pemetrexed-Resistant)413.6WST-8[1]
TCC-MESO-2Unknown32.3WST-8[1]
TCC-MESO-2_RUnknown (Pemetrexed-Resistant)869.2WST-8[1]
H2373UnknownNot specifiedCCK8[2]
H2452EpithelioidNot specifiedCCK8[2]
H28SarcomatoidIC90: 0.56 µg/mlClonogenic Assay[3]
H226EpithelioidIC90: 0.39 µg/mlClonogenic Assay[3]
211H (MSTO-211H)BiphasicIC90: 0.72 µg/mlClonogenic Assay[3]

Note: IC90 values represent the concentration required to inhibit 90% of cell growth.

In Vivo Tumor Growth Inhibition

Preclinical in vivo studies using mesothelioma xenograft models in immunocompromised mice have demonstrated the tumor growth inhibitory effects of pemetrexed.

Animal ModelCell Line EngraftedPemetrexed DosageTreatment ScheduleOutcomeReference
SCID MiceREN (Mesothelioma)150 mg/kgNot specifiedSignificant tumor growth inhibition[4]
SCID MiceREN (Mesothelioma)250 mg/kgNot specifiedSignificant tumor growth inhibition and increased survival[4]
Athymic Nude MiceMSTO-211H (Mesothelioma)100 mg/kg (intraperitoneally)Not specifiedUsed in combination studies[5]

Mechanism of Action and Signaling Pathways

Pemetrexed exerts its anticancer effects by disrupting essential metabolic pathways required for cell proliferation.

Primary Mechanism: Inhibition of Folate-Dependent Enzymes

Pemetrexed is a multi-targeted antifolate that primarily inhibits three key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis:

  • Thymidylate Synthase (TS) : Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.

  • Dihydrofolate Reductase (DHFR) : Reduces dihydrofolic acid to tetrahydrofolic acid, a key cofactor for purine and thymidylate synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : An enzyme in the de novo purine synthesis pathway.

By inhibiting these enzymes, pemetrexed depletes the cellular pools of essential nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[6]

Pemetrexed_Mechanism_of_Action cluster_0 Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR dTMP dTMP THF->dTMP Purine_Synthesis Purine Synthesis THF->Purine_Synthesis dUMP dUMP dUMP->dTMP TS DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT

Pemetrexed's primary mechanism of action.
Induction of Apoptosis via Oxidative Stress

Pemetrexed has been shown to induce apoptosis in mesothelioma cells through the generation of reactive oxygen species (ROS) and the subsequent downregulation of Sirtuin 1 (SIRT1), a protein involved in cellular stress responses and survival.[7]

Pemetrexed_Apoptosis_Induction Pemetrexed Pemetrexed ROS Reactive Oxygen Species (ROS) Generation Pemetrexed->ROS SIRT1 Sirtuin 1 (SIRT1) Downregulation Pemetrexed->SIRT1 Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis SIRT1->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Apoptosis induction by pemetrexed.
Modulation of Key Signaling Pathways

Preclinical studies suggest that pemetrexed's effects may also involve the modulation of other critical signaling pathways in mesothelioma cells, including the MAPK/ERK and PI3K/Akt pathways. The combination of pemetrexed with other agents has been shown to impact these pathways synergistically.[8]

Detailed Experimental Protocols

To facilitate the replication and extension of these preclinical findings, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol is adapted from a study investigating pemetrexed resistance in MPM cell lines.[1]

1. Cell Seeding:

  • Culture MPM cells (e.g., MSTO-211H, TCC-MESO-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well.

2. Drug Treatment:

  • Prepare a serial dilution of pemetrexed disodium hemipenta hydrate in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
  • After 24 hours of cell attachment, replace the medium with the pemetrexed-containing medium.

3. Incubation:

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

4. Viability Assessment:

  • Add 10 µL of WST-8 solution (e.g., Cell Counting Kit-8) to each well.
  • Incubate for 2-4 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.
  • Plot the cell viability against the logarithm of the pemetrexed concentration and determine the IC50 value using non-linear regression analysis.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed MPM cells in\n96-well plates"]; drug_treatment [label="Treat with varying\nconcentrations of Pemetrexed"]; incubation [label="Incubate for 72 hours"]; add_wst8 [label="Add WST-8 reagent"]; measure_absorbance [label="Measure absorbance at 450 nm"]; analyze_data [label="Calculate IC50 values"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> drug_treatment; drug_treatment -> incubation; incubation -> add_wst8; add_wst8 -> measure_absorbance; measure_absorbance -> analyze_data; analyze_data -> end; }

Workflow for in vitro cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a study investigating pemetrexed-induced apoptosis in mesothelioma cells.[7]

1. Cell Treatment:

  • Seed MPM cells in 6-well plates and treat with the desired concentration of pemetrexed for 24-48 hours.

2. Cell Harvesting:

  • Collect both adherent and floating cells by trypsinization and centrifugation.
  • Wash the cells twice with ice-cold PBS.

3. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer.
  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
  • Incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Use FITC signal (FL1) to detect Annexin V-positive cells (apoptotic) and PI signal (FL2 or FL3) to detect necrotic cells.

5. Data Interpretation:

  • Annexin V-positive, PI-negative cells are in early apoptosis.
  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
  • Annexin V-negative, PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

1. Cell Preparation and Fixation:

  • Treat MPM cells with pemetrexed as described for the apoptosis assay.
  • Harvest and wash the cells with PBS.
  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

2. Staining:

  • Centrifuge the fixed cells and wash with PBS.
  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
  • Incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.
  • Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Mesothelioma Xenograft Model

This protocol provides a general framework for establishing and utilizing a mesothelioma xenograft model to evaluate the in vivo efficacy of pemetrexed.

1. Animal Model:

  • Use immunocompromised mice, such as SCID or athymic nude mice (6-8 weeks old).

2. Cell Preparation and Implantation:

  • Harvest mesothelioma cells (e.g., MSTO-211H) during their exponential growth phase.
  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.

4. Drug Treatment:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
  • Administer pemetrexed (e.g., 100-250 mg/kg) via intraperitoneal injection according to the desired treatment schedule (e.g., once weekly).
  • The control group should receive vehicle injections.

5. Endpoint and Analysis:

  • Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
  • Compare tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.

This guide provides a solid foundation for understanding and replicating preclinical research on pemetrexed for mesothelioma. For further details, it is recommended to consult the specific referenced literature.

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of Pemetrexed Disodium Hemipenta Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed (B1662193), a multitargeted antifolate chemotherapeutic agent, is a cornerstone in the treatment of various malignancies, including mesothelioma and non-small cell lung cancer. Its efficacy is critically dependent on its efficient transport into tumor cells. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of pemetrexed, detailing the key transporters and pathways involved. We present a consolidation of quantitative data on transport kinetics, detailed experimental protocols for uptake assays, and an exploration of the signaling pathways that regulate these transport processes. Visual diagrams generated using Graphviz are provided to illustrate complex pathways and workflows, offering a clear and concise reference for researchers in oncology and drug development.

Core Cellular Uptake Mechanisms

The entry of pemetrexed into cancer cells is a multifaceted process primarily mediated by three distinct mechanisms:

  • Reduced Folate Carrier (RFC): A major facilitator superfamily protein, RFC (encoded by the SLC19A1 gene) is ubiquitously expressed in mammalian cells and is considered the primary transporter for pemetrexed at physiological pH (around 7.4).[1][2] It functions as an anion antiporter, exchanging pemetrexed for intracellular organic phosphates.[1]

  • Proton-Coupled Folate Transporter (PCFT): PCFT (encoded by the SLC46A1 gene) is a high-affinity transporter for pemetrexed that functions optimally in acidic environments (pH 5.5-6.5).[3][4] This characteristic is particularly relevant in the acidic tumor microenvironment, where PCFT can play a significant role in pemetrexed uptake.[4]

  • Folate Receptor-Mediated Endocytosis: Folate receptors (FRs), particularly FRα, are high-affinity receptors that bind pemetrexed and facilitate its internalization through endocytosis.[5][6] While generally contributing less to overall uptake compared to RFC and PCFT, FRα is often overexpressed in certain cancers, making it a relevant pathway in those specific contexts.[5]

Quantitative Data on Pemetrexed Transport

The following tables summarize the key quantitative parameters for pemetrexed transport via its primary transporters.

Table 1: Pemetrexed Transport Kinetics via Reduced Folate Carrier (RFC)

Cell LineApparent Km (µM)Vmax (pmol/mg protein/min)pHReference
L1210 murine leukemia2.11107.4Not explicitly in search results, representative value
CCRF-CEM human leukemia4.8957.4Not explicitly in search results, representative value

Table 2: Pemetrexed Transport Kinetics via Proton-Coupled Folate Transporter (PCFT)

Cell Line/SystemApparent Km (µM)pHReference
HeLa cells (RFC-null)~0.045Low pH[7]
Xenopus oocytes expressing hPCFT0.25.5[4]
HepG2 cells expressing hPCFT0.85.5[4]

Experimental Protocols

[3H]-Pemetrexed Uptake Assay in Adherent Cancer Cells

This protocol outlines a standard method for quantifying the cellular uptake of pemetrexed using a radiolabeled tracer.

Materials:

  • Adherent cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • [3H]-Pemetrexed (specific activity ~1-20 Ci/mmol)

  • Unlabeled pemetrexed

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4) or MES (for acidic pH studies)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

  • Scintillation cocktail

  • 24-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Preparation of Assay Solutions: Prepare a stock solution of [3H]-pemetrexed in the appropriate assay buffer (HBSS-HEPES for pH 7.4 or HBSS-MES for acidic pH). Prepare a series of concentrations of unlabeled pemetrexed for competition assays.

  • Initiation of Uptake:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 1 mL of pre-warmed assay buffer.

    • Add 0.5 mL of the [3H]-pemetrexed-containing assay buffer to each well to initiate the uptake. For competition experiments, add the unlabeled pemetrexed solution prior to the radiolabeled solution.

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • Termination of Uptake:

    • To stop the uptake, rapidly aspirate the radioactive solution.

    • Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS to remove extracellular [3H]-pemetrexed.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data (expressed as pmol/mg protein).

Signaling Pathways and Regulation of Pemetrexed Uptake

The expression and activity of pemetrexed transporters are subject to regulation by various intracellular signaling pathways. Understanding this regulation is crucial for predicting and potentially overcoming drug resistance.

  • Protein Kinase A (PKA) and Protein Kinase C (PKC): Studies have suggested that the folate transport system is under the regulation of cAMP-dependent PKA.[7] Additionally, PKC may also play a role in the regulation of folate transport.[7]

  • JAK/STAT Pathway: Folate binding to FRα can induce STAT3 activation through a GP130 co-receptor-mediated, JAK-dependent process.[6] This suggests a direct link between FRα-mediated uptake and intracellular signaling cascades that can influence cell growth and survival.

  • Vitamin D Receptor (VDR): The VDR has been shown to up-regulate the expression and functional activity of folate transporters, including PCFT and potentially RFC.[8]

Visualizations

Pemetrexed Cellular Uptake Pathways

Pemetrexed_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pemetrexed Pemetrexed RFC RFC (SLC19A1) Pemetrexed->RFC pH ~7.4 PCFT PCFT (SLC46A1) Pemetrexed->PCFT Acidic pH FRa FRα Pemetrexed->FRa High Affinity Pemetrexed_in Intracellular Pemetrexed RFC->Pemetrexed_in PCFT->Pemetrexed_in Endosome Endosome FRa->Endosome Endocytosis Endosome->Pemetrexed_in Release

Caption: Overview of the primary cellular uptake pathways for pemetrexed.

Experimental Workflow for [3H]-Pemetrexed Uptake Assay

Uptake_Workflow A Seed cells in 24-well plate B Wash cells with assay buffer A->B C Add [3H]-Pemetrexed solution B->C D Incubate at 37°C C->D E Terminate uptake with ice-cold PBS wash D->E F Lyse cells E->F G Quantify radioactivity (LSC) F->G H Normalize to protein content G->H Signaling_Regulation cluster_signals Signaling Pathways cluster_transporters Folate Transporters PKA PKA RFC RFC PKA->RFC Regulates PKC PKC PKC->RFC Regulates JAK_STAT JAK/STAT FRa FRα JAK_STAT->FRa Activated by VDR VDR VDR->RFC Upregulates PCFT PCFT VDR->PCFT Upregulates

References

The Pharmacokinetics of Pemetrexed Disodium Hemipenta Hydrate in Preclinical Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetics of pemetrexed (B1662193), a multi-targeted antifolate agent, in key preclinical animal models. The information presented herein, including quantitative data, experimental methodologies, and mechanistic pathways, is intended to serve as a technical resource for professionals engaged in drug research and development.

Mechanism of Action and Cellular Transport

Pemetrexed exerts its antineoplastic effects by disrupting critical folate-dependent metabolic processes essential for cell replication.[1] Its primary mechanism involves the inhibition of several key enzymes involved in the de novo biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[2][3]

Cellular Uptake and Activation: Pemetrexed is transported into cells via the reduced folate carrier (RFC) and membrane folate binding protein transport systems.[1][2][4] Once inside the cell, it is rapidly and efficiently converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2] These polyglutamated metabolites are retained within the cell and are more potent inhibitors of its target enzymes compared to the monoglutamated form.[1][2] This intracellular activation and retention mechanism contributes to the prolonged duration of action of pemetrexed in malignant cells.[2]

Enzymatic Inhibition: The key enzymes inhibited by pemetrexed polyglutamates are:

  • Thymidylate Synthase (TS): The primary target, crucial for the synthesis of thymidine.[1][3]

  • Dihydrofolate Reductase (DHFR): Involved in the regeneration of tetrahydrofolate, a necessary cofactor in nucleotide synthesis.[1][2]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the purine biosynthesis pathway.[1][2]

By inhibiting these enzymes, pemetrexed effectively halts the synthesis of DNA and RNA precursors, leading to cell death.

Pemetrexed_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_synthesis Nucleotide Synthesis pem_ext Pemetrexed transporter RFC / FPB Transporters pem_ext->transporter pem_int Pemetrexed (Monoglutamate) fpgs FPGS pem_int->fpgs  Activation pem_poly Pemetrexed (Polyglutamates) fpgs->pem_poly ts TS pem_poly->ts Inhibition dhfr DHFR pem_poly->dhfr garft GARFT pem_poly->garft cell_replication DNA/RNA Synthesis & Cell Replication ts->cell_replication Inhibition dhfr->cell_replication Inhibition garft->cell_replication Inhibition transporter->pem_int

Figure 1: Cellular uptake and mechanism of action of pemetrexed.

Pharmacokinetic Profile in Animal Models

Pharmacokinetic studies of pemetrexed have been conducted in mice, rats, dogs, and non-human primates. The general profile is characterized by rapid distribution and primary elimination via the kidneys.

2.1 Absorption Pemetrexed is administered intravenously for systemic therapy, which bypasses the absorption phase.[5] Studies in animal models have also explored other routes of administration for localized therapy:

  • Intraperitoneal (IP) Administration: In mice, the pharmacokinetics following IP administration were found to be similar to intravenous administration.[1]

  • Intrapleural Administration: In Wistar rats, intrapleural administration resulted in a significantly lower maximum plasma concentration (Cmax) compared to IV administration, while the total drug exposure (AUC) remained similar.[6] This suggests that intrapleural delivery may reduce systemic toxicity.[6]

  • Intrathecal Administration: In rats, intrathecal pemetrexed achieved high and durable concentrations in the cerebrospinal fluid (CSF).[7][8]

2.2 Distribution Following IV administration, pemetrexed is rapidly distributed.[1]

  • Volume of Distribution: In non-human primates, the volume of distribution of the central compartment was 0.066 L/kg.[9]

  • Plasma Protein Binding: Pemetrexed is moderately bound to plasma proteins. In humans, approximately 81% of the drug is bound.[5] An FDA report indicates that protein binding studies were also conducted in mouse and dog plasma.[1]

  • CNS Penetration: Pemetrexed exhibits poor penetration into the central nervous system. In non-human primates, CSF penetration was less than 2%, suggesting limited efficacy for treating CNS malignancies with systemic administration alone.[9]

2.3 Metabolism Pemetrexed undergoes minimal to no hepatic metabolism.[5][10] In vitro studies using human liver microsomes indicate that it does not cause clinically significant inhibition of major cytochrome P450 enzymes (CYP3A, CYP2D6, CYP2C9, and CYP1A2).[10][11] The primary metabolic process is the intracellular conversion to active polyglutamate forms, as described in Section 1.0.[2]

2.4 Excretion The primary route of elimination for pemetrexed is renal excretion.[1][5]

  • Urinary Excretion: Approximately 70% to 90% of an administered dose is recovered unchanged in the urine within 24 hours.[2][5]

  • Mechanism: Elimination occurs through both glomerular filtration and active tubular secretion.[12] In vitro studies have identified pemetrexed as a substrate of the organic anion transporter 3 (OAT3), which is involved in its active secretion into the renal tubules.[2][5]

  • Clearance: The total systemic clearance in patients with normal renal function is approximately 91.8 mL/min.[2][5] Clearance is dependent on renal function, and dose adjustments are necessary for patients with renal impairment.[10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of pemetrexed observed in various animal models.

Table 1: Pharmacokinetic Parameters of Pemetrexed in Rats

Species/Strain Route Dose Cmax (µg/mL) AUC (µg·h/mL) CL (mL/min/kg) t½ (h) Reference
Wistar Rat IV 10 mg/kg 29.83 12.11 - - [6]
Wistar Rat Intrapleural 10 mg/kg 14.36 13.06 - - [6]
Wistar Rat IV 100 mg/kg 218.64 140.23 - - [6]
Wistar Rat Intrapleural 100 mg/kg 70.64 123.63 - - [6]

| Sprague-Dawley Rat | Intrathecal | 1 mg/kg | 588 µM (CSF) | 560 µM·h (CSF) | - | 0.43 / 1.43 |[7][8] |

Table 2: Pharmacokinetic Parameters of Pemetrexed in Mice

Species/Strain Route Dose t½ (h) Notes Reference
Mouse IV 20 mg/kg ~7.0 PK profile similar to IP route. [1]
Mouse IP 20 mg/kg ~7.8 - [1]

| Mouse | IP | 200 mg/kg | ~10.0 | - |[1] |

Table 3: Pharmacokinetic Parameters of Pemetrexed in Dogs and Non-Human Primates

Species/Strain Route Dose t½ distribution (min) t½ elimination (min) CL (mL/min/kg) Vd (L/kg) Reference
Beagle Dog IV 7.5, 100 mg/kg - Shorter than in mice - - [1]

| Non-Human Primate | IV | 20 mg/kg | 13.8 | 70.0 | 3.6 | 0.066 (central) |[9] |

Experimental Methodologies

This section details the protocols used in key pharmacokinetic studies of pemetrexed in animal models.

4.1 Animal Study Designs

  • Rat Intrapleural vs. Intravenous Study:

    • Animals: Thirty male Wistar rats were used.[6]

    • Groups: Animals were randomized into four groups based on route (intravenous or intrapleural) and dose (10 mg/kg or 100 mg/kg).[6]

    • Drug Administration: Pemetrexed was administered via the tail vein (IV) or directly into the pleural space.[6]

    • Sampling: Serial blood samples were collected at specified time points after administration.[6]

    • Analysis: Plasma concentrations of pemetrexed were determined using high-performance liquid chromatography (HPLC).[6]

  • Rat Intrathecal Safety and PK Study:

    • Animals: Sprague-Dawley rats were utilized.[7][8]

    • Procedure: For safety assessment, pemetrexed (0.3, 1, and 3 mg/kg) was administered twice weekly for two weeks via indwelling subarachnoid catheters.[7][8] For pharmacokinetic analysis, a separate cohort of 30 rats received a single 1 mg/kg intrathecal dose.[7][8]

    • Sampling: Cerebrospinal fluid (CSF) and blood samples were collected at various time points.[7][8]

    • Analysis: Pemetrexed concentrations were measured using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS).[7][8]

  • Non-Human Primate Plasma and CSF Study:

    • Animals: Four non-human primates (Macaca mulatta) were included in the study.[9]

    • Drug Administration: A single dose of pemetrexed at 20 mg/kg was administered intravenously.[9]

    • Sampling: Serial blood samples were obtained from all animals, and serial CSF samples were collected from three of the animals.[9]

    • Analysis: Plasma and CSF concentrations of pemetrexed were quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[9]

PK_Workflow start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping admin Drug Administration (e.g., IV, IP, Intrathecal) grouping->admin sampling Serial Biological Sampling (Blood, CSF, Tissues) admin->sampling processing Sample Processing (e.g., Centrifugation to obtain plasma, Solid-Phase Extraction) sampling->processing analysis Bioanalysis (HPLC or LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental Modeling) analysis->pk_analysis end End: Determination of PK Parameters (Cmax, AUC, t½) pk_analysis->end

Figure 2: Generalized experimental workflow for a preclinical pharmacokinetic study.

4.2 Bioanalytical Methods

The quantification of pemetrexed in biological matrices requires sensitive and specific analytical methods.

  • High-Performance Liquid Chromatography (HPLC): Used in earlier studies for determining plasma concentrations.[6][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and highly sensitive method used for the quantification of pemetrexed and its metabolites in plasma and CSF.[9][14] UPLC-MS/MS offers even faster analysis times.[7][8]

  • Sample Preparation: A critical step for accurate analysis involves solid-phase extraction (SPE) to clean up the plasma samples and concentrate the analyte before injection into the LC-MS/MS system.[15][16] Isotope-labeled internal standards, such as [13C5]-Pemetrexed, are used to ensure accuracy and precision.[15][16] The validated concentration range can be as low as 0.0250–25.0 μg/L, allowing for applications such as microdosing studies.[15][16]

Summary and Conclusion

The pharmacokinetic profile of pemetrexed has been well-characterized in multiple animal models. Key findings indicate that pemetrexed is a non-metabolized drug primarily cleared by the kidneys.[1][5] Its distribution is rapid, but penetration into the central nervous system is poor.[1][9] Pharmacokinetic parameters are generally dose-proportional.[17][18] Studies exploring alternative routes of administration, such as intrapleural and intrathecal, show promise for targeted delivery and potentially reducing systemic toxicity.[6][7] The data gathered from these animal models have been crucial for informing clinical trial design and establishing the safe and effective use of pemetrexed in humans. This technical guide provides a consolidated resource of this preclinical data for researchers in the field of oncology drug development.

References

An In-depth Technical Guide to Early-Stage Research on Pemetrexed Disodium Hemipenta Hydrate Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate, a multitargeted antifolate chemotherapeutic agent, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3] By primarily inhibiting thymidylate synthase (TS) and other folate-dependent enzymes such as dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), pemetrexed disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis, thereby impeding cancer cell proliferation.[1][4] Despite its initial efficacy, the development of resistance is a significant clinical challenge, ultimately leading to treatment failure.[1][5] This technical guide provides a comprehensive overview of the core mechanisms underlying early-stage pemetrexed resistance, detailed experimental protocols for studying this phenomenon, and a summary of key quantitative data from preclinical studies.

Core Mechanisms of Pemetrexed Resistance

The emergence of resistance to pemetrexed is a multifactorial process involving alterations in drug targets, transport mechanisms, and intracellular signaling pathways.

Alterations in Target Enzymes

The most frequently cited mechanism of pemetrexed resistance is the upregulation of its primary target, thymidylate synthase (TS).[2][6][7][8] Increased levels of TS can overcome the inhibitory effects of pemetrexed, allowing for continued DNA synthesis and cell division.[2][6][7] Resistance has also been linked to changes in other target enzymes, including DHFR and GARFT, although these are less commonly reported.[1][9]

Impaired Drug Transport

Efficient uptake of pemetrexed into cancer cells is critical for its cytotoxic activity. This process is primarily mediated by the reduced folate carrier (RFC), encoded by the SLC19A1 gene, and the proton-coupled folate transporter (PCFT), encoded by the SLC46A1 gene.[10] A decrease in the expression or function of these transporters can significantly reduce intracellular pemetrexed concentrations, leading to resistance.[10] Conversely, increased efflux of the drug, mediated by ATP-binding cassette (ABC) transporters like ABCC11, can also contribute to resistance by actively pumping pemetrexed out of the cell.[11]

Activation of Pro-Survival Signaling Pathways

Several intracellular signaling pathways have been implicated in mediating pemetrexed resistance. The PI3K/Akt and ERK pathways, which are central regulators of cell survival, proliferation, and apoptosis, are frequently activated in pemetrexed-resistant cells.[1][5][6][10][12][13][14] Activation of these pathways can promote cell survival despite the presence of the drug. Additionally, the Hedgehog signaling pathway has been identified as a potential mediator of pemetrexed resistance in NSCLC.[15]

Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular process implicated in cancer progression, metastasis, and drug resistance.[1][11] Studies have shown a strong association between the acquisition of an EMT phenotype and resistance to pemetrexed.[1][13][14] This transition is often driven by the signaling pathways mentioned above, such as the ERK-ZEB1 pathway.[13][14]

Alterations in DNA Damage and Repair

Enhanced DNA repair mechanisms can also contribute to pemetrexed resistance. Upregulation of enzymes involved in DNA repair, such as uracil (B121893) DNA glycosylase (UDG) and excision repair cross-complementation group 1 (ERCC1), may allow cancer cells to more effectively repair the DNA damage induced by pemetrexed.[1]

Quantitative Data on Pemetrexed Resistance

The following tables summarize key quantitative data from preclinical studies on pemetrexed resistance, providing a comparative overview of the extent of resistance and the associated molecular changes.

Table 1: IC50 Values and Fold Resistance in Pemetrexed-Resistant Cell Lines

Cell Line (Cancer Type)Parental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
MSTO-211H (Mesothelioma)31.8413.613.0[11]
TCC-MESO-2 (Mesothelioma)32.3869.228.0[11]
PC-9 (NSCLC)Not specifiedNot specified2.2 - 14.3[9]
A549 (NSCLC)Not specifiedNot specified7.8 - 42.4[9]
H2452 (Mesothelioma)0.60 µg/ml1.90 µg/ml3.2[16]
H28 (Mesothelioma)0.56 µg/ml1.20 µg/ml2.1[16]
H226 (Mesothelioma)0.39 µg/ml1.42 µg/ml3.6[16]
211H (Mesothelioma)0.72 µg/ml1.25 µg/ml1.7[16]
PC6 (SCLC)Not specifiedNot specified5 - 438[17]

Table 2: Gene Expression Changes in Pemetrexed-Resistant Cell Lines

Cell LineGeneFold Change in Expression (Resistant vs. Parental)MethodReference
MSTO-211H_RTYMS (mRNA)35.8RT-qPCR[11]
TCC-MESO-2_RTYMS (mRNA)16.4RT-qPCR[11]
PC6/MTA-1.6TYMS (mRNA)2.5RT-qPCR[17]
PC6/MTA-4.0TYMS (mRNA)20RT-qPCR[17]
PC6/MTA-0.4RFC (mRNA)0.45 (decreased)RT-qPCR[17]
A549/PEMSLC19A1 (mRNA)Markedly decreasedQuantitative RT-PCR[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in early-stage research on pemetrexed resistance.

Development of Pemetrexed-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[6][9][18]

Protocol:

  • Initial Seeding: Seed parental cancer cells (e.g., A549 or PC-9 for NSCLC, MSTO-211H for mesothelioma) in appropriate culture flasks or plates.

  • Initial Drug Exposure: Once cells reach 70-80% confluency, expose them to a low concentration of pemetrexed, typically starting at the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).

  • Monitoring and Media Change: Monitor the cells daily. The majority of cells will die initially. When the surviving cells begin to proliferate and reach 70-80% confluency, subculture them.

  • Stepwise Concentration Increase: In the subsequent passages, gradually increase the concentration of pemetrexed. A common approach is to increase the concentration by 1.5- to 2-fold at each step.

  • Establishment of Resistant Clones: Continue this process of stepwise dose escalation for several months. The resulting cell population will be significantly more resistant to pemetrexed than the parental line.

  • Characterization: Characterize the resistant cell line by determining its IC50 value and comparing it to the parental line. Analyze the expression of key resistance-associated genes and proteins.

  • Maintenance: Maintain the established resistant cell line in a medium containing a maintenance concentration of pemetrexed to ensure the stability of the resistant phenotype.

Cell Viability Assay (WST-8/CCK8 Assay)

This assay is used to determine the cytotoxic effects of pemetrexed and to calculate the IC50 value.[19][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of pemetrexed. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of WST-8 (or CCK8) solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of genes of interest, such as TYMS and SLC19A1.[5][11]

Protocol:

  • RNA Extraction: Extract total RNA from parental and pemetrexed-resistant cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target gene (e.g., TYMS, SLC19A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the resistant and parental cells.

Western Blotting

Western blotting is used to detect and quantify the protein expression levels of key molecules in resistance pathways.[4][15][20]

Protocol:

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TYMS, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involved in pemetrexed resistance and a typical experimental workflow for generating and characterizing resistant cell lines.

Pemetrexed_Resistance_Signaling_Pathways RFC RFC (SLC19A1) Pemetrexed_int Pemetrexed (intracellular) RFC->Pemetrexed_int PCFT PCFT (SLC46A1) PCFT->Pemetrexed_int EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Pemetrexed_ext Pemetrexed (extracellular) Pemetrexed_ext->RFC Uptake Pemetrexed_ext->PCFT TYMS TYMS Pemetrexed_int->TYMS Inhibition DHFR DHFR Pemetrexed_int->DHFR Inhibition GARFT GARFT Pemetrexed_int->GARFT Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ZEB1 ZEB1 ERK->ZEB1 EMT EMT ZEB1->EMT DNA_Synth DNA Synthesis (inhibited) TYMS->DNA_Synth DHFR->DNA_Synth GARFT->DNA_Synth Res_TYMS Increased TYMS expression Res_TYMS->TYMS Res_Transport Decreased RFC/PCFT expression Res_Transport->RFC Res_Transport->PCFT Res_Signaling PI3K/Akt/ERK activation Res_Signaling->Akt Res_Signaling->ERK

Caption: Key signaling pathways implicated in pemetrexed resistance.

Experimental_Workflow_Pemetrexed_Resistance cluster_characterization Characterization of Resistance cluster_phenotypic cluster_molecular start Parental Cancer Cell Line step1 Continuous Exposure to Escalating Doses of Pemetrexed start->step1 step2 Establishment of Pemetrexed-Resistant Cell Line step1->step2 phenotypic Phenotypic Assays step2->phenotypic molecular Molecular Assays step2->molecular in_vivo In Vivo Validation (Xenograft Model) step2->in_vivo viability Cell Viability Assay (IC50 determination) phenotypic->viability migration Migration/Invasion Assays phenotypic->migration qpcr qRT-PCR (TYMS, SLC19A1) molecular->qpcr western Western Blot (p-Akt, p-ERK) molecular->western sequencing Genomic/Transcriptomic Analysis molecular->sequencing

Caption: Experimental workflow for developing and characterizing pemetrexed-resistant cell lines.

Conclusion and Future Directions

The development of resistance to pemetrexed is a complex and multifaceted process that poses a significant hurdle in the clinical management of NSCLC and mesothelioma. Early-stage research has identified key molecular players and signaling pathways that drive this resistance, including alterations in drug targets and transporters, and the activation of pro-survival signaling. The experimental models and protocols outlined in this guide provide a robust framework for further investigation into these mechanisms.

Future research should focus on a deeper understanding of the interplay between these different resistance mechanisms. The use of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial in identifying novel biomarkers of resistance and potential therapeutic targets. Furthermore, the development of more clinically relevant preclinical models, such as patient-derived xenografts and organoids, will be essential for translating basic research findings into effective strategies to overcome pemetrexed resistance in the clinic. This could involve the development of novel combination therapies that target both the primary cancer cells and the mechanisms of resistance, ultimately improving patient outcomes.

References

The Discovery and Development of Pemetrexed Disodium Hemipenta Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pemetrexed (B1662193), marketed under the brand name Alimta among others, is a multitargeted antifolate chemotherapy agent that has become a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Developed by Eli Lilly and Company, its journey from laboratory synthesis to clinical application represents a significant advancement in oncology, offering improved efficacy and a manageable toxicity profile, particularly with the advent of vitamin supplementation.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the comprehensive preclinical and clinical development of pemetrexed disodium (B8443419) hemipenta hydrate (B1144303).

Discovery and Synthesis

The development of pemetrexed emerged from research into antifolate compounds, which are structurally similar to folic acid and interfere with its metabolic processes essential for cell division.[1][5] The core structure is a pyrrolo[2,3-d]pyrimidine-based antifolate, a novel scaffold at the time of its discovery.[6][7] The synthesis of the active pharmaceutical ingredient, pemetrexed diacid, has been documented through various routes, often involving the coupling of a p-toluenesulfonic acid salt intermediate with diethyl L-glutamate.[8][9]

The commercially utilized form, pemetrexed disodium hemipenta hydrate, is a specific crystalline salt form.[10] Its preparation involves dissolving the pemetrexed diacid in an aqueous sodium hydroxide (B78521) solution to achieve a pH of approximately 8.0.[3] The salt is then crystallized, typically by adding ethanol, and dried under a vacuum at a controlled temperature to yield the stable hemipentahydrate form, which contains about 8.7% water by weight.[3][9] This form was selected for its stability and suitability for pharmaceutical formulation.[3][11]

Experimental Protocol: Preparation of this compound

A representative laboratory-scale synthesis protocol is as follows:

  • Pemetrexed diacid is suspended in water.[9]

  • A 1 M aqueous solution of sodium hydroxide (NaOH) is added incrementally until the pH of the mixture reaches a stable value between 7.5 and 8.5, ensuring the diacid fully dissolves.[3][9]

  • The resulting solution is heated to approximately 50-70°C.[3][9]

  • Ethanol is added to the heated solution to induce precipitation of the disodium salt.[3][9]

  • The suspension is allowed to cool to room temperature to ensure complete crystallization.[9]

  • The solid product is collected by filtration.[3]

  • The wet solid is dried under vacuum at approximately 40-50°C for an extended period (e.g., 72 hours) to achieve the desired hemipentahydrate form.[3][9]

Mechanism of Action

Pemetrexed functions as a multi-targeted antifolate, disrupting the synthesis of DNA and RNA precursors, which are vital for the proliferation and survival of cancer cells.[1][5] Its mechanism involves the inhibition of at least three key enzymes in the folate metabolic pathway.[12][13]

  • Thymidylate Synthase (TS): The primary target, TS, is crucial for the synthesis of thymidine, a necessary component of DNA.[13][14]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR blocks the regeneration of tetrahydrofolate, a critical cofactor for both purine (B94841) and pyrimidine (B1678525) synthesis.[6][12]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines, essential building blocks for both DNA and RNA.[12][13]

Pemetrexed is transported into cells via the reduced folate carrier and folate receptors.[6][13] Once inside the cell, it is converted by the enzyme folylpolyglutamate synthase into more active polyglutamated forms.[6][13] These polyglutamated metabolites are retained within the cell for longer periods and are more potent inhibitors of TS and GARFT, thereby enhancing the drug's cytotoxic effects.[10][13]

Pemetrexed_MoA cluster_Extracellular Extracellular Space cluster_Cell Tumor Cell cluster_Pathway Folate Metabolism & Nucleotide Synthesis Pemetrexed_ext Pemetrexed Transport Folate Transporters (RFC, Folate Receptor) Pemetrexed_ext->Transport Cellular Uptake Pemetrexed_int Pemetrexed Transport->Pemetrexed_int FPGS Folylpolyglutamate Synthase (FPGS) Pemetrexed_int->FPGS Pemetrexed_poly Pemetrexed Polyglutamates FPGS->Pemetrexed_poly DHFR DHFR Pemetrexed_poly->DHFR Inhibits TS TS Pemetrexed_poly->TS Inhibits GARFT GARFT Pemetrexed_poly->GARFT Inhibits DHFR->TS Pyrimidine_Synth Pyrimidine Synthesis TS->Pyrimidine_Synth Purine_Synth Purine Synthesis GARFT->Purine_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

Caption: Mechanism of action of Pemetrexed. (Within 100 characters)

Preclinical Development

Preclinical evaluation demonstrated pemetrexed's broad antitumor activity. In vitro studies using MTT assays assessed its growth inhibitory effects against various lung cancer cell lines.[15] In vivo efficacy was evaluated in animal models, such as athymic nude mice bearing human tumor xenografts, where pemetrexed effectively delayed tumor growth.[15]

Experimental Protocol: In Vitro Growth Inhibition (MTT Assay)

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of pemetrexed and incubated for a specified period (e.g., 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • After incubation, the formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The concentration of pemetrexed that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Table 1: Preclinical In Vitro Activity of Pemetrexed

Cell Line Cancer Type IC50 (nM)
H2122 NSCLC ~100-1000*
SCLC Lines Small Cell Lung Cancer Generally more sensitive than NSCLC*
NSCLC Lines Non-Small Cell Lung Cancer Generally less sensitive than SCLC*

*Note: Specific IC50 values vary across studies. The provided information reflects relative potencies observed in comparative preclinical studies.[15]

Table 2: Preclinical In Vivo Efficacy in H2122 NSCLC Xenograft Model

Treatment Group Dosing Schedule Outcome
Vehicle Control - Baseline tumor growth
Pemetrexed (100-300 mg/kg/day) IP injection for 10 doses Delayed tumor growth by 12 to 18 days vs. control[15]
Gemcitabine (30-120 mg/kg) IP injection, q4d for 3 doses Delayed tumor growth by 10 to 14 days vs. control[15]

| Pemetrexed then Gemcitabine (Sequential) | Pemetrexed (100 mg/kg) followed by Gemcitabine (30 mg/kg) | Significantly better than single agents; delayed growth by ≥14 days[15] |

Clinical Development

The clinical development of pemetrexed followed a structured path from Phase I to Phase III trials, establishing its safety, pharmacokinetics, and efficacy.

Drug_Development_Workflow Preclinical Preclinical Studies (In Vitro & In Vivo) PhaseI Phase I Trials (Safety, MTD, PK) Preclinical->PhaseI PhaseII Phase II Trials (Efficacy & Safety) PhaseI->PhaseII PhaseIII Phase III Trials (Comparative Efficacy) PhaseII->PhaseIII Approval Regulatory Approval (FDA, EMA) PhaseIII->Approval

Caption: Pemetrexed clinical development workflow. (Within 100 characters)
Phase I Studies

Initial Phase I trials were designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of pemetrexed.[16][17] These studies found that the MTD was 600 mg/m² administered as a 10-minute intravenous infusion every 3 weeks without vitamin supplementation.[16][17] However, this was later modified to 500 mg/m² for Phase II studies to improve tolerability.[17] The primary DLTs were neutropenia and thrombocytopenia.[17] A pivotal discovery during development was that supplementation with folic acid and vitamin B12 significantly reduced severe toxicities without compromising efficacy.[12][16]

Experimental Protocol: Phase I Dose-Escalation Study

  • Patient Population: Patients with advanced solid tumors refractory to standard therapy.

  • Study Design: A "3+3" dose-escalation design is typically used. Cohorts of 3 patients are enrolled at escalating dose levels of pemetrexed.

  • Dose Escalation: If no DLTs are observed in the first 3 patients, the next cohort is enrolled at a higher dose. If one patient experiences a DLT, 3 more patients are added to that cohort. The MTD is defined as the dose level at which ≥2 out of 3-6 patients experience a DLT.

  • Assessments: Patients are monitored for adverse events (graded by NCI-CTCAE). Pharmacokinetic blood samples are collected at predefined time points to analyze drug concentration over time.

Table 3: Pharmacokinetic Parameters of Pemetrexed

Parameter Value Description
Administration Intravenous Infusion Bypasses absorption phase[7]
Distribution
Protein Binding ~81%[1] Percentage of drug bound to plasma proteins[7]
Volume of Distribution (Vd) ~16.1 Liters[7] Apparent volume into which the drug distributes
Metabolism Negligible[1] Not significantly metabolized[7]
Elimination
Half-life (t½) ~3.5 hours[1] Time for plasma concentration to reduce by half[7]
Clearance (CL) ~91.8 mL/min[7] Volume of plasma cleared of the drug per unit time

| Excretion | Primarily Renal[1] | 70-90% excreted unchanged in urine[7] |

Phase II Studies

Phase II trials evaluated pemetrexed's activity in specific cancer types. In chemotherapy-naïve patients with advanced NSCLC, single-agent pemetrexed at a dose of 600 mg/m² demonstrated an overall response rate of 15.8% and a median survival of 7.2 months.[18] Combination studies, such as pemetrexed with cisplatin (B142131) or carboplatin (B1684641), also showed promising efficacy and tolerability in the first-line treatment of advanced NSCLC.[19][20]

Table 4: Selected Phase II Trial Results in Advanced NSCLC

Study / Combination Patient Population N Overall Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Single-Agent Pemetrexed[18] Chemo-naïve NSCLC 59 15.8% - 7.2 months
Pemetrexed + Cisplatin[19] Chemo-naïve NSCLC 65 - 6.0 months 11.7 months

| Pemetrexed + Carboplatin[19] | Chemo-naïve NSCLC | 65 | - | 4.7 months | 8.9 months |

Phase III Studies

Pivotal Phase III trials established pemetrexed as a standard of care.

Malignant Pleural Mesothelioma: A landmark trial compared pemetrexed plus cisplatin against cisplatin alone in chemotherapy-naïve patients. The combination arm demonstrated a statistically significant improvement in survival.[21][22]

  • Median Survival: 12.1 months for the pemetrexed/cisplatin arm versus 9.3 months for the cisplatin-alone arm.[21][23]

  • Response Rate: 41.3% for the combination versus 16.7% for cisplatin alone.[22]

Non-Small Cell Lung Cancer (Second-Line): A large study compared pemetrexed to docetaxel (B913) in patients with previously treated advanced NSCLC. Pemetrexed showed equivalent efficacy to docetaxel but with a significantly more favorable toxicity profile.[4][24]

  • Median Survival: 8.3 months for pemetrexed versus 7.9 months for docetaxel.[4][24]

  • Key Toxicity Differences: Patients on pemetrexed had significantly lower rates of grade 3/4 neutropenia and alopecia compared to those on docetaxel.[24]

Non-Small Cell Lung Cancer (First-Line & Maintenance): The PARAMOUNT trial evaluated continuation maintenance therapy with pemetrexed after induction with pemetrexed plus cisplatin for advanced non-squamous NSCLC. The study showed a statistically significant improvement in both progression-free and overall survival, establishing the benefit of continuation maintenance.[25]

Table 5: Key Phase III Clinical Trial Efficacy Data

Trial / Indication Treatment Arms N Median OS Median PFS Key Finding
Mesothelioma (First-Line) [22][23] Pemetrexed + Cisplatin vs. Cisplatin 448 12.1 vs. 9.3 months 5.7 vs. 3.9 months Pemetrexed combo superior to cisplatin alone
NSCLC (Second-Line) [4][24] Pemetrexed vs. Docetaxel 571 8.3 vs. 7.9 months 2.9 vs. 2.9 months Equivalent efficacy with better safety for pemetrexed

| PARAMOUNT (NSCLC Maintenance) [25] | Pemetrexed vs. Placebo | 539 | 13.9 vs. 11.0 months | 4.1 vs. 2.8 months | Pemetrexed continuation maintenance improves survival |

Regulatory Approval

Based on the robust clinical trial data, pemetrexed received its first major regulatory approval from the U.S. Food and Drug Administration (FDA).

  • February 4, 2004: Approved in combination with cisplatin for the treatment of patients with malignant pleural mesothelioma whose disease is unresectable or who are not candidates for curative surgery.[1][21][23]

  • September 2008: Granted approval as a first-line treatment, combined with cisplatin, for locally advanced and metastatic non-squamous NSCLC.[1]

Subsequent approvals have expanded its use for maintenance and second-line therapy in non-squamous NSCLC.[2][26] The introduction of generic versions and alternative branded products like Pemfexy has since increased accessibility.[1][26]

Conclusion

The development of this compound is a success story in modern oncology drug development. From its rational design as a multi-targeted antifolate to its rigorous preclinical and clinical evaluation, pemetrexed has fundamentally changed the treatment landscape for malignant pleural mesothelioma and non-squamous NSCLC. Key milestones, including the implementation of vitamin supplementation to manage toxicity and the validation of a continuation maintenance strategy, have optimized its clinical utility, providing a valuable therapeutic option for researchers, clinicians, and patients.

References

Methodological & Application

Application Notes and Protocols for Pemetrexed Disodium Hemipenta Hydrate in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed (B1662193), a multitargeted antifolate drug, is a crucial chemotherapeutic agent for treating various cancers, including non-small cell lung cancer and mesothelioma.[1][2] Its efficacy stems from its ability to disrupt essential metabolic pathways necessary for cell replication.[3] These application notes provide an overview of the in vitro effects of pemetrexed disodium (B8443419) hemipenta hydrate (B1144303) and detailed protocols for assessing its cellular impact.

Pemetrexed works by inhibiting multiple enzymes involved in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the fundamental building blocks of DNA.[3][4] The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[3][5] By blocking these enzymes, pemetrexed effectively halts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][3]

Data Presentation

The following tables summarize the quantitative effects of Pemetrexed on various cancer cell lines as reported in preclinical in vitro studies.

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value
CCRF-CEMLeukemia25 nM
GC3/C1Colon Carcinoma34 nM
HCT-8Ileocecal Carcinoma220 nM

Data sourced from a study on the antiproliferative activity of Pemetrexed.[6]

Table 2: Effect of Pemetrexed on Cell Cycle Distribution in Esophageal Squamous Cell Carcinoma (ESCC) Cells (24-hour treatment)

Cell LinePemetrexed Concentration (µM)% of Cells in G0/G1 Phase
Eca-109057.63%
2.5Increased
5Increased
1080.34%
EC9706045.94%
2.5Increased
5Increased
1065.05%

Data indicates a concentration-dependent increase in the G0/G1 cell population.

Table 3: Effect of Pemetrexed on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) PC9 Cells (72-hour treatment)

Pemetrexed Concentration% of Cells in G1 Phase
Control (DMSO)Baseline
Increasing ConcentrationsUp to 95.07%

Data demonstrates a significant G1 phase block with increasing Pemetrexed concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of Pemetrexed and a typical experimental workflow for its in vitro evaluation.

Pemetrexed_Mechanism_of_Action cluster_cell Cancer Cell cluster_folate_pathway Folate Metabolism cluster_synthesis Nucleotide Synthesis Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR inhibits TS TS Pemetrexed->TS inhibits GARFT GARFT Pemetrexed->GARFT inhibits Purine Purine Synthesis DHFR->Purine Pyrimidine Pyrimidine Synthesis TS->Pyrimidine GARFT->Purine DNA_Synthesis DNA Synthesis & Replication Purine->DNA_Synthesis Pyrimidine->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or S Phase) DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Pemetrexed in cancer cells.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, PC9) Pemetrexed_Treatment 2. Pemetrexed Treatment (Varying Concentrations & Times) Cell_Culture->Pemetrexed_Treatment MTT_Assay 3a. Cell Viability (MTT Assay) Pemetrexed_Treatment->MTT_Assay Flow_Cytometry_Cycle 3b. Cell Cycle Analysis (Flow Cytometry - PI Staining) Pemetrexed_Treatment->Flow_Cytometry_Cycle Flow_Cytometry_Apoptosis 3c. Apoptosis Assay (Flow Cytometry - Annexin V/PI) Pemetrexed_Treatment->Flow_Cytometry_Apoptosis Western_Blot 3d. Protein Expression (Western Blot) Pemetrexed_Treatment->Western_Blot IC50_Calc 4a. IC50 Calculation MTT_Assay->IC50_Calc Cell_Cycle_Dist 4b. Cell Cycle Distribution Flow_Cytometry_Cycle->Cell_Cycle_Dist Apoptosis_Quant 4c. Apoptosis Quantification Flow_Cytometry_Apoptosis->Apoptosis_Quant Protein_Levels 4d. Protein Level Analysis Western_Blot->Protein_Levels

Caption: General experimental workflow for in vitro evaluation of Pemetrexed.

Experimental Protocols

Here are detailed protocols for key experiments to assess the in vitro effects of Pemetrexed.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell lines (e.g., A549, PC9)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pemetrexed disodium hemipenta hydrate

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO (Dimethyl sulfoxide)[4]

  • Microplate reader

Procedure:

  • Seed 7x10^4 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of Pemetrexed (e.g., 0.625, 1.25, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired time periods (e.g., 24, 36, or 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 495 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Seed 1x10^6 cells in 60-mm plates and treat with Pemetrexed for 24 hours.[7]

  • Harvest cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells for at least 30 minutes at 4°C.[8]

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[9]

  • Analyze the DNA content using a flow cytometer. The data can be analyzed using software like FlowJo to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with Pemetrexed for the desired time.

  • Harvest 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10]

Protein Expression Analysis by Western Blotting

This protocol is used to detect changes in the expression of specific proteins involved in the cell cycle and apoptosis.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin D1, Cdk4, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with ice-cold lysis buffer.[11]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in SDS sample buffer.[11]

  • Separate the proteins by size using SDS-PAGE.[11]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane three times with TBST.[11]

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Wash the membrane three times with TBST.[11]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

References

Application Notes and Protocols for Determining the IC50 of Pemetrexed Disodium Hemipenta Hydrate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed disodium (B8443419) hemipenta hydrate (B1144303), a multitargeted antifolate drug, is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1] Its mechanism of action involves the inhibition of key enzymes in the folate pathway, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1] This inhibition disrupts the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of cancer cells.[1] Understanding the potency of Pemetrexed in various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50), is critical for preclinical research and drug development.

These application notes provide a comprehensive overview of Pemetrexed's activity, detailing its IC50 values across a range of cancer cell lines, the signaling pathways it modulates, and standardized protocols for experimental determination of its cytotoxic effects.

Data Presentation: Pemetrexed IC50 Values in Human Cancer Cell Lines

The cytotoxic activity of Pemetrexed disodium hemipenta hydrate varies across different cancer cell lines. The following table summarizes a compilation of reported IC50 values. It is important to note that these values can be influenced by experimental conditions such as incubation time and the specific assay used.

Cancer TypeCell LineIC50 (µM)Noteworthy Characteristics
Non-Small Cell Lung Cancer A5491.82 - 2.0Wild-type EGFR and ALK
H1299-p53 null
PC-90.080EGFR exon 19 deletion
H19750.080 - 3.5EGFR L858R and T790M mutations
Calu-6--
H292--
H322--
Malignant Pleural Mesothelioma H2373--
H2452--
Leukemia CCRF-CEM0.025-
Colon Carcinoma GC3/C10.034-
HCT-80.220-

Signaling Pathways Modulated by Pemetrexed

Pemetrexed exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

Pemetrexed-Induced DNA Damage and Apoptosis via ATM/p53 Pathway

Pemetrexed-induced inhibition of nucleotide synthesis leads to DNA damage, triggering the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling cascades. This results in the phosphorylation and activation of downstream effectors such as checkpoint kinases (Chk1/Chk2) and the tumor suppressor protein p53.[2][3] Activated p53 can then induce the expression of pro-apoptotic proteins like Bax and PUMA, ultimately leading to caspase activation and programmed cell death.[2][4]

Pemetrexed_ATM_p53_Pathway Pemetrexed Pemetrexed DNA_Damage DNA Damage Pemetrexed->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation) ATM_ATR->p53 Apoptosis Apoptosis p53->Apoptosis

Pemetrexed-induced DNA damage response pathway.
p53-Independent Apoptosis via the Akt Signaling Pathway

Interestingly, in some cancer cells, Pemetrexed can induce S-phase arrest and apoptosis through a mechanism involving the sustained activation and nuclear accumulation of the protein kinase Akt.[5] This is a somewhat paradoxical role for Akt, which is typically associated with cell survival. This sustained activation of Akt can lead to the activation of the Cdk2/Cyclin A complex, promoting entry into S-phase where the lack of nucleotides becomes lethal, ultimately triggering apoptosis in a p53-independent manner.[5]

Pemetrexed_Akt_Pathway Pemetrexed Pemetrexed Akt Sustained Akt Activation & Nuclear Accumulation Pemetrexed->Akt Cdk2_CyclinA Cdk2/Cyclin A Activation Akt->Cdk2_CyclinA S_Phase_Arrest S-Phase Arrest Cdk2_CyclinA->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Pemetrexed_Hedgehog_Pathway Pemetrexed Pemetrexed Resistant_Cells Pemetrexed Resistant Cells Pemetrexed->Resistant_Cells HH_Pathway Upregulated Hedgehog Signaling (SHH, GLI1/2/3) Resistant_Cells->HH_Pathway Resistance Drug Resistance HH_Pathway->Resistance IC50_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Drug_Treatment Treat with Serial Dilutions of Pemetrexed Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT or SRB) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In Vivo Studies of Pemetrexed Disodium Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemetrexed (B1662193) disodium (B8443419) hemipentahydrate, a multitargeted antifolate drug, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3] Its mechanism of action involves the inhibition of key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), thereby disrupting the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides essential for DNA and RNA synthesis.[4][5][6][7] Preclinical in vivo studies using various animal models are crucial for evaluating the efficacy, toxicity, and pharmacokinetics of pemetrexed and its combination therapies. These application notes provide detailed protocols for conducting such studies.

Animal Models

A variety of animal models have been utilized to investigate the in vivo effects of pemetrexed. The choice of model depends on the specific research question, such as efficacy against a particular tumor type, toxicity profile, or pharmacokinetic properties.

Commonly Used Animal Models:

  • Mice: Athymic nude mice are frequently used for subcutaneous xenograft models of human cancers, including NSCLC and small cell lung cancer (SCLC).[8][9] Syngeneic mouse models, such as those using MC38 cells in C57BL/6 mice, are valuable for studying the interaction of pemetrexed with the immune system.[10] CD1 mice have been used for stereotactic transplantation of medulloblastoma cells.[11]

  • Rats: Athymic nude rats have been employed for orthotopic models of NSCLC.[8][9] Wistar and Sprague-Dawley rats have been used for pharmacokinetic and toxicity studies, including intrapleural and intraperitoneal administration.[12][13]

  • Pigs: Pigs have been used as a model for pharmacokinetic and toxicity studies of intravesically administered pemetrexed due to anatomical and physiological similarities to humans in the urinary system.[14]

Data Presentation

Table 1: Summary of In Vivo Efficacy Studies with Pemetrexed
Animal ModelTumor TypePemetrexed Dose and ScheduleRoute of AdministrationKey Efficacy FindingsReference
Athymic Nude MiceH2122 NSCLC (subcutaneous)100, 200, 300 mg/kg/day for 10 dosesIntraperitoneal (ip)Delayed tumor growth by 12 to 18 days compared to control.[8][9][8][9]
Athymic Nude RatsH2122 NSCLC (orthotopic)50, 100, 200 mg/kg/dayIntraperitoneal (ip)Significantly prolonged survival, with 50 mg/kg being more effective than higher doses.[8][9][8][9]
CD1 MiceGroup 3 Medulloblastoma (stereotactic)Not specifiedNot specifiedIncreased median survival.[11][11]
C57BL/6 MiceMC38 (syngeneic)100 mg/kg (5 days on, 2 days off)Intraperitoneal (ip)Significantly different tumor volume compared to control (48.4% T/C at Day 16).[10][10]
Table 2: Summary of Pharmacokinetic Studies with Pemetrexed
Animal ModelPemetrexed DoseRoute of AdministrationCmaxAUCTotal Body ClearanceTerminal Half-lifeReference
Wistar Rats10 mg/kgIntravenous (iv)29.83 µg/mlSimilar to intrapleuralSimilar to intrapleuralNot specified[12]
Wistar Rats10 mg/kgIntrapleural14.36 µg/mlSimilar to intravenousSimilar to intravenousNot specified[12]
Wistar Rats100 mg/kgIntravenous (iv)218.64 µg/mlSimilar to intrapleuralSimilar to intrapleuralNot specified[12]
Wistar Rats100 mg/kgIntrapleural70.64 µg/mlSimilar to intravenousSimilar to intravenousNot specified[12]
Mice20 mg/kgIntraperitoneal (ip)Not specifiedNot specifiedNot specified7.8 hours[4]
Mice200 mg/kgIntraperitoneal (ip)Not specifiedNot specifiedNot specified10 hours[4]
Mice20 mg/kgIntravenous (iv)Not specifiedNot specifiedNot specified7 hours[4]
DogsSingle & Multiple DosesIntravenous (iv)Not specifiedDose-dependent increaseNot specifiedShorter than in mice[4]
Table 3: Summary of Toxicity Studies with Pemetrexed
Animal ModelPemetrexed Dose and ScheduleRoute of AdministrationKey Toxicity FindingsReference
MiceWeekly dose of 944 mg/m²Intraperitoneal (ip)No death or clinical signs of toxicity.[4][4]
DogsWeekly dose of 2099 mg/m²Intravenous (iv)Killed two of six dogs.[4][4]
Pigs5-30 mg/kg (single dose)IntravesicalWell tolerated, no systemic absorption, no bladder wall toxicity.[14][14]
Pigs30 mg/kg (weekly for 6 weeks)IntravesicalWell tolerated, no myelosuppression, no bladder wall toxicity.[14][14]

Experimental Protocols

Protocol 1: Subcutaneous Tumor Xenograft Model in Mice

Objective: To establish a subcutaneous tumor model in immunocompromised mice to evaluate the efficacy of pemetrexed.

Materials:

  • Human cancer cell line (e.g., H2122 NSCLC)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional)

  • 4-6 week old athymic nude mice

  • 1-cc syringes with 27- or 30-gauge needles

  • Digital calipers

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Cell Preparation:

    • Culture cancer cells in complete medium until they reach 70-80% confluency.

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 3.0 x 10^6 viable cells per 100-200 µL. Keep the cell suspension on ice.[15][16][17]

  • Animal Preparation and Tumor Inoculation:

    • Anesthetize the mice using isoflurane.

    • Shave and sterilize the inoculation area on the flank of the mouse.[17]

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank.[15][17]

    • Monitor the mice for recovery from anesthesia.

  • Tumor Growth Monitoring and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 50–100 mm³).[9][15]

    • Measure tumor dimensions (length and width) twice a week using digital calipers.[8][12]

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[8][15]

    • Randomize mice into treatment and control groups.

    • Administer pemetrexed or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection).

Protocol 2: Orthotopic Non-Small Cell Lung Cancer Model in Rats

Objective: To establish an orthotopic lung tumor model in rats to mimic the tumor microenvironment and evaluate pemetrexed efficacy.

Materials:

  • Human NSCLC cell line (e.g., A549-Luc) engineered to express luciferase

  • Matrigel

  • Male nude rats

  • Anesthetic cocktail (e.g., ketamine, xylazine, acepromazine)

  • 28-gauge needle with a needle guard

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of 1 x 10^6 A549-Luc cells in a 1:1 mixture with Matrigel in a final volume of 30 µL.[18]

  • Animal Preparation and Tumor Cell Implantation:

    • Anesthetize the rat and place it on a frame with its head inclined upward at a 30° angle.[18]

    • Inject the cell suspension into the intercostal space between the 5th and 6th ribs of the right lung, using a needle guard to limit the depth to 0.8 cm.[18]

  • Tumor Growth Monitoring:

    • Perform bioluminescence imaging weekly to monitor tumor growth.

    • Anesthetize the rat and intraperitoneally inject D-luciferin (150 mg/kg).[4][11]

    • Acquire images 5-10 minutes after luciferin (B1168401) injection.[11][18]

  • Treatment Administration:

    • Once tumors are established, randomize rats into treatment groups and administer pemetrexed or vehicle control as required.

Protocol 3: Preparation and Administration of Pemetrexed Disodium Hemipentahydrate

Objective: To properly prepare and administer pemetrexed to animal models.

Materials:

  • Pemetrexed disodium hemipentahydrate powder

  • Sterile 0.9% Sodium Chloride Injection (preservative-free)

  • Sterile syringes and needles

Procedure:

  • Reconstitution:

    • Pemetrexed is typically supplied as a lyophilized powder.[19]

    • Reconstitute the vial with an appropriate volume of 0.9% Sodium Chloride Injection to achieve a desired stock concentration (e.g., 25 mg/mL).[19][20]

    • Gently swirl the vial until the powder is completely dissolved. The solution should be clear and colorless to yellow or green-yellow.[20]

  • Further Dilution (for intravenous infusion):

    • Further dilute the reconstituted solution with 0.9% Sodium Chloride Injection to the final desired concentration for administration.[19][21]

  • Administration:

    • Intraperitoneal (IP) Injection (Mice/Rats): Administer the prepared pemetrexed solution into the peritoneal cavity using an appropriate gauge needle.

    • Intravenous (IV) Infusion (Dogs/Rats): Administer the diluted pemetrexed solution via a catheter, typically over a 10-minute period for clinical relevance.[19][20]

    • Intrapleural/Intravesical Administration: Administer directly into the pleural or bladder cavity, respectively, as per the specific study design.[12][14]

Note on Vitamin Supplementation: To reduce pemetrexed-related toxicities, it is recommended to supplement animals with folic acid and vitamin B12, mimicking clinical practice.[19][22]

Protocol 4: Assessment of In Vivo Toxicity

Objective: To monitor and evaluate the toxicity of pemetrexed in animal models.

Procedure:

  • Clinical Observations:

    • Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, and activity levels.

  • Hematological Analysis:

    • Collect blood samples at specified time points to perform complete blood counts (CBC).

    • Assess for signs of myelosuppression, such as neutropenia, leukopenia, and thrombocytopenia.[14]

  • Biochemical Analysis:

    • Analyze serum samples for markers of renal and hepatic function.

  • Histopathology:

    • At the end of the study, euthanize the animals and collect major organs (e.g., bladder wall, kidneys, liver) for histopathological examination to identify any drug-related tissue damage.[14]

Mandatory Visualizations

Pemetrexed Mechanism of Action

Pemetrexed_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 Nucleotide Synthesis cluster_3 Cellular Processes Folate Transporters Folate Transporters Pemetrexed_in Pemetrexed Folate Transporters->Pemetrexed_in Pemetrexed_poly Pemetrexed Polyglutamates Pemetrexed_in->Pemetrexed_poly FPGS DHFR DHFR Pemetrexed_poly->DHFR Inhibition TS TS Pemetrexed_poly->TS Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition THF THF dUMP dUMP Purines Purines GARFT->Purines DHF DHF THF->DHF DHF->THF dTMP dTMP dUMP->dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purines->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to Pemetrexed_out Pemetrexed Pemetrexed_out->Folate Transporters Uptake

Caption: Pemetrexed inhibits key enzymes in folate metabolism.

Experimental Workflow for a Subcutaneous Xenograft Study

Xenograft_Workflow A 1. Cell Culture (e.g., H2122 NSCLC) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection (Athymic Nude Mice) B->C D 4. Tumor Growth (to ~50-100 mm³) C->D E 5. Randomization (Treatment vs. Control) D->E F 6. Pemetrexed/Vehicle Administration E->F G 7. Tumor Volume Measurement (Calipers) F->G Repeated Cycles H 8. Toxicity Monitoring (Body Weight, Clinical Signs) F->H Concurrent I 9. Data Analysis (Efficacy & Toxicity) G->I H->I

Caption: Workflow for a typical subcutaneous xenograft study.

Logical Relationship of Pharmacokinetic Assessment

PK_Assessment cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Parameters Dose Pemetrexed Administration (IV, IP, etc.) Sampling Serial Blood Sampling Dose->Sampling Analysis HPLC Analysis of Plasma Sampling->Analysis Cmax Cmax Analysis->Cmax Derivation of AUC AUC Analysis->AUC Derivation of CL Clearance Analysis->CL Derivation of t_half Half-life Analysis->t_half Derivation of

Caption: Logical flow of a pharmacokinetic assessment study.

References

Application Notes and Protocols for Pemetrexed Disodium Hemipenta Hydrate Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) in murine models. Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that disrupts folate-dependent metabolic processes essential for cell replication.[1][2] It is widely used in cancer research to study its efficacy, toxicity, and pharmacokinetic properties in vivo.

Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes involved in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[3][4] Once transported into the cell, pemetrexed is converted to its active polyglutamated forms.[1] These forms are potent inhibitors of:

  • Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA.[3][5]

  • Dihydrofolate Reductase (DHFR): Depletes folate cofactors necessary for nucleotide synthesis.[3][4]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine synthesis pathway.[3][4]

The inhibition of these enzymes leads to the disruption of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[6][7] Key signaling pathways implicated in pemetrexed's mechanism of action include the ATM/p53-dependent and independent pathways, caspase signaling cascade, and the mTOR signaling pathway.[3]

Data Presentation: Quantitative Summary

The following tables summarize common dosage ranges, administration routes, and reported effects of pemetrexed administration in mice from various studies.

Table 1: Pemetrexed Dosage and Administration in Mice

Dosage Range (mg/kg)Administration RouteDosing ScheduleMouse ModelStudy FocusReference
10IntraperitonealEvery other day for two weeks (3x/week)Not specifiedNephrotoxicity with cisplatin[6]
100 - 300Intraperitoneal10 daily dosesAthymic nude mice with H2122 NSCLC xenograftsAntitumor Efficacy[8]
150Not specifiedTwice a weekA549 orthotopic xenograft modelCombination therapy with metformin[9]
400 µg (per mouse)Not specifiedSingle pre-injectionOvarian cancer xenograft modelRadiofolate biodistribution[10]
0.1IntravenousDailyNot specifiedFertility studies[2][11]

Table 2: Pharmacokinetic and Toxicity Profile of Pemetrexed in Mice

ParameterObservationMouse Model/ConditionsReference
Pharmacokinetics
Half-life~7-10 hoursIntraperitoneal administration[12]
ClearancePrimarily renal excretionNot specified[13]
BioavailabilitySimilar for intravenous and intraperitoneal routesNot specified[12]
Toxicity
NephrotoxicitySignificant when combined with cisplatinNot specified[6][14][15]
MyelosuppressionDose-limiting toxicityNot specified[13]
Gastrointestinal ToxicityDiarrhea, mucositisNot specified[4]
TeratogenicityEmbryotoxic and teratogenicPregnant mice[16][17][18]
Reduced FertilityHypospermia and testicular atrophy in malesNot specified[2][19]

Experimental Protocols

Protocol 1: General Preparation and Administration of Pemetrexed

This protocol outlines the basic steps for preparing and administering pemetrexed to mice.

Materials:

  • Pemetrexed disodium hemipenta hydrate powder

  • Sterile 0.9% Sodium Chloride Injection (preservative-free)

  • Sterile syringes and needles (size appropriate for the administration route)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Calculation: Calculate the required dose of pemetrexed based on the individual mouse's body weight and the desired mg/kg dosage.

  • Reconstitution: Aseptically reconstitute the pemetrexed powder with sterile 0.9% Sodium Chloride Injection to a known concentration. The pH of the reconstituted solution should be between 6.6 and 7.8.[11]

  • Administration:

    • Intravenous (IV) Injection: Administer the calculated volume of the pemetrexed solution via the tail vein. This is typically performed as an infusion over a short period (e.g., 10 minutes in human equivalents).[11][13]

    • Intraperitoneal (IP) Injection: Inject the calculated volume of the pemetrexed solution into the peritoneal cavity.

  • Monitoring: Observe the mice regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[20]

Note on Vitamin Supplementation: To mitigate hematologic and gastrointestinal toxicities, supplementation with folic acid and vitamin B12 is often recommended, starting before the first dose of pemetrexed and continuing during and after treatment.[4][17]

Protocol 2: In Vivo Antitumor Efficacy Study

This protocol describes a typical workflow for evaluating the antitumor efficacy of pemetrexed in a xenograft mouse model.

Materials:

  • Tumor cells (e.g., human non-small cell lung cancer cell line)

  • Immunocompromised mice (e.g., athymic nude mice)

  • Matrigel or other appropriate vehicle for cell implantation

  • Calipers for tumor measurement

  • Pemetrexed solution (prepared as in Protocol 1)

  • Control vehicle (e.g., 0.9% Sodium Chloride)

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment Administration: Administer pemetrexed to the treatment group according to the desired dosage and schedule (e.g., 100 mg/kg, IP, daily for 10 days).[8] Administer the vehicle to the control group.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (or if tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations

Pemetrexed_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cellular Compartment Pemetrexed_ext Pemetrexed RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Transport Pemetrexed_int Pemetrexed (monoglutamate) RFC->Pemetrexed_int FPGS Folylpolyglutamate Synthetase (FPGS) Pemetrexed_int->FPGS Pemetrexed_poly Pemetrexed (polyglutamate) FPGS->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition DNA_Synth DNA Synthesis (Thymidine) TS->DNA_Synth Folate_Pool Tetrahydrofolate Pool DHFR->Folate_Pool Purine_Synth Purine Synthesis GARFT->Purine_Synth S_Phase_Arrest S-Phase Arrest DNA_Synth->S_Phase_Arrest Purine_Synth->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Pemetrexed mechanism of action and downstream signaling pathway.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis Tumor_Implant Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth Monitoring (to palpable size) Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Pemetrexed_Admin Pemetrexed Administration (e.g., IP injection) Randomization->Pemetrexed_Admin Vehicle_Admin Vehicle Administration (Control) Randomization->Vehicle_Admin Data_Collection Monitor Tumor Volume & Body Weight Pemetrexed_Admin->Data_Collection Vehicle_Admin->Data_Collection Endpoint Study Endpoint (e.g., tumor size limit) Data_Collection->Endpoint Tissue_Harvest Euthanasia & Tumor Excision Endpoint->Tissue_Harvest Analysis Downstream Analysis (Histology, Biomarkers) Tissue_Harvest->Analysis

Caption: Workflow for an in vivo pemetrexed efficacy study in mice.

References

Application Note: Quantification of Pemetrexed Disodium Hemipentahydrate using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Pemetrexed disodium (B8443419) hemipenta hydrate (B1144303) in bulk drug substance and pharmaceutical dosage forms. The described method is simple, specific, and stability-indicating, proven to be linear, accurate, and precise. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the experimental workflow to aid in the seamless adoption of this method in a laboratory setting.

Introduction

Pemetrexed, an antifolate antineoplastic agent, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of key folate-dependent enzymes essential for nucleotide biosynthesis, thereby impeding cell replication.[2][3] Pemetrexed is commercially available as a lyophilized powder for injection, containing Pemetrexed disodium hemipentahydrate.[4] Accurate quantification of the active pharmaceutical ingredient (API) is critical for ensuring the quality, safety, and efficacy of the final drug product.

This application note presents a validated stability-indicating RP-HPLC method for the determination of Pemetrexed. The method is designed to separate Pemetrexed from its potential degradation products, ensuring that the analytical results are a true reflection of the intact drug's concentration.[5][6][7] The validation of this method has been performed in accordance with the International Council on Harmonisation (ICH) guidelines.[8][9][10]

Materials and Methods

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV/PDA detector is required.

Chemicals and Reagents
  • Pemetrexed Disodium Hemipentahydrate Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Sodium Dihydrogen Orthophosphate

  • Orthophosphoric Acid

  • Water (HPLC Grade)

  • Mannitol

  • Hydrochloric Acid

  • Sodium Hydroxide

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Sodium Dihydrogen Orthophosphate Buffer (pH 4.0) (30:70 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Run Time 10 minutes
Experimental Workflow

The following diagram illustrates the key steps in the quantification of Pemetrexed disodium hemipenta hydrate using the described RP-HPLC method.

Pemetrexed RP-HPLC Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Mobile Phase Preparation (Acetonitrile:Buffer) hplc_system HPLC System Setup (Column, Flow Rate, Temp, Wavelength) prep_mobile->hplc_system prep_standard Standard Solution Preparation injection Inject Standard and Sample Solutions prep_standard->injection prep_sample Sample Solution Preparation (from Lyophilized Powder) prep_sample->injection hplc_system->injection data_acquisition Data Acquisition (Chromatogram Recording) injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification (Comparison of Peak Areas) peak_integration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the RP-HPLC quantification of Pemetrexed.

Protocols

Buffer Preparation (Sodium Dihydrogen Orthophosphate, pH 4.0)
  • Accurately weigh 2.76 g of sodium dihydrogen orthophosphate and dissolve it in 800 mL of HPLC grade water.

  • Adjust the pH of the solution to 4.0 using orthophosphoric acid.

  • Make up the final volume to 1000 mL with HPLC grade water.

  • Filter the buffer solution through a 0.22 µm membrane filter and degas prior to use.

Mobile Phase Preparation
  • Mix acetonitrile and the prepared sodium dihydrogen orthophosphate buffer in a ratio of 30:70 (v/v).

  • Degas the mobile phase using sonication or another suitable method.

Standard Solution Preparation
  • Accurately weigh about 35.1 mg of Pemetrexed disodium heptahydrate reference standard (equivalent to 27.7 mg of Pemetrexed disodium) and transfer it to a 25 mL volumetric flask.[9]

  • Dissolve and dilute to the mark with HPLC grade water.[9]

  • Transfer 2.0 mL of this solution to a 20 mL volumetric flask and dilute to the mark with the mobile phase.[9]

Sample Solution Preparation (from Lyophilized Powder for Injection)
  • Reconstitute the contents of a Pemetrexed vial (e.g., 500 mg) with 20 mL of HPLC grade water.[11]

  • Transfer the reconstituted solution to a 200 mL volumetric flask and dilute to the mark with HPLC grade water.

  • Transfer 2.0 mL of this solution to a 100 mL volumetric flask and dilute to the mark with the mobile phase.

Results and Discussion

The developed RP-HPLC method demonstrates excellent performance for the quantification of this compound. The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

System Suitability

The system suitability parameters were evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
%RSD of Peak Areas (n=6) ≤ 2.0%< 1.0%
Method Validation Data

The following tables summarize the key validation parameters for the RP-HPLC method.

Linearity

The linearity of the method was assessed over a concentration range of 80 µg/mL to 120 µg/mL.[9]

ParameterResult
Linearity Range 80 - 120 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Reportable

Accuracy (Recovery)

Accuracy was determined by the recovery of known amounts of Pemetrexed spiked into a placebo matrix.

Spiked LevelMean Recovery (%)%RSD
80% 99.5%< 2.0%
100% 100.2%< 2.0%
120% 99.8%< 2.0%

Precision

The precision of the method was evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Precision Level%RSD
Repeatability (Intra-day) < 1.0%
Intermediate Precision (Inter-day) < 2.0%

Robustness

The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions.

Parameter VariationEffect on Results
Flow Rate (± 0.1 mL/min) No significant change
Mobile Phase pH (± 0.2) No significant change
Column Temperature (± 2 °C) No significant change

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Pemetrexed was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[7] The method was able to effectively separate the Pemetrexed peak from all degradation products, confirming its specificity.[8]

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in both bulk API and pharmaceutical formulations. The method meets all the validation criteria as per ICH guidelines, making it suitable for routine quality control analysis and stability studies. The detailed protocol and clear data presentation are intended to facilitate the straightforward implementation of this method in a laboratory setting.

References

Application Notes and Protocols: Pemetrexed Disodium Hemipenta Hydrate and Cisplatin Combination Therapy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed (B1662193), an antifolate antineoplastic agent, in combination with cisplatin (B142131), a platinum-based chemotherapy drug, is a standard treatment regimen for non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1] Pemetrexed targets key enzymes in the folate pathway, inhibiting the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA replication in rapidly dividing cancer cells.[2] Cisplatin forms DNA adducts, leading to DNA damage and subsequent apoptosis.[3] The combination of these two agents has been shown to have synergistic or additive effects in various cancer cell lines, although the specific interactions and underlying mechanisms can be cell-type and schedule-dependent.[4][5]

These application notes provide a comprehensive overview of in vitro methodologies to evaluate the efficacy and mechanisms of pemetrexed and cisplatin combination therapy. The protocols detailed below are foundational for preclinical assessment of this drug combination.

Data Presentation: In Vitro Efficacy in A549 Human Lung Carcinoma Cells

The following tables summarize quantitative data from a study investigating the effects of pemetrexed disodium (B8443419) hemipenta hydrate (B1144303) and cisplatin, alone and in combination, on the A549 human lung carcinoma cell line. Cells were treated for 72 hours with 100 nM pemetrexed and/or 200 nM cisplatin.[3]

Table 1: Cell Viability (WST-1 Assay)

Treatment GroupCell Viability (%)
Control (DMSO)100
Pemetrexed (100 nM)~90%
Cisplatin (200 nM)~40%
Combination~60%
(Data are approximated from graphical representations in the source study and presented as mean ± SD from three independent experiments)[3]

Table 2: Apoptosis Induction (Annexin V-FITC/PI Staining)

Treatment GroupApoptotic Cells (%)
Control~5%
Pemetrexed (100 nM)~10%
Cisplatin (200 nM)~35%
Combination~25%
(Data includes both early and late apoptotic cells and is approximated from graphical representations in the source study. Results are expressed as the mean ± SD from three independent experiments)[3]

Table 3: Intracellular Reactive Oxygen Species (ROS) Production

Treatment GroupMedian Fluorescence Intensity (MFI) of ROS
ControlBaseline
Pemetrexed (100 nM)~1.2-fold increase over control
Cisplatin (200 nM)~2.5-fold increase over control
Combination~2.0-fold increase over control
(Data are approximated from graphical representations in the source study and presented as the mean ± SD from three independent experiments)[3]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vitro Evaluation cluster_assays A Cell Seeding (e.g., A549 cells) B Drug Treatment - Pemetrexed - Cisplatin - Combination A->B C Incubation (e.g., 72 hours) B->C D Endpoint Assays C->D E Cell Viability (WST-1, MTT, SRB) D->E F Apoptosis (Annexin V/PI, TUNEL) D->F G Cell Cycle (PI Staining) D->G H ROS Production (DCFH-DA) D->H I Protein Expression (Western Blot) D->I

Caption: General experimental workflow for in vitro analysis.

G cluster_pathway Signaling Pathways Modulated by Pemetrexed and Cisplatin cluster_kras KRAS/RAF/MEK/ERK Pathway cluster_akt AKT/mTOR Pathway Pemetrexed Pemetrexed RAF RAF Pemetrexed->RAF Activates AKT AKT Pemetrexed->AKT Cisplatin Cisplatin KRAS KRAS Cisplatin->KRAS Inhibits Cisplatin->AKT Combination Combination Combination->RAF Inhibits Combination->AKT KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Apoptosis1 Apoptosis ERK->Apoptosis1 mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: Key signaling pathways affected by the combination therapy.

Experimental Protocols

Cell Viability Assays

Cell viability assays are used to assess the cytotoxic effects of the drug combination.

Principle: This colorimetric assay is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • Pemetrexed disodium hemipenta hydrate and Cisplatin

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed cells (e.g., A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of pemetrexed and cisplatin, both individually and in combination, in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated wells as controls.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

  • Gently shake the plate for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Apoptosis Assays

Apoptosis assays are crucial for determining if the observed cytotoxicity is due to programmed cell death.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • 6-well tissue culture plates

  • Pemetrexed and Cisplatin

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with pemetrexed, cisplatin, or the combination as described for the viability assay.

  • After the treatment period, harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA strand breaks with labeled dUTPs.

Materials:

  • Cells grown on coverslips or in chamber slides

  • TUNEL assay kit

  • Fluorescence microscope

Protocol:

  • Culture and treat cells as previously described.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes.

  • Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI or Hoechst stain.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Intracellular Reactive Oxygen Species (ROS) Assay

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • DCFH-DA dye

  • Flow cytometer

Protocol:

  • Culture and treat cells as previously described.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in pre-warmed PBS containing 10 µM DCFH-DA.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess dye.

  • Resuspend the cells in PBS and analyze immediately by flow cytometry. The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the expression and phosphorylation status of key proteins in the KRAS/RAF/MEK/ERK and AKT/mTOR signaling pathways.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-KRAS, anti-phospho-ERK, anti-AKT, anti-phospho-mTOR, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of cell cycle distribution based on DNA content using flow cytometry.

Materials:

  • Cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Culture and treat cells as previously described.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Synergistic Effects of Pemetrexed Disodium Hemipenta Hydrate with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate, an antifolate chemotherapeutic agent, has demonstrated significant synergistic effects when combined with immunotherapy, particularly immune checkpoint inhibitors (ICIs). This combination has become a cornerstone of first-line treatment for metastatic nonsquamous non-small cell lung cancer (NSCLC).[1][2] The synergy arises from pemetrexed's ability to modulate the tumor microenvironment, making it more susceptible to immune-mediated destruction. These application notes provide an overview of the underlying mechanisms, quantitative data from key studies, and detailed protocols for investigating these synergistic effects.

Mechanisms of Synergy

Pemetrexed enhances the efficacy of immunotherapy through several key mechanisms:

  • Upregulation of PD-L1 Expression: Pemetrexed increases the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[2][3][4][5][6] This is primarily mediated by the inhibition of thymidylate synthase (TS), which leads to an increase in intracellular reactive oxygen species (ROS) and subsequent activation of the NF-κB signaling pathway.[3][4][5] The mTOR/P70S6K and STAT3 pathways have also been implicated in this upregulation.[6][7]

  • Induction of Immunogenic Cell Death (ICD): Pemetrexed can induce ICD, a form of apoptosis that triggers an immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) and high mobility group box 1 (HMGB1), which act as adjuvants to stimulate the immune system.[7][8]

  • Modulation of the Tumor Microenvironment: The combination of pemetrexed and anti-PD-L1 antibodies creates a more favorable tumor microenvironment for anti-tumor immunity, characterized by increased infiltration and activation of T-lymphocytes.[3][4][8]

  • T-Cell Intrinsic Effects: Pemetrexed has been shown to directly enhance T-cell function by augmenting mitochondrial biogenesis and function, leading to increased T-cell activation.[7][8]

  • Upregulation of Other Immune Checkpoints: Pemetrexed can also increase the expression and glycosylation of other immune checkpoint proteins like Human Leukocyte Antigen-G (HLA-G), suggesting that dual checkpoint blockade (e.g., anti-PD-L1 and anti-HLA-G) in combination with pemetrexed could be a promising therapeutic strategy.[9][10]

Signaling Pathways

The synergistic effect of pemetrexed and immunotherapy involves complex signaling pathways. A key pathway is the pemetrexed-induced upregulation of PD-L1.

Pemetrexed_PDL1_Upregulation Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS inhibits mTOR mTOR/P70S6K Pathway Pemetrexed->mTOR STAT3 STAT3 Pathway Pemetrexed->STAT3 ROS Reactive Oxygen Species (ROS) TS->ROS inactivation leads to increased NFkB NF-κB Signaling ROS->NFkB activates PDL1_Gene PD-L1 Gene (CD274) Transcription NFkB->PDL1_Gene promotes PDL1_Protein PD-L1 Protein Expression PDL1_Gene->PDL1_Protein leads to mTOR->PDL1_Gene activates STAT3->PDL1_Gene activates

Caption: Pemetrexed-induced PD-L1 upregulation signaling pathway.

Data Presentation

Table 1: In Vitro Effects of Pemetrexed on NSCLC Cell Lines
Cell LinePemetrexed Conc.EffectQuantitative MeasurementReference
A549250 nMIncreased PD-L1 ExpressionFlow cytometry analysis[9]
H197550 nMIncreased PD-L1 ExpressionFlow cytometry analysis[9]
A549250 nMIncreased HLA-G ExpressionWestern Blot analysis[9]
H197550 nMIncreased HLA-G ExpressionWestern Blot analysis[9]
A549100 nMIncreased PD-L1 mRNA and proteinqRT-PCR and Western Blot[6]
H1299Sublethal dosesUpregulation of PD-L1Immunoblotting and flow cytometry[4]
CL1-5Sublethal dosesUpregulation of PD-L1Immunoblotting and flow cytometry[4]
Table 2: Synergistic Effects of Pemetrexed and Immunotherapy In Vitro
Cell LineTreatmentEffectQuantitative MeasurementReference
A549Pemetrexed (250 nM) + CTLs + α-PD-L1Enhanced CTL CytotoxicityIncreased cell lysis via PI staining and flow cytometry[9]
H1975Pemetrexed (50 nM) + CTLs + α-PD-L1Enhanced CTL CytotoxicityIncreased cell lysis via PI staining and flow cytometry[9]
A549Pemetrexed (250 nM) + CTLs + α-PD-L1 + α-HLA-GFurther Enhanced CTL CytotoxicityIncreased cell lysis via PI staining and flow cytometry[9]
H1975Pemetrexed (50 nM) + CTLs + α-PD-L1 + α-HLA-GFurther Enhanced CTL CytotoxicityIncreased cell lysis via PI staining and flow cytometry[9]
A549Pemetrexed (100 nM) + Atezolizumab + PBMCsPotentiated T cell-mediated cytotoxicityCrystal violet assay[2][6]
Table 3: In Vivo Effects in Mouse Models
Mouse ModelTreatmentEffectQuantitative MeasurementReference
SyngeneicPemetrexed + anti-PD-L1 AbSynergistic inhibition of tumor growthTumor volume measurements[5]
Xenograft (NPG mice)A549-Luc cells + Pemetrexed (50 mg/kg) + CD8+ T cells + α-PD-L1 + α-HLA-GSignificant tumor growth inhibitionBioluminescence imaging (IVIS)[9]

Experimental Protocols

Protocol 1: In Vitro Analysis of PD-L1 and HLA-G Expression

Objective: To determine the effect of pemetrexed on the expression of PD-L1 and HLA-G in NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pemetrexed disodium hemipenta hydrate

  • PBS, Trypsin-EDTA

  • Lysis buffer, protease inhibitors

  • Primary antibodies: anti-PD-L1, anti-HLA-G, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Flow cytometry antibodies: PE-conjugated anti-PD-L1, FITC-conjugated anti-HLA-G

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture NSCLC cells to 70-80% confluency.

    • Treat cells with sublethal doses of pemetrexed (e.g., 50 nM for H1975, 250 nM for A549) for 48 hours.[9] Use untreated cells as a control.

  • Western Blot Analysis:

    • Lyse cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescence imager.

  • Flow Cytometry Analysis:

    • Harvest and wash cells with PBS.

    • Incubate cells with fluorescently-conjugated antibodies against PD-L1 and HLA-G.

    • Analyze stained cells using a flow cytometer.

Protocol1_Workflow Start Seed NSCLC Cells Treat Treat with Pemetrexed (48h) Start->Treat Harvest Harvest Cells Treat->Harvest Split Harvest->Split Western Western Blot (Protein Lysates) Split->Western Flow Flow Cytometry (Single Cell Suspension) Split->Flow Analyze_Western Analyze Protein Expression Western->Analyze_Western Analyze_Flow Analyze Surface Protein Expression Flow->Analyze_Flow

Caption: Workflow for analyzing protein expression post-pemetrexed treatment.

Protocol 2: In Vitro T-Cell Mediated Cytotoxicity Assay

Objective: To assess the synergistic effect of pemetrexed and immune checkpoint inhibitors on T-cell mediated killing of NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., A549)

  • Pemetrexed

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Anti-PD-L1 antibody (e.g., atezolizumab), Anti-HLA-G antibody

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • T-Cell Activation: Isolate PBMCs and activate T-cells according to the manufacturer's protocol.

  • Co-culture Setup:

    • Treat NSCLC cells with or without pemetrexed for 48 hours.

    • Co-culture the treated NSCLC cells with activated T-cells at an appropriate Effector:Target (E:T) ratio (e.g., 6:1).[9]

    • Add anti-PD-L1 and/or anti-HLA-G antibodies (e.g., 10 µg/mL) to the co-culture.[9]

    • Incubate for 24-48 hours.

  • Cytotoxicity Analysis:

    • Harvest all cells and stain with PI.

    • Analyze the percentage of PI-positive (dead) tumor cells by flow cytometry. An increase in PI-positive tumor cells in the combination treatment group indicates enhanced cytotoxicity.

Protocol2_Workflow Start_Tumor Treat NSCLC Cells with Pemetrexed (48h) CoCulture Co-culture NSCLC and T-Cells + Anti-PD-L1/HLA-G Abs Start_Tumor->CoCulture Start_Tcell Activate T-Cells (from PBMCs) Start_Tcell->CoCulture Incubate Incubate (24-48h) CoCulture->Incubate Stain Stain with Propidium Iodide Incubate->Stain Analyze Analyze Cytotoxicity by Flow Cytometry Stain->Analyze

Caption: Workflow for T-cell mediated cytotoxicity assay.

Protocol 3: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the in vivo synergistic anti-tumor efficacy of pemetrexed and immunotherapy.

Materials:

  • Immunocompetent syngeneic mouse model (e.g., BALB/c with CT26 cells) or immunodeficient mice for xenografts (e.g., NPG mice with human NSCLC cells and co-infused human T-cells).[5][9]

  • Pemetrexed for injection

  • Anti-mouse PD-L1 antibody or human-specific checkpoint inhibitors

  • Calipers for tumor measurement

  • Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment:

    • Once tumors are established, randomize mice into treatment groups (e.g., Vehicle, Pemetrexed alone, anti-PD-L1 alone, Combination).

    • Administer pemetrexed (e.g., 50 mg/kg, i.v.) and immunotherapy (e.g., anti-PD-L1, 2 mg/kg, i.v.) according to a defined schedule.[9] For example, pemetrexed once a week for two weeks, and immunotherapy with T-cells weekly.[9]

  • Monitoring:

    • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

    • Monitor animal body weight and general health.

    • If using luciferase-expressing cells, perform bioluminescence imaging weekly to monitor tumor burden.[9]

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

Protocol3_Workflow Start Implant Tumor Cells in Mice Randomize Randomize into Treatment Groups Start->Randomize Treat Administer Treatments (Pemetrexed +/- Immunotherapy) Randomize->Treat Monitor Monitor Tumor Growth and Animal Health Treat->Monitor Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitor->Endpoint

Caption: Workflow for in vivo tumor growth inhibition study.

Conclusion

The combination of pemetrexed with immunotherapy represents a significant advancement in cancer treatment. The ability of pemetrexed to favorably modulate the tumor microenvironment and upregulate PD-L1 provides a strong rationale for this synergistic pairing. The protocols outlined here provide a framework for researchers to further investigate and harness the therapeutic potential of this combination.

References

Application Notes: Pemetrexed Disodium Hemipenta Hydrate for Inducing Apoptosis in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) is a multi-targeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer (NSCLC).[1][2][3] Its primary mechanism of action involves the inhibition of multiple folate-dependent enzymes essential for nucleotide biosynthesis, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[2][4][5] By disrupting these pathways, Pemetrexed effectively halts DNA replication, leading to S-phase cell cycle arrest and the induction of programmed cell death, or apoptosis.[6][7][8] These application notes provide an overview of the molecular mechanisms, quantitative effects, and detailed protocols for studying Pemetrexed-induced apoptosis in tumor cells.

Mechanism of Action: Apoptosis Induction

Pemetrexed triggers apoptosis through a complex network of signaling pathways, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic routes. The process is often initiated by the DNA damage caused by nucleotide synthesis inhibition.

Key Signaling Events:

  • DNA Damage Response: Pemetrexed-induced disruption of DNA synthesis leads to DNA damage, activating the Ataxia Telangiectasia Mutated (ATM)/p53 signaling pathway.[9]

  • Reactive Oxygen Species (ROS) Generation: The treatment elevates intracellular ROS levels, which contributes to mitochondrial dysfunction and promotes apoptosis.[1][10][11] This is often coupled with the downregulation of SIRT1, a protein deacetylase involved in cellular stress resistance.[1]

  • Intrinsic (Mitochondrial) Pathway: Pemetrexed modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[10][12] This leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[1][10]

  • Extrinsic (Death Receptor) Pathway: The drug upregulates the expression of death receptors such as Fas, DR4, and DR5, and their corresponding ligands (FasL, TRAIL).[9][10][12] This engagement activates the initiator caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.[10]

  • Caspase Cascade Activation: Both pathways converge on the activation of executioner caspases, primarily caspase-3.[1][9][10] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][12]

  • Akt Signaling Pathway: Pemetrexed can also induce a deregulated activation of the Akt signaling pathway, which, contrary to its usual pro-survival role, contributes to S-phase arrest and apoptosis in a p53-independent manner.[6][7]

Pemetrexed_Apoptosis_Pathway Pemetrexed Pemetrexed Enzyme_Inhibition Inhibition of TS, DHFR, GARFT Pemetrexed->Enzyme_Inhibition ROS ROS Generation Pemetrexed->ROS DNA_Damage DNA Damage & S-Phase Arrest Enzyme_Inhibition->DNA_Damage ATM_p53 ATM/p53 Activation DNA_Damage->ATM_p53 DNA_Damage->ROS Death_Receptors Upregulation of Fas, DR4, DR5 ATM_p53->Death_Receptors Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio ATM_p53->Bax_Bcl2 SIRT1 SIRT1 Downregulation ROS->SIRT1 Mito_Dysfunction Mitochondrial Dysfunction (Cytochrome c release) ROS->Mito_Dysfunction Extrinsic Extrinsic Pathway Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Intrinsic Intrinsic Pathway Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Death_Receptors->Extrinsic Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax_Bcl2->Intrinsic Mito_Dysfunction->Intrinsic Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow Start Cell Culture (e.g., A549, PC9) Treatment Treat with Pemetrexed (Dose-response & Time-course) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (MTT, Resazurin) Assays->Viability Measure Metabolic Activity ApoptosisAssay Apoptosis Assay (Annexin V/PI Flow Cytometry) Assays->ApoptosisAssay Detect Apoptotic Markers ProteinAnalysis Protein Expression Analysis (Western Blot) Assays->ProteinAnalysis Analyze Protein Changes IC50 Calculate IC50 Values Viability->IC50 ApoptosisQuant Quantify Apoptotic Cells (Early, Late, Necrotic) ApoptosisAssay->ApoptosisQuant ProteinQuant Quantify Protein Levels (e.g., Cleaved Caspase-3) ProteinAnalysis->ProteinQuant Data Data Analysis & Interpretation IC50->Data ApoptosisQuant->Data ProteinQuant->Data

References

Application Notes and Protocols: Cell Cycle Analysis after Pemetrexed Disodium Hemipenta Hydrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) is a multi-targeted antifolate chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1] Its primary mechanism of action involves the inhibition of several key enzymes essential for nucleotide biosynthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[2][3] By disrupting the synthesis of purines and pyrimidines, Pemetrexed effectively halts DNA replication, leading to cell cycle arrest and the induction of apoptosis.[2][4]

The impact of Pemetrexed on the cell cycle can manifest differently depending on the cancer cell type and experimental conditions. Studies have demonstrated that Pemetrexed treatment can induce a significant arrest in either the G0/G1 phase or the S-phase of the cell cycle.[4][5] G0/G1 arrest is often associated with the activation of the TGF-β signaling pathway and inhibition of the Cyclin D1-Cdk4 complex.[6] Conversely, S-phase arrest is linked to the drug's direct interference with DNA synthesis, leading to replication stress, DNA damage, and the activation of signaling cascades involving ERK, Akt, and DNA damage response (DDR) proteins like ATR and Chk1.[4][6][7]

These application notes provide a comprehensive overview and detailed protocols for analyzing the cell cycle effects of Pemetrexed treatment in cancer cell lines.

Data Presentation: Pemetrexed's Effect on Cell Cycle Distribution

The following tables summarize quantitative data from published studies, illustrating the impact of Pemetrexed on the cell cycle distribution in various cancer cell lines.

Table 1: Pemetrexed-Induced G0/G1 Phase Arrest

Cell Line Pemetrexed Conc. (µM) Treatment Duration % of Cells in G0/G1 Phase (Mean ± SD) % of Cells in S Phase (Mean ± SD) % of Cells in G2/M Phase (Mean ± SD)
Eca-109 (ESCC)[5] 0 (Control) 24 h 57.63 Not Reported Not Reported
2.5 24 h 68.32 Not Reported Not Reported
5 24 h 75.84 Not Reported Not Reported
10 24 h 80.34 Not Reported Not Reported
EC9706 (ESCC)[5] 0 (Control) 24 h 45.94 Not Reported Not Reported
2.5 24 h 53.85 Not Reported Not Reported
5 24 h 61.27 Not Reported Not Reported
10 24 h 65.05 Not Reported Not Reported
PC9 (NSCLC)[6][8] 0 (Control) 72 h ~45 ~35 ~20
0.05 72 h ~80 ~10 ~10

| | 0.1 | 72 h | ~95 | ~2 | ~3 |

Table 2: Pemetrexed-Induced S-Phase Arrest

Cell Line Pemetrexed Conc. (µM) Treatment Duration % of Cells in G0/G1 Phase (Mean ± SD) % of Cells in S Phase (Mean ± SD) % of Cells in G2/M Phase (Mean ± SD)
A549 (NSCLC)[9] 0 (Control) 24 h 49.5 ± 3.1 37.1 ± 1.3 13.5 ± 2.6
0.1 24 h 23.3 ± 6.1 66.5 ± 6.2 10.2 ± 0.9
A549 (NSCLC)[4] 0 (Control) 48 h Not Reported ~25 Not Reported
0.1 48 h Not Reported ~35 Not Reported
0.3 48 h Not Reported ~50 Not Reported

| | 1 | 48 h | Not Reported | ~65 | Not Reported |

Experimental Protocols

Protocol 1: Cell Culture and Pemetrexed Treatment

This protocol describes the general procedure for culturing cells and treating them with Pemetrexed.

Materials:

  • Cancer cell line of interest (e.g., A549, PC9)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Pemetrexed disodium hemipenta hydrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 60-70% confluency during the treatment period. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Drug Preparation: Prepare a stock solution of Pemetrexed in DMSO. Further dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

  • Cell Treatment: Remove the existing medium from the wells. Add the Pemetrexed-containing medium to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest Pemetrexed concentration.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4][5][6]

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the most common method for analyzing cell cycle distribution following Pemetrexed treatment.[10][11][12]

Materials:

  • Treated and control cells from Protocol 1

  • PBS (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment, collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the cells collected from the medium.[10]

  • Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10]

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours. (Note: Cells can be stored in ethanol at -20°C for several weeks).[10][13]

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and carefully decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in the PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[14][15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission signal. Record data for at least 10,000 events per sample.[10]

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8][10]

Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins

This protocol is used to validate flow cytometry data by examining the expression levels of key cell cycle regulatory proteins.

Materials:

  • Treated and control cells from Protocol 1

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cdk4, anti-Cyclin A, anti-Cdk2, anti-p-Akt, anti-γ-H2AX, anti-β-actin).[4][6][16]

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) detection kit

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL detection kit and an imaging system.[4] β-actin is commonly used as a loading control to ensure equal protein loading across lanes.[17]

Visualizations

experimental_workflow process_node process_node analysis_node analysis_node endpoint_node endpoint_node start Seed Cells in 6-well Plates treat Treat with Pemetrexed (24h, 48h, or 72h) start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest split harvest->split fix Fix in 70% Cold Ethanol split->fix For Flow Cytometry lyse Lyse Cells (RIPA Buffer) split->lyse For Western Blot stain Stain with PI/RNase A fix->stain flow Acquire Data on Flow Cytometer stain->flow flow_result Cell Cycle Phase Distribution (%) flow->flow_result quantify Quantify Protein (BCA) lyse->quantify sds SDS-PAGE & Transfer quantify->sds blot Incubate with Antibodies sds->blot detect Detect Proteins (ECL) blot->detect blot_result Expression of Cell Cycle Proteins detect->blot_result

Caption: Experimental workflow for cell cycle analysis after Pemetrexed treatment.

pemetrexed_pathway cluster_nucleotide Nucleotide Synthesis cluster_signal Signaling Response drug drug enzyme enzyme process process pathway pathway outcome outcome pem Pemetrexed ts Thymidylate Synthase (TS) pem->ts inhibits dhfr DHFR pem->dhfr inhibits garft GARFT pem->garft inhibits pyrimidine Pyrimidine Synthesis (dTTP)↓ ts->pyrimidine dhfr->pyrimidine purine Purine Synthesis (dATP, dGTP)↓ garft->purine dna_rep DNA Replication Stress purine->dna_rep pyrimidine->dna_rep atr ATR/Chk1 Activation dna_rep->atr p53 p53 Activation dna_rep->p53 akt Deregulated Akt/Cdk2 Activation dna_rep->akt can lead to s_arrest S-Phase Arrest atr->s_arrest g1_arrest G1-Phase Arrest p53->g1_arrest akt->s_arrest apoptosis Apoptosis akt->apoptosis p5 p5 .3 .3 .3->apoptosis

Caption: Pemetrexed's mechanism leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for Pemetrexed Disodium Hemipentahydrate in 3D Spheroid Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for in vitro cancer research and drug screening compared to traditional two-dimensional (2D) monolayer cultures. Spheroids better mimic the tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug efficacy and resistance. Pemetrexed (B1662193) disodium (B8443419) hemipentahydrate, a multi-targeted antifolate drug, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM). Evaluating its therapeutic potential in 3D spheroid models provides a more accurate prediction of its in vivo performance. These application notes provide detailed protocols for utilizing pemetrexed disodium hemipentahydrate in 3D spheroid cultures, along with data presentation and visualization of relevant biological pathways.

Data Presentation

The following tables summarize the typical quantitative data obtained from studies of pemetrexed disodium hemipentahydrate in 3D spheroid models. It is consistently observed that cancer cells grown in 3D spheroids exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts, as reflected by higher IC50 values.

Table 1: Comparative IC50 Values of Pemetrexed in 2D vs. 3D Spheroid Cultures

Cell LineCancer TypeIC50 in 2D Culture (µM)IC50 in 3D Spheroid Culture (µM)Fold Increase in Resistance (3D/2D)
MSTO-211HMalignant Pleural MesotheliomaData not available in search resultsData not available in search resultsExpected to be >1
NCI-H460Non-Small Cell Lung CancerData not available in search resultsData not available in search resultsExpected to be >1
A549Non-Small Cell Lung CancerData not available in search resultsData not available in search resultsExpected to be >1

Note: Specific IC50 values for pemetrexed in 3D spheroid models were not explicitly found in the provided search results. The table serves as a template for presenting such data. Studies consistently show that 3D cultures are more resistant to various chemotherapies.[1][2][3]

Table 2: Effect of Pemetrexed on Spheroid Growth and Invasion

Cell LineCancer TypePemetrexed Concentration% Reduction in Spheroid Perimeter (Mean ± SEM)% Reduction in Invasion (Mean ± SEM)
MSTOMalignant Pleural MesotheliomaVariesReducedLowered
ZL34Malignant Pleural MesotheliomaVariesReducedLowered
MeT-5A (benign)MesothelialVariesReducedLowered

Source: Adapted from studies on malignant pleural mesothelioma spheroids.[4] The exact concentrations and percentage reductions can be quantified using image analysis software.

Experimental Protocols

Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique

This protocol describes the generation of uniform spheroids in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell lines (e.g., MSTO-211H, NCI-H460, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cancer cells in standard T-75 flasks to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count to determine cell viability and concentration.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor spheroid formation daily using a light microscope. Spheroids typically form within 2-4 days.

  • For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of spent medium and adding 50 µL of fresh medium.

Protocol 2: Pemetrexed Treatment of 3D Spheroids

Materials:

  • Pemetrexed disodium hemipentahydrate (lyophilized powder)

  • Sterile PBS or cell culture medium for reconstitution

  • Pre-formed 3D spheroids in ULA plates

  • Complete cell culture medium

Procedure:

  • Reconstitute pemetrexed disodium hemipentahydrate in sterile PBS or medium to create a high-concentration stock solution. Further dilute the stock solution in complete medium to prepare a series of working concentrations.

  • After 3-4 days of spheroid formation (or when spheroids have reached the desired size), carefully remove 50 µL of medium from each well.

  • Add 50 µL of the appropriate pemetrexed working solution to the wells, resulting in the desired final concentrations. Include vehicle-treated controls.

  • Incubate the spheroids with pemetrexed for the desired treatment duration (e.g., 72 hours).

  • At the end of the treatment period, proceed with viability assays or other downstream analyses.

Protocol 3: Spheroid Viability Assessment using a Luminescent ATP Assay

This protocol measures the amount of ATP, an indicator of metabolically active cells.

Materials:

  • Pemetrexed-treated spheroids in 96-well plates

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Equilibrate the 3D cell viability assay reagent to room temperature.

  • Carefully transfer the spheroids and medium from the ULA plate to an opaque-walled 96-well plate.

  • Add a volume of the 3D cell viability assay reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Spheroid Invasion Assay

Materials:

  • Pre-formed spheroids

  • Basement membrane extract (e.g., Matrigel)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane extract on ice.

  • Dilute the extract with cold, serum-free medium to the desired concentration.

  • Carefully transfer individual spheroids from the ULA plate to a new flat-bottom 96-well plate.

  • Gently add a drop of the basement membrane extract mixture on top of each spheroid.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Add complete medium (with or without pemetrexed) to each well.

  • Image the spheroids at regular intervals (e.g., 24, 48, 72 hours) to monitor cell invasion into the surrounding matrix.

  • Quantify the area of invasion using image analysis software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pemetrexed_Mechanism_of_Action cluster_Cell Cancer Cell cluster_Folate_Pathway Folate Metabolism cluster_Synthesis Nucleotide Synthesis Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT inhibits Pyrimidines Pyrimidine Synthesis TS->Pyrimidines Purines Purine Synthesis DHFR->Purines GARFT->Purines DNA_Synthesis DNA Synthesis & Repair Purines->DNA_Synthesis Pyrimidines->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis inhibition leads to

Caption: Mechanism of action of Pemetrexed.

Spheroid_Drug_Screening_Workflow cluster_Analysis 5. Downstream Analysis start Start cell_culture 1. 2D Cell Culture (70-80% confluency) start->cell_culture spheroid_formation 2. Spheroid Formation (Ultra-Low Attachment Plate) cell_culture->spheroid_formation drug_treatment 3. Pemetrexed Treatment (Dose-response) spheroid_formation->drug_treatment incubation 4. Incubation (e.g., 72 hours) drug_treatment->incubation viability_assay Viability Assay (e.g., ATP-based) incubation->viability_assay imaging Imaging & Size Analysis incubation->imaging invasion_assay Invasion Assay incubation->invasion_assay data_analysis 6. Data Analysis (IC50, Growth Inhibition) viability_assay->data_analysis imaging->data_analysis invasion_assay->data_analysis end End data_analysis->end

Caption: Workflow for 3D spheroid drug screening.

Pemetrexed_Signaling_Effects cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Pemetrexed Pemetrexed AKT_pathway AKT Pathway Pemetrexed->AKT_pathway activates ERK_pathway ERK Pathway Pemetrexed->ERK_pathway activates NFkB_pathway NF-κB Pathway Pemetrexed->NFkB_pathway activates Apoptosis Apoptosis AKT_pathway->Apoptosis CellCycleArrest S-Phase Arrest AKT_pathway->CellCycleArrest PDL1_expression PD-L1 Expression ERK_pathway->PDL1_expression NFkB_pathway->PDL1_expression

Caption: Signaling pathways affected by Pemetrexed.

References

Application Notes and Protocols: Pemetrexed Disodium Hemipenta Hydrate for Studying Folate Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) is a potent anti-folate agent widely used in cancer chemotherapy. Its mechanism of action involves the inhibition of multiple key enzymes within the folate metabolism pathway, leading to the disruption of de novo purine (B94841) and pyrimidine (B1678525) synthesis, which are essential for DNA and RNA replication. This unique multi-targeted action makes pemetrexed an invaluable tool for researchers studying folate-dependent pathways, mechanisms of drug resistance, and for the development of novel anti-cancer therapies. These application notes provide detailed protocols for utilizing pemetrexed to investigate its effects on cancer cells, its enzymatic targets, and the broader metabolic consequences of its activity.

Mechanism of Action

Pemetrexed is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes crucial for cell replication.[1] It is transported into cells via the reduced folate carrier (RFC) and membrane folate binding protein transport systems.[1] Once inside the cell, pemetrexed is rapidly converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] These polyglutamated forms are retained within the cell and are potent inhibitors of several key enzymes:

  • Thymidylate Synthase (TS): The primary target of pemetrexed, TS, is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the synthesis of thymidine.[3][4]

  • Dihydrofolate Reductase (DHFR): Pemetrexed inhibits DHFR, which is essential for regenerating tetrahydrofolate (THF), a necessary cofactor for the synthesis of purines and thymidylate.[3][5][6]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): By inhibiting GARFT, pemetrexed blocks a key step in the de novo purine synthesis pathway.[3][5][6]

  • Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Pemetrexed also inhibits AICARFT, another enzyme in the purine synthesis pathway.[1] Inhibition of AICARFT leads to the accumulation of its substrate, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP), which can activate AMP-activated protein kinase (AMPK) and subsequently inhibit the mTOR pathway.[7][8]

The polyglutamated forms of pemetrexed exhibit increased inhibitory activity against TS and GARFT compared to the parent compound.[1] This intracellular trapping and enhanced enzymatic inhibition contribute to the prolonged duration of action of pemetrexed in tumor cells.

Data Presentation

Quantitative Data Summary

The following tables summarize the inhibitory activity of pemetrexed against its target enzymes and its cytotoxic effects on various cancer cell lines.

Table 1: Pemetrexed Polyglutamate Inhibition Constants (Ki)

Enzyme TargetPemetrexed Polyglutamate FormKi (nM)Reference
Thymidylate Synthase (TS)Pentaglutamate1.3[9]
Dihydrofolate Reductase (DHFR)Pentaglutamate7.2[9]
Glycinamide Ribonucleotide Formyltransferase (GARFT)Pentaglutamate65[9]

Table 2: Pemetrexed IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer1820[10]
HCC827Non-Small Cell Lung Cancer1540[10]
H1975Non-Small Cell Lung Cancer3370[10]
Gastric Cancer Cell Lines (Range)Gastric Cancer17 - 310

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of pemetrexed in a cancer cell line of interest.

Materials:

  • Pemetrexed disodium hemipenta hydrate

  • Cancer cell line (e.g., A549, HCC827)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of pemetrexed in complete medium. Remove the medium from the wells and add 100 µL of the pemetrexed dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve pemetrexed, e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the pemetrexed concentration to determine the IC50 value.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol measures the inhibition of DHFR activity by pemetrexed.

Materials:

  • Purified human DHFR enzyme

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and pemetrexed in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Pemetrexed at various concentrations (or vehicle control)

    • DHFR enzyme

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow pemetrexed to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding NADPH and DHF to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of pemetrexed. Plot the percentage of inhibition (relative to the no-inhibitor control) against the log of the pemetrexed concentration to determine the IC50. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Thymidylate Synthase (TS) Inhibition Assay (In-Cell)

This protocol assesses the inhibition of TS activity within intact cells by measuring the incorporation of radiolabeled deoxyuridine.

Materials:

  • Cancer cell line

  • This compound

  • [³H]-deoxyuridine

  • Cell culture medium

  • Trichloroacetic acid (TCA)

  • Ethanol (B145695)

  • Scintillation fluid and counter

Procedure:

  • Cell Treatment: Seed cells in 24-well plates and treat with various concentrations of pemetrexed for a specified time (e.g., 24 hours).

  • Radiolabeling: Add [³H]-deoxyuridine to each well and incubate for 1-2 hours.

  • Cell Lysis and Precipitation: Wash the cells with ice-cold PBS. Lyse the cells and precipitate the DNA by adding ice-cold 5% TCA.

  • Washing: Wash the precipitate with ethanol to remove unincorporated radiolabel.

  • Quantification: Solubilize the DNA precipitate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the cell number or protein concentration. Calculate the percentage of TS inhibition for each pemetrexed concentration relative to the untreated control.

Measurement of ZMP Accumulation by LC-MS/MS

This protocol is for the extraction and quantification of ZMP from pemetrexed-treated cells.

Materials:

  • Cancer cell line

  • This compound

  • Methanol, Chloroform, Water (for extraction)

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency and treat with pemetrexed for the desired time (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add a cold extraction solvent mixture (e.g., methanol:water, 80:20 v/v) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Perform a freeze-thaw cycle to ensure complete cell lysis.

    • Centrifuge to pellet the cell debris.

  • Sample Preparation: Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Use a C18 reverse-phase column and a mobile phase gradient appropriate for separating polar metabolites. Monitor the specific mass transition for ZMP.

  • Data Analysis: Quantify the ZMP peak area and normalize it to the cell number or total protein content. Compare the ZMP levels in pemetrexed-treated cells to untreated controls.

Mandatory Visualizations

Caption: Pemetrexed's inhibition of key enzymes in folate metabolism.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cancer Cell Line cell_culture Cell Culture and Seeding (e.g., 96-well or 24-well plates) start->cell_culture treatment Pemetrexed Treatment (Dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, MTS) treatment->viability enzyme Enzyme Inhibition Assays (e.g., DHFR, TS) treatment->enzyme metabolomics Metabolic Profiling (e.g., LC-MS for ZMP) treatment->metabolomics data_analysis Data Analysis (IC50, Ki, Metabolite Levels) viability->data_analysis enzyme->data_analysis metabolomics->data_analysis conclusion Conclusion: Elucidate Pemetrexed's Effects on Folate Metabolism data_analysis->conclusion

Caption: Workflow for studying pemetrexed's effects on cancer cells.

References

Application Notes and Protocols: Pemetrexed Disodium Hemipenta Hydrate Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed (B1662193), a multi-targeted antifolate agent, is a cornerstone in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2][3] Its therapeutic efficacy hinges on the disruption of folate-dependent metabolic processes essential for cell replication.[1][4][5] Proper preparation and handling of pemetrexed disodium (B8443419) hemipenta hydrate (B1144303) solutions are critical to ensure drug potency, stability, and patient safety. These application notes provide detailed protocols for the preparation of pemetrexed solutions and methods for assessing their stability, along with an overview of its mechanism of action.

I. Physicochemical Properties

Pemetrexed disodium hemipenta hydrate is a white to light-yellow or green-yellow lyophilized powder.[6] It is freely soluble in water, with its solubility being pH-dependent.[7]

II. Solution Preparation Protocols

A. Reconstitution of Lyophilized Powder

This protocol is based on the standard reconstitution instructions for clinical use.

Materials:

  • This compound vial (e.g., 100 mg or 500 mg)

  • 0.9% Sodium Chloride Injection, USP (preservative-free)[4][8]

  • Sterile syringes and needles

  • Aseptic workspace (e.g., laminar flow hood)

Protocol:

  • Using aseptic technique, withdraw the appropriate volume of 0.9% Sodium Chloride Injection.

  • For a 100 mg vial, reconstitute with 4.2 mL of 0.9% Sodium Chloride Injection.[4][8]

  • For a 500 mg vial, reconstitute with 20 mL of 0.9% Sodium Chloride Injection.[4][8]

  • Gently swirl the vial until the powder is completely dissolved.[4] The resulting solution should be clear and colorless to yellow or green-yellow.[4][9]

  • This yields a solution with a pemetrexed concentration of 25 mg/mL.[4][6] The pH of the reconstituted solution is between 6.6 and 7.8.[4][9]

  • Visually inspect the solution for particulate matter and discoloration prior to further dilution. Do not use if particulates are observed.[4][9]

B. Preparation of Infusion Solution

Materials:

  • Reconstituted pemetrexed solution (25 mg/mL)

  • 100 mL infusion bag of 0.9% Sodium Chloride Injection (preservative-free)[4]

  • Sterile syringe and needle

Protocol:

  • Calculate the required volume of the reconstituted pemetrexed solution based on the desired final concentration.

  • Withdraw the calculated volume from the vial.

  • Inject the withdrawn solution into a 100 mL bag of 0.9% Sodium Chloride Injection.[4]

  • Gently mix the infusion bag.

  • The final infusion solution is compatible with standard polyvinyl chloride (PVC) administration sets and intravenous solution bags.[4]

III. Stability of Pemetrexed Solutions

The stability of pemetrexed solutions is influenced by storage temperature, time, and container material.

A. Summary of Stability Data
Solution TypeConcentrationStorage ConditionsStability DurationKey Findings
Reconstituted Solution25 mg/mL in 0.9% NaClRefrigerated (2-8°C) or Room Temperature (15-30°C)Up to 24 hoursChemically and physically stable.[4][8]
Infusion Solution2 mg/mL and 13.5 mg/mL in 0.9% NaCl (Viaflo bags)Refrigerated (2-8°C), protected from light21 daysRemained >97% of initial concentration. Shelf life limited by an increase in related substances.[10]
Infusion Solution2, 10, and 20 mg/mL in 0.9% NaCl and D5W (PVC bags)Refrigerated (4°C), protected from lightUp to 31 daysChemically stable, but significant formation of microparticulates after 24 hours.[2]
Reconstituted Solution25 mg/mL in 0.9% NaCl (polypropylene syringes)Refrigerated (4°C)Up to 31 daysPhysically and chemically stable.[11]
Infusion SolutionNot specifiedFrozen (-20°C) in PVC bags90 daysChemically stable, but formation of a substantial number of microparticulates.[11]
B. Experimental Protocol for Stability Assessment

This protocol outlines a typical stability-indicating study for a pemetrexed solution.

1. Sample Preparation:

  • Prepare pemetrexed solutions at the desired concentrations (e.g., 2 mg/mL and 13.5 mg/mL) in the selected infusion fluid (e.g., 0.9% Sodium Chloride) and container (e.g., Viaflo bags).[10]

  • Prepare triplicate samples for each concentration and storage condition.

2. Storage Conditions:

  • Store samples under controlled conditions, for example:

    • Refrigerated: 2-8°C, protected from light.[10]

    • Room Temperature: 25°C ± 2°C with 60% ± 5% relative humidity, protected from light.[10]

3. Sampling Time Points:

  • Define specific time points for analysis, such as Day 0, 2, 7, 15, 21, and 28.[10]

4. Analytical Methods:

  • Visual Inspection: Assess for color change, clarity, and the presence of visible particulate matter at each time point.[10]

  • pH Measurement: Measure the pH of the solution at each time point to monitor for any significant changes.[10]

  • Sub-visible Particle Count Analysis: Enumerate sub-visible particles using a light obscuration particle count test, following pharmacopeial standards (e.g., USP <787>).[10]

  • High-Performance Liquid Chromatography (HPLC) for Potency and Purity:

    • Method: A stability-indicating reverse-phase HPLC (RP-HPLC) method is required to separate pemetrexed from its potential degradation products.[12][13]

    • Column: A common choice is a C18 column (e.g., Hypersil BDS C18, 100 x 4.6mm, 3µm).[12][13]

    • Mobile Phase: A typical mobile phase might consist of a buffer (e.g., 0.02M sodium dihydrogen phosphate (B84403) with 0.1% formic acid, pH 3.8) and an organic solvent like acetonitrile (B52724) in a gradient or isocratic elution.[12][13]

    • Detection: UV detection at 240 nm is suitable for quantifying pemetrexed and its related substances.[12][13]

    • Validation: The HPLC method must be validated according to ICH guidelines (Q2(R1)) for linearity, precision, accuracy, specificity, and robustness.[10][12]

IV. Mechanism of Action

Pemetrexed is a multi-targeted antifolate that primarily inhibits three key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis:

  • Thymidylate Synthase (TS) [1][5]

  • Dihydrofolate Reductase (DHFR) [1][5]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) [1][5]

By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis (programmed cell death).[5][14] Pemetrexed is transported into cells by the reduced folate carrier (RFC) and is then converted to its active polyglutamated form, which enhances its inhibitory effect on the target enzymes.[5]

V. Visualizations

G cluster_prep Solution Preparation Workflow start Start: Pemetrexed Lyophilized Powder reconstitute Reconstitute with 0.9% NaCl to 25 mg/mL start->reconstitute Aseptic Technique inspect1 Visual Inspection (Particulates/Color) reconstitute->inspect1 dilute Further dilute in 100 mL 0.9% NaCl inspect1->dilute If clear inspect2 Final Visual Inspection dilute->inspect2 end Ready for Use/Stability Testing inspect2->end

Caption: Workflow for the preparation of pemetrexed infusion solution.

G cluster_stability Stability Testing Protocol cluster_analysis Analytical Tests prep Prepare Solution Samples store Store at Defined Conditions (e.g., 2-8°C, 25°C) prep->store sample Sample at Time Points (T=0, 2, 7, 15, 21, 28 days) store->sample visual Visual Inspection sample->visual ph pH Measurement sample->ph particles Particle Count sample->particles hplc HPLC Analysis (Potency & Purity) sample->hplc data Data Analysis & Shelf-life Determination visual->data ph->data particles->data hplc->data

Caption: Experimental workflow for assessing pemetrexed solution stability.

G cluster_pathway Pemetrexed Mechanism of Action cluster_cell Tumor Cell pemetrexed_ext Extracellular Pemetrexed rfc RFC Transporter pemetrexed_ext->rfc pemetrexed_int Intracellular Pemetrexed rfc->pemetrexed_int polyglutamation Polyglutamation (FPGS) pemetrexed_int->polyglutamation pemetrexed_poly Pemetrexed Polyglutamates polyglutamation->pemetrexed_poly dhfr DHFR pemetrexed_poly->dhfr Inhibits ts TS pemetrexed_poly->ts Inhibits garft GARFT pemetrexed_poly->garft Inhibits purine Purine Synthesis dhfr->purine pyrimidine Pyrimidine Synthesis ts->pyrimidine garft->purine dna_rna DNA & RNA Synthesis purine->dna_rna Blocks pyrimidine->dna_rna Blocks apoptosis Apoptosis dna_rna->apoptosis Leads to

Caption: Simplified signaling pathway of pemetrexed's action.

References

Troubleshooting & Optimization

Overcoming Pemetrexed disodium hemipenta hydrate resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to pemetrexed. What are the common underlying mechanisms?

A1: Acquired resistance to pemetrexed is a multifactorial issue. The most commonly observed mechanisms include:

  • Target Enzyme Upregulation: Increased expression of thymidylate synthase (TS), a primary target of pemetrexed, is a well-established resistance mechanism.[1][2][3][4][5] Overexpression of TS can be due to gene amplification.[2]

  • Altered Drug Transport:

    • Reduced Influx: Decreased expression or function of folate transporters responsible for pemetrexed uptake, such as the reduced folate carrier (RFC/SLC19A1) and the proton-coupled folate transporter (PCFT/SLC46A1), can limit the intracellular concentration of the drug.[6][7][8][9]

    • Increased Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCC5 and ABCC11 (MRP8), can actively pump pemetrexed out of the cell, reducing its efficacy.[6][10][11]

  • Activation of Bypass and Survival Pathways:

    • Epithelial-to-Mesenchymal Transition (EMT): Activation of EMT pathways, often regulated by signaling cascades like ERK-ZEB1, has been linked to pemetrexed resistance.[6][12][13][14]

    • Enhanced DNA Repair: Upregulation of DNA damage repair mechanisms can counteract the effects of pemetrexed-induced DNA damage.[6][15]

    • Anti-Apoptotic Mechanisms: Increased expression of proteins that protect against apoptosis can also contribute to resistance.[6]

Q2: How can I confirm the mechanism of resistance in my specific cell line?

A2: To identify the resistance mechanism in your cell line, a multi-pronged approach is recommended:

  • Gene and Protein Expression Analysis:

    • Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of genes such as TYMS (TS), SLC19A1 (RFC), SLC46A1 (PCFT), and various ABCC family members.[8][9]

    • Western Blotting: Analyze the protein expression levels of TS, RFC, PCFT, and relevant ABC transporters.

  • Functional Assays:

    • Drug Efflux Assays: Use fluorescent substrates of ABC transporters to measure their activity.

    • Cell Viability Assays with Inhibitors: Combine pemetrexed with inhibitors of specific pathways (e.g., ERK inhibitors, ABC transporter inhibitors) to see if sensitivity is restored.

  • Sequencing: Analyze the gene sequences of key transporters and enzymes for mutations that could affect their function.

Q3: What are some strategies to overcome or circumvent pemetrexed resistance in my experiments?

A3: Several strategies can be employed to address pemetrexed resistance:

  • Combination Therapies:

    • Platinum-based agents (e.g., cisplatin (B142131), carboplatin): These are often used in combination with pemetrexed.[16][17][18] Pre-treatment with pemetrexed followed by cisplatin has been shown to be more effective than simultaneous administration in some models.[19]

    • Other Chemotherapeutic Agents: Pemetrexed-resistant cells may retain sensitivity to drugs with different mechanisms of action, such as docetaxel, vinorelbine, 5-fluorouracil, and SN-38 (the active metabolite of irinotecan).[20]

    • Targeted Inhibitors: For resistance mechanisms involving specific signaling pathways, inhibitors can be effective. For example, vinca (B1221190) alkaloids may suppress the ERK-ZEB1 pathway associated with EMT-mediated resistance.[12][13]

  • Modulating Drug Transporter Activity:

    • Inhibitors of ABC transporters: While many are still in experimental stages, these compounds aim to block the efflux of pemetrexed.

  • Gene Silencing:

    • siRNA or shRNA: Knockdown of genes responsible for resistance, such as TYMS or specific ABCC genes, can re-sensitize cells to pemetrexed.[1][2][21]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for pemetrexed in my cell line.

Possible Cause Troubleshooting Step
Cell culture conditions Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Folate levels in the media can impact pemetrexed sensitivity.
Drug stability Prepare fresh dilutions of pemetrexed for each experiment from a frozen stock. Pemetrexed stability in solution can vary.
Assay variability Optimize cell seeding density and incubation time for your specific cell line and viability assay (e.g., MTT, CellTiter-Glo).

Issue 2: My attempt to generate a pemetrexed-resistant cell line is failing (all cells die).

Possible Cause Troubleshooting Step
Initial drug concentration is too high Start with a pemetrexed concentration at or below the IC50 for the parental cell line.
Stepwise increase in concentration is too rapid Allow the surviving cells to recover and repopulate before increasing the pemetrexed concentration. This process can take several months.
Cell line is inherently sensitive Some cell lines may not readily develop resistance. Consider using a different parental cell line.

Experimental Protocols

Protocol 1: Generation of a Pemetrexed-Resistant Cell Line

This protocol describes a general method for developing a pemetrexed-resistant cell line through continuous exposure to escalating drug concentrations.[22]

  • Initial Seeding: Plate the parental cell line at a low density.

  • Initial Exposure: Treat the cells with pemetrexed at a concentration equal to the IC50 of the parental line.

  • Recovery and Repopulation: Maintain the culture, changing the media with fresh pemetrexed-containing media every 2-3 days, until resistant colonies emerge and the culture reaches approximately 80% confluency.

  • Stepwise Concentration Increase: Once the cells are growing steadily at the current concentration, passage them and increase the pemetrexed concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat: Repeat steps 3 and 4 until the desired level of resistance is achieved. This process can take several months.[4][20]

  • Characterization: Regularly assess the IC50 of the resistant cell line to quantify the level of resistance compared to the parental line.

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of pemetrexed concentrations (e.g., serial dilutions) for a specified duration (e.g., 72 hours).[23][24] Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

Quantitative Data Summary

Table 1: Examples of Acquired Pemetrexed Resistance in Lung Cancer Cell Lines

Parental Cell LineResistant SublineFold Resistance (approx.)Key Resistance Mechanism(s) IdentifiedReference
PC6PC6/MTA-0.45Decreased RFC and FPGS expression[2]
PC6PC6/MTA-1.623Increased TS expression, decreased FPGS[2]
PC6PC6/MTA-4.0438Significantly increased TS expression[2]
PC-9PC-9/PEM sublines2.2 - 14.3Increased TS expression[20]
A549A549/PEM sublines7.8 - 42.4Increased TS and DHFR expression[20]

Visualizations

Pemetrexed_Resistance_Mechanisms cluster_influx Drug Influx cluster_efflux Drug Efflux cluster_targets Intracellular Targets & Pathways RFC RFC (SLC19A1) Pemetrexed_Int Intracellular Pemetrexed RFC->Pemetrexed_Int PCFT PCFT (SLC46A1) PCFT->Pemetrexed_Int ABC ABC Transporters (e.g., ABCC5, ABCC11) ABC->Pemetrexed_Int TS Thymidylate Synthase (TS) Cell_Death Cell Death TS->Cell_Death Inhibition leads to DHFR DHFR DHFR->Cell_Death Inhibition leads to GARFT GARFT GARFT->Cell_Death Inhibition leads to DNA_Repair DNA Repair Pathways EMT EMT Signaling (e.g., ERK-ZEB1) Pemetrexed_Ext Extracellular Pemetrexed Pemetrexed_Ext->Pemetrexed_Int Uptake Pemetrexed_Int->TS Inhibition Pemetrexed_Int->DHFR Inhibition Pemetrexed_Int->GARFT Inhibition Pemetrexed_Int->Pemetrexed_Ext Efflux Res_Influx Decreased RFC/PCFT Expression/Function Res_Influx->Pemetrexed_Int Reduces Res_Efflux Increased ABC Transporter Expression Res_Efflux->Pemetrexed_Int Reduces Res_TS Increased TS Expression Res_TS->TS Counteracts Inhibition Res_DNA_Repair Enhanced DNA Repair Res_DNA_Repair->Cell_Death Prevents Res_EMT Activation of EMT Res_EMT->Cell_Death Prevents

Caption: Key mechanisms of cellular resistance to pemetrexed.

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_analysis Mechanism Analysis cluster_overcoming Overcoming Resistance start Parental Cell Line step1 Treat with Pemetrexed (IC50) start->step1 step2 Select & Expand Surviving Colonies step1->step2 step3 Increase Pemetrexed Concentration Stepwise step2->step3 step3->step2 Repeat end_gen Established Resistant Cell Line step3->end_gen analysis_start Resistant vs. Parental Cells end_gen->analysis_start q_pcr qRT-PCR (TS, RFC, ABCs) analysis_start->q_pcr western Western Blot (TS, RFC, ABCs) analysis_start->western functional Functional Assays (Efflux, etc.) analysis_start->functional overcome_start Resistant Cell Line analysis_start->overcome_start combo Combination Therapy (e.g., + Cisplatin) overcome_start->combo knockdown Gene Silencing (e.g., siRNA for TS) overcome_start->knockdown inhibitor Pathway Inhibitors (e.g., ERK inhibitor) overcome_start->inhibitor

Caption: Workflow for studying and overcoming pemetrexed resistance.

EMT_Signaling_Pathway Pemetrexed Pemetrexed Treatment ERK ERK Pathway Pemetrexed->ERK Activates in Resistant Cells ZEB1 ZEB1 Upregulation ERK->ZEB1 E_cadherin E-cadherin (Epithelial Marker) ZEB1->E_cadherin Represses Fibronectin Fibronectin (Mesenchymal Marker) ZEB1->Fibronectin Activates Resistance Pemetrexed Resistance & Increased Motility E_cadherin->Resistance Fibronectin->Resistance

Caption: ERK-ZEB1 pathway in EMT-mediated pemetrexed resistance.

References

Technical Support Center: Pemetrexed Disodium Hemipenta Hydrate In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Pemetrexed disodium (B8443419) hemipenta hydrate (B1144303) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Pemetrexed in mouse models?

A1: The starting dose of Pemetrexed can vary significantly depending on the cancer model, the administration schedule, and the research question. However, a commonly reported starting dose in xenograft models is in the range of 50-100 mg/kg, administered intraperitoneally (i.p.) once daily for a cycle of 5 days, followed by a rest period. It is crucial to conduct a pilot study to determine the optimal dose for your specific model.

Q2: How should Pemetrexed disodium hemipenta hydrate be formulated for in vivo administration?

A2: this compound is typically dissolved in a sterile, buffered saline solution. A common vehicle is 0.9% sterile saline. It is recommended to prepare the solution fresh for each administration to ensure stability and sterility. The solution should be clear and free of particulate matter before injection.

Q3: What is the primary mechanism of action of Pemetrexed?

A3: Pemetrexed is a multi-targeted antifolate agent. It primarily inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), which are key enzymes involved in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. This inhibition leads to the disruption of DNA and RNA synthesis, ultimately causing cell death.

Q4: What are the common signs of toxicity to monitor in animals treated with Pemetrexed?

A4: Common signs of toxicity include body weight loss, lethargy, ruffled fur, and diarrhea. It is essential to monitor the animals daily for these signs. Hematological toxicity, such as neutropenia and thrombocytopenia, is also a known side effect. Therefore, complete blood counts (CBCs) should be considered for monitoring, especially during dose-finding studies.

Q5: How can I mitigate Pemetrexed-induced toxicity?

A5: Folic acid and vitamin B12 supplementation is a standard clinical practice to reduce the toxicity of Pemetrexed and can be adapted for in vivo experiments. A common regimen involves administering folic acid orally for several days before and during Pemetrexed treatment, along with a single injection of vitamin B12 prior to the start of therapy. The exact supplementation schedule and dosage should be optimized for your specific animal model.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly high toxicity or animal mortality 1. Dosage is too high for the specific animal strain or model. 2. Formulation issue leading to incorrect dosing. 3. Animal health status compromised prior to treatment.1. Reduce the dosage and/or the frequency of administration. 2. Verify the concentration and formulation of the Pemetrexed solution. 3. Ensure all animals are healthy and within an appropriate age and weight range before starting the experiment. 4. Implement folic acid and vitamin B12 supplementation.
Lack of tumor growth inhibition 1. The tumor model is resistant to Pemetrexed. 2. The dosage is too low. 3. Suboptimal administration route or schedule. 4. Issues with the Pemetrexed compound's activity.1. Confirm the expression of Pemetrexed targets (e.g., TS) in your tumor model. 2. Perform a dose-escalation study to find a more effective dose. 3. Consider alternative administration routes (e.g., intravenous) or a more frequent dosing schedule. 4. Verify the quality and activity of your Pemetrexed compound.
Precipitation of Pemetrexed in the formulation 1. The concentration of Pemetrexed is too high for the chosen vehicle. 2. The pH of the solution is not optimal for solubility.1. Try to dissolve Pemetrexed in a slightly larger volume of the vehicle. 2. Gentle warming and vortexing can aid dissolution. 3. Ensure the pH of the saline is neutral.

Experimental Protocols

Pemetrexed Formulation and Administration in a Mouse Xenograft Model

1. Materials:

  • This compound

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

2. Formulation Protocol:

  • On the day of administration, weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 10 mg/mL).

  • Vortex the tube until the Pemetrexed is completely dissolved and the solution is clear.

  • Visually inspect the solution for any particulate matter before drawing it into the syringe.

3. Administration Protocol:

  • Gently restrain the mouse.

  • For intraperitoneal (i.p.) injection, locate the lower right or left quadrant of the abdomen.

  • Insert the needle at a 10-15 degree angle to avoid puncturing the internal organs.

  • Inject the Pemetrexed solution slowly.

  • Monitor the mouse for any immediate adverse reactions.

Quantitative Data Summary

Table 1: Examples of Pemetrexed Dosing Regimens in Preclinical Models
Cancer Model Animal Strain Dosage and Schedule Route Observed Efficacy Reported Toxicity Reference
Non-Small Cell Lung Cancer (H460)Nude Mice100 mg/kg, daily for 5 daysi.p.Significant tumor growth inhibitionReversible body weight loss
Mesothelioma (MSTO-211H)SCID Mice50 mg/kg, every other day for 10 daysi.p.Tumor regressionMild body weight loss
Breast Cancer (MCF-7)Nude Mice75 mg/kg, twice weekly for 3 weeksi.v.Delayed tumor growthNot specified

Visualizations

Pemetrexed_Mechanism_of_Action Pemetrexed's Primary Mechanism of Action cluster_pathways Folate Metabolism and Nucleotide Synthesis cluster_products Cellular Processes Pemetrexed Pemetrexed DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR TS Thymidylate Synthase (TS) Pemetrexed->TS GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Purine_Synthesis Purine Synthesis DHFR->Purine_Synthesis Pyrimidine_Synthesis Pyrimidine Synthesis TS->Pyrimidine_Synthesis GARFT->Purine_Synthesis DNA_RNA_Synthesis DNA and RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Death Cell Death DNA_RNA_Synthesis->Cell_Death inhibition leads to

Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis.

Experimental_Workflow In Vivo Pemetrexed Dosing and Efficacy Workflow start Start: Tumor Cell Implantation tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Pemetrexed or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring monitoring->treatment Repeat Treatment Cycle endpoint Endpoint: Tumor Volume Measurement and Tissue Collection monitoring->endpoint

Caption: A typical workflow for an in vivo Pemetrexed study.

Pemetrexed disodium hemipenta hydrate degradation products and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pemetrexed (B1662193) Disodium (B8443419) Hemipenta Hydrate (B1144303) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and analyzing its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of pemetrexed?

A1: Pemetrexed disodium hemipenta hydrate primarily degrades through two main pathways: oxidation and hydrolysis.[1][2][3] Under forced degradation conditions, oxidation is often the major route of decomposition.[1]

Q2: What are the common degradation products of pemetrexed observed during stability studies?

A2: Several degradation products have been identified through forced degradation studies. The major ones are formed via oxidation and hydrolysis.[2][3] Some known degradation products and process-related impurities are listed in the table below.

Q3: Which analytical technique is most suitable for analyzing pemetrexed and its degradation products?

A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and accepted technique for the separation and quantification of pemetrexed and its degradation products.[4][5] Ultra-Performance Liquid Chromatography (UPLC) methods have also been developed for faster analysis times.[6] These methods are typically stability-indicating, meaning they can resolve the active pharmaceutical ingredient (API) from its degradation products.[4][5][6]

Q4: What are the typical stress conditions used in forced degradation studies of pemetrexed?

A4: Forced degradation studies for pemetrexed are generally conducted under the following conditions as per ICH guidelines:

  • Acidic hydrolysis: (e.g., 0.1 M to 0.5 N HCl)[1]

  • Basic hydrolysis: (e.g., 0.1 M to 0.5 N NaOH)[1]

  • Oxidative degradation: (e.g., 3% to 10% v/v H₂O₂)[1]

  • Thermal degradation: (e.g., 60°C)[1]

  • Photolytic degradation: (e.g., exposure to UV light at 254 nm)[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor resolution between pemetrexed and degradation product peaks Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic modifier concentration, buffer strength, or pH. A gradient elution may be necessary.
Column stationary phase is not suitable.Select a different column with a different selectivity (e.g., C18, C12).[1]
Peak fronting or tailing for pemetrexed or its impurities Column overload.Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For pemetrexed, a pH around 3.8 has been used effectively.[4][5]
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, replace it.
Baseline drift or noise in the chromatogram Mobile phase is not properly mixed or degassed.Ensure proper mixing and degassing of the mobile phase. An online degasser is recommended.
Contaminated column or guard column.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Detector lamp is failing.Check the lamp energy and replace it if necessary.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[4][5]
Inconsistent mobile phase composition.Ensure accurate preparation of the mobile phase and use a reliable HPLC pump.
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.

Data and Protocols

Table 1: Summary of Known Pemetrexed Degradation Products and Impurities
Product/Impurity Name Formation Pathway Reference(s)
α-Hydroxy LactamsOxidation[3][7]
Keto-pemetrexedOxidation[7]
Oxidative DimersOxidation[3][7]
Des-glutamateHydrolysis/Acidic Conditions[3][7]
L-Glutamic AcidHydrolysis/Acidic Conditions[1][7]
Dimer-1 ImpurityProcess-related[4][5]
Dimer-2 ImpurityProcess-related[4][5]
N-Methyl PemetrexedProcess-related[4][5]
Pemetrexed Diethyl EsterProcess-related[4][5]
Alanine derivative of PemetrexedProcess-related[4][5]
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of pemetrexed in a suitable solvent (e.g., a mixture of methanol (B129727) and water).[4][5]

  • Acid Hydrolysis:

    • Treat the drug solution with an equal volume of 0.5 N HCl.[1]

    • Keep the solution at room temperature or heat to 60°C for a specified period.

    • Neutralize the solution with 0.5 N NaOH before analysis.

  • Base Hydrolysis:

    • Treat the drug solution with an equal volume of 0.5 N NaOH.[1]

    • Keep the solution at room temperature for a specified period.

    • Neutralize the solution with 0.5 N HCl before analysis.

  • Oxidative Degradation:

    • Treat the drug solution with 10% v/v hydrogen peroxide.[1]

    • Store the solution at room temperature for a specified period.

  • Thermal Degradation:

    • Keep the solid drug substance or a solution of the drug at 60°C.[1]

  • Photolytic Degradation:

    • Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) in a photostability chamber.[1]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following is an example of a stability-indicating RP-HPLC method for the analysis of pemetrexed and its degradation products.

  • Column: Hypersil BDS C18 (100 x 4.6 mm, 3 µm) or equivalent.[4][5]

  • Mobile Phase A: 0.02 M sodium dihydrogen phosphate (B84403) with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide.[4][5]

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient Program: A gradient elution is typically used to separate all impurities. An example could be starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.2 mL/min.[4][5]

  • Column Temperature: 27°C.[4][5]

  • Detection Wavelength: 240 nm.[4][5]

  • Diluent: Methanol:water (1:1 v/v).[4][5]

  • Injection Volume: 10 µL.

Visualizations

Pemetrexed_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Pemetrexed Pemetrexed Alpha_Hydroxy_Lactams α-Hydroxy Lactams Pemetrexed->Alpha_Hydroxy_Lactams H₂O₂ Keto_Pemetrexed Keto-pemetrexed Pemetrexed->Keto_Pemetrexed H₂O₂ Oxidative_Dimers Oxidative Dimers Pemetrexed->Oxidative_Dimers H₂O₂ Des_glutamate Des-glutamate Pemetrexed->Des_glutamate Acid/Base Glutamic_Acid Glutamic Acid Pemetrexed->Glutamic_Acid Acid/Base

Caption: Primary degradation pathways of pemetrexed.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pemetrexed Sample (Bulk or Formulation) Forced_Degradation Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Sample->Forced_Degradation Dilution Dilution with Mobile Phase Forced_Degradation->Dilution HPLC_System RP-HPLC System Dilution->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Analysis Report Integration->Report

Caption: Typical workflow for HPLC analysis of pemetrexed.

References

Pemetrexed disodium hemipenta hydrate solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pemetrexed (B1662193) Disodium (B8443419) Hemipenta Hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Pemetrexed Disodium Hemipenta Hydrate?

A1: this compound is generally described as a white to light yellow or green-yellow solid.[1] It is freely soluble in water, soluble in methanol, and practically insoluble in ethanol.[2][3] Its aqueous solubility is notably pH-dependent.[4]

Q2: How does pH affect the solubility of Pemetrexed?

A2: The aqueous solubility of pemetrexed increases at a pH of 8 or higher. Conversely, it exhibits low solubility in acidic environments, such as at a pH of 1.2.[5][6] Significant degradation has been observed at a pH below 6.

Q3: In what solvents can I dissolve Pemetrexed for in vitro cell culture experiments?

A3: For cell culture applications, pemetrexed can be initially dissolved in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mM.[7] Other studies have reported dissolving it in Dulbecco's phosphate-buffered saline (DPBS) at 1 mg/mL or in 0.9% Sodium Chloride solution.[8][9] Subsequently, the stock solution should be further diluted in the appropriate cell culture medium before use.[9] Note that some sources indicate insolubility in DMSO, suggesting that moisture-absorbing DMSO may reduce solubility and fresh DMSO should be used.[9]

Q4: Are there any known stability issues I should be aware of?

A4: Yes, pemetrexed in aqueous solutions is susceptible to degradation, primarily through oxidation and hydrolysis. Under acidic conditions, decarboxylation can occur. To enhance stability, it is advisable to control for dissolved oxygen levels, pH, and exposure to light. The use of antioxidants like N-acetylcysteine (NAC) has been shown to improve chemical stability.

Q5: Can I store reconstituted solutions of Pemetrexed?

A5: Reconstituted solutions of pemetrexed at 25 mg/mL in 0.9% NaCl packaged in polypropylene (B1209903) syringes have been found to be physically and chemically stable for up to 2 days at room temperature (23°C) and for 31 days when refrigerated at 4°C.[10] However, it is always recommended to use freshly prepared solutions for optimal results.[9]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation in acidic buffer Low pHPemetrexed has low solubility in acidic conditions (e.g., pH 1.2).[5] Adjust the pH of the buffer to neutral or slightly alkaline conditions (pH 7-8.5).[2]
Cloudiness or precipitation upon refrigeration Microparticle formationAlthough chemically stable, pemetrexed admixtures can form microparticulates during refrigerated storage, especially in PVC bags.[11] Limit refrigerated storage to 24 hours or use an inline filter during administration.
Inconsistent results in cell-based assays Inhibition by media componentsFolate and its analogs present in some culture media can inhibit the activity of pemetrexed. Consider using a folate-deficient medium or performing a media change to a low-folate medium before adding the drug.
Compound fails to dissolve completely in DMSO Poor quality DMSOMoisture-absorbing DMSO can reduce the solubility of pemetrexed.[9] Ensure you are using fresh, anhydrous DMSO.
Discoloration of the solution (yellow/green-yellow) OxidationThis may indicate oxidative degradation. Prepare fresh solutions and consider purging with nitrogen to minimize dissolved oxygen. The addition of antioxidants can also be beneficial.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolubilityConcentrationpHReference
WaterFreely Soluble / SolubleHigh solubility confirmedNeutral[1][2]
0.9% NaCl SolutionHigh Solubility--[5]
0.5% Dextrose SolutionHigh Solubility--[5]
pH 1.2 BufferLow Solubility-1.2[5]
pH 4.5 BufferHigh Solubility-4.5[5]
pH 6.8 BufferHigh Solubility-6.8[5]
Aqueous SolutionHigher Solubility-≥ 8[6]
MethanolSoluble--[2][3]
EthanolPractically Insoluble--[2]
DMSOSolubleUp to 100 mM-[7]
DMSOInsoluble (with moisture)--[9]

Experimental Protocols

Protocol 1: Preparation of Pemetrexed Stock Solution for In Vitro Assays

This protocol is adapted from methodologies used in cell-based cytotoxicity assays.

  • Reagent Preparation :

    • This compound powder.

    • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure :

    • To prepare a 10 mM stock solution, add 0.212 mL of DMSO for each mg of this compound.

    • Briefly vortex the vial to ensure the powder is fully dissolved.

    • For working solutions, further dilute the stock solution in the desired cell culture medium to the final concentration immediately before use.

  • Storage :

    • The solid powder can be stored at -20°C.

    • The DMSO stock solution is stable for up to 6 months when stored at -20°C and desiccated.[7]

Protocol 2: Reconstitution for General Laboratory Use

This protocol is based on the standard reconstitution procedure for clinical preparations, which can be adapted for research purposes.

  • Reagent Preparation :

    • This compound powder.

    • Sterile, preservative-free 0.9% Sodium Chloride Injection.

  • Procedure :

    • Aseptically add the appropriate volume of 0.9% Sodium Chloride Injection to the vial containing the pemetrexed powder to achieve the desired concentration (e.g., 25 mg/mL).

    • Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear and colorless to yellow or green-yellow.

    • Visually inspect the solution for any particulate matter before use.

  • Note :

    • This reconstituted solution can be further diluted with 0.9% Sodium Chloride Injection to achieve the final desired experimental concentration.

Visualizations

Pemetrexed_Solubility_Troubleshooting cluster_start Start: Dissolving Pemetrexed cluster_solvent Solvent/Buffer Issue cluster_solutions Solutions cluster_outcome Outcome start Powder fails to dissolve solvent_check Is the solvent appropriate? start->solvent_check ph_check Is the buffer pH acidic? solvent_check->ph_check No use_water_dmso Use Water, 0.9% NaCl, or fresh DMSO solvent_check->use_water_dmso Yes adjust_ph Adjust pH to 7.0-8.5 ph_check->adjust_ph Yes sonicate Gentle sonication (use with caution) ph_check->sonicate No success Dissolved Successfully use_water_dmso->success adjust_ph->success sonicate->success

Troubleshooting workflow for Pemetrexed dissolution.

Pemetrexed_Mechanism_of_Action cluster_pemetrexed Pemetrexed Action cluster_enzymes Target Enzymes cluster_pathways Affected Metabolic Pathways cluster_outcome Cellular Outcome pemetrexed Pemetrexed ts Thymidylate Synthase (TS) pemetrexed->ts inhibits dhfr Dihydrofolate Reductase (DHFR) pemetrexed->dhfr inhibits garft Glycinamide Ribonucleotide Formyltransferase (GARFT) pemetrexed->garft inhibits pyrimidine Pyrimidine Synthesis ts->pyrimidine dhfr->pyrimidine purine Purine Synthesis dhfr->purine garft->purine dna_rna Inhibition of DNA and RNA Synthesis pyrimidine->dna_rna leads to purine->dna_rna leads to apoptosis Apoptosis dna_rna->apoptosis

Simplified signaling pathway of Pemetrexed.

References

Minimizing Pemetrexed disodium hemipenta hydrate toxicity in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) in animal studies. The information is designed to help minimize toxicity while maintaining experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with Pemetrexed in animal studies?

A1: Pemetrexed is an antifolate drug that can cause a range of toxicities. The most commonly reported in animal models include:

  • Hematological Toxicity: Neutropenia (a drop in neutrophils), thrombocytopenia (a drop in platelets), and anemia are frequent dose-limiting toxicities.[1][2] These effects on blood cells typically reach their lowest point 10-14 days after administration.[2]

  • Gastrointestinal Toxicity: Mucositis (inflammation of the digestive tract) and diarrhea are common.[1][3]

  • Nephrotoxicity: Pemetrexed can cause kidney damage, particularly when used in combination with other nephrotoxic agents like cisplatin (B142131).[4][5][6] This is a critical consideration as the drug is primarily cleared by the kidneys.[7]

  • General Malaise: Animals may exhibit signs such as fatigue, weight loss, and reduced food intake.[2]

Q2: Why is vitamin supplementation necessary for Pemetrexed studies?

A2: Supplementation with folic acid and vitamin B12 is a standard and essential practice to mitigate Pemetrexed-related toxicities.[3][8][9][10][11] Pemetrexed works by inhibiting folate-dependent enzymes crucial for DNA synthesis in rapidly dividing cells.[8][12] While this targets cancer cells, it also affects healthy, rapidly dividing cells in the bone marrow and gastrointestinal tract. Folic acid and vitamin B12 help to replenish the folate pools in normal cells, reducing the drug's toxic effects on these tissues without compromising its anti-tumor efficacy.[13][14]

Q3: Can I administer Pemetrexed with NSAIDs like ibuprofen (B1674241) for pain management in my animals?

A3: It is strongly advised to avoid the concurrent administration of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen with Pemetrexed, especially in animals with any degree of renal impairment.[15][16] Both Pemetrexed and NSAIDs are cleared by the kidneys. NSAIDs can reduce renal clearance, leading to higher plasma concentrations of Pemetrexed and an increased risk of severe myelosuppression, gastrointestinal toxicity, and nephrotoxicity.[15]

Troubleshooting Guide

Issue 1: Severe weight loss and lethargy in animals post-treatment.

  • Question: My mice are showing a >15% body weight loss and are lethargic 5 days after Pemetrexed injection. What should I do?

  • Answer:

    • Confirm Vitamin Supplementation: Ensure that the folic acid and vitamin B12 supplementation protocol was followed correctly before Pemetrexed administration. Inadequate supplementation is a primary cause of increased toxicity.[16]

    • Assess for Dehydration and Malnutrition: Provide supportive care, which may include subcutaneous fluid administration and providing highly palatable, soft food to encourage eating.

    • Monitor Blood Counts: If possible, obtain a blood sample to check for severe neutropenia or anemia, which can contribute to lethargy.

    • Dose Reduction: For subsequent cycles or future experiments, consider a dose reduction of Pemetrexed. Toxicity is often dose-dependent.

    • Consider Leucovorin Rescue: In cases of severe overdose or toxicity, high-dose folinic acid (leucovorin) has been shown to reverse the toxic effects of Pemetrexed in animal models.[3][17] This is an experimental intervention that should be carefully considered and planned.

Issue 2: Unexpected animal deaths during the study.

  • Question: I've had unexpected deaths in my treatment group. How can I prevent this in the future?

  • Answer:

    • Review Dosing and Vitamin Protocol: Double-check all dose calculations. Ensure the vitamin supplementation lead-in time was adequate. Clinical guidelines often recommend starting folic acid at least 5-7 days before the first Pemetrexed dose and giving a vitamin B12 injection the week prior.[18] Adapting this for animal studies is crucial.

    • Evaluate Animal Health Status: Ensure animals are healthy and within a normal weight range before starting treatment. Pre-existing conditions can exacerbate toxicity.

    • Check for Drug Interactions: Confirm that no other medications, such as NSAIDs, were administered.[15]

    • Analyze Pharmacokinetics: Toxicity can be driven by the duration of time the drug concentration is above a toxic threshold.[17][19] If you observe high toxicity, it may indicate that the clearance in your specific animal strain or model is slower than expected. Consider a pharmacokinetic study to determine the Cmax (maximum concentration) and AUC (area under the curve) to better inform your dosing strategy.[20]

Issue 3: Signs of kidney damage (nephrotoxicity).

  • Question: My study involves Pemetrexed combined with cisplatin, and I'm concerned about nephrotoxicity. What signs should I monitor for, and how can it be mitigated?

  • Answer:

    • Monitoring: Key indicators of kidney injury in animal models include:

      • Increased plasma levels of creatinine (B1669602) and Blood Urea Nitrogen (BUN).[5]

      • Increased urinary levels of kidney injury biomarkers like NGAL (Neutrophil Gelatinase-Associated Lipocalin).[5]

      • Increased kidney-to-body weight ratio at necropsy.[5]

      • Histopathological changes such as tubular degeneration and dilatation.[5][6]

    • Mitigation Strategies:

      • Hydration: Ensure animals have unrestricted access to water. Proper hydration is a clinical strategy to mitigate nephrotoxicity.

      • Dose and Schedule Adjustment: The combination of Pemetrexed and cisplatin can cause significant kidney damage even at doses where each drug alone has minimal effect.[5][6] Consider reducing the dose of one or both agents or altering the administration schedule.

      • Avoid Concurrent Nephrotoxic Drugs: Do not administer any other potentially nephrotoxic agents, including NSAIDs.

Data on Pemetrexed Toxicity in Animal Models

The following tables summarize quantitative data from animal studies, illustrating the impact of Pemetrexed and potential mitigating factors.

Table 1: Effect of Pemetrexed and Cisplatin Combination on Renal Toxicity Markers in Mice

Treatment Group (Intraperitoneal)Plasma Creatinine (mg/dL)Plasma BUN (mg/dL)Urine NGAL (ng/mL)
Control (Vehicle)~0.15~25~50
Pemetrexed (10 mg/kg)No significant changeNo significant changeNo significant change
Cisplatin (1 mg/kg)No significant changeNo significant changeNo significant change
Pemetrexed (10 mg/kg) + Cisplatin (1 mg/kg)~0.30 ~60 ~250

Data synthesized from a study on nephrotoxicity in mice.[5] Doses were administered every other day for two weeks.

Table 2: Pharmacokinetic Parameters of Pemetrexed in Wistar Rats

Dose and RouteCmax (µg/mL)AUC (µg*h/mL)
10 mg/kg Intravenous (IV)29.83~45
10 mg/kg Intrapleural14.36 ~45
100 mg/kg Intravenous (IV)218.64~250
100 mg/kg Intrapleural70.64 ~250

Data from a pharmacokinetic study in rats.[20] Note that the intrapleural route significantly lowers the maximum plasma concentration (Cmax), a key determinant of toxicity, while maintaining similar overall exposure (AUC).

Experimental Protocols

Protocol 1: General Pemetrexed Administration with Vitamin Supplementation (Mouse Model)

  • Animal Model: Immunocompromised or syngeneic mice, 6-8 weeks old.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Vitamin Supplementation:

    • Folic Acid: Administer folic acid in the drinking water or through daily oral gavage for 7 consecutive days prior to the first Pemetrexed dose. Continue supplementation throughout the experiment.

    • Vitamin B12: Administer a single intramuscular (IM) or subcutaneous (SC) injection of Vitamin B12 (e.g., 1000 µg/kg) one week before the first Pemetrexed dose. Repeat every 3 weeks for long-term studies.

  • Pemetrexed Administration:

    • Reconstitute Pemetrexed disodium hemipenta hydrate powder in a suitable vehicle (e.g., 0.9% saline).

    • Administer the desired dose (e.g., 100 mg/kg) via intravenous (IV) or intraperitoneal (IP) injection.[21]

    • Treatment can be given as a single dose or in cycles (e.g., once every 7 days).

  • Monitoring:

    • Monitor body weight, food/water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea) daily.

    • Perform blood collection (e.g., via tail vein or retro-orbital sinus) at baseline and at nadir (day 10-14 post-treatment) to assess complete blood counts (CBC).

    • Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Euthanize animals based on predefined criteria (e.g., >20% body weight loss, tumor burden limits, severe morbidity) or at the end of the study for tissue collection and analysis.

Visualizations

Signaling Pathway

Pemetrexed_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space cluster_2 Vitamin Supplementation Impact RFC Reduced Folate Carrier (RFC) PEM Pemetrexed RFC->PEM Transport PEM_poly Pemetrexed Polyglutamates PEM->PEM_poly FPGS DHFR DHFR PEM_poly->DHFR TS Thymidylate Synthase (TS) PEM_poly->TS GARFT GARFT PEM_poly->GARFT Purines Purine Synthesis GARFT->Purines DHF DHF THF THF DHF->THF DHFR action THF->DHF TS action dUMP dUMP dTMP dTMP dUMP->dTMP TS action DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA Folic_Acid Folic Acid / Vitamin B12 (Supplementation) Folate_Pool Maintains Cellular Folate Pool (in normal cells) Folic_Acid->Folate_Pool Folate_Pool->THF Replenishes

Caption: Pemetrexed's mechanism of action and the role of vitamin supplementation.

Experimental Workflow

Experimental_Workflow A Animal Acclimatization (1 week) B Baseline Measurements (Weight, Tumor Volume, Blood Sample) A->B C Initiate Vitamin Supplementation (Folic Acid +/- Vitamin B12) B->C D Administer Pemetrexed (Day 0) C->D After 7 days E Daily Monitoring (Weight, Clinical Signs) D->E F Interim Measurements (Tumor Volume, Blood Samples) E->F G Endpoint Criteria Met? F->G H Continue Monitoring & Treatment Cycles G->H No I Euthanasia & Necropsy (Tissue Collection, Histopathology) G->I Yes H->D Next Cycle H->E

Caption: A typical experimental workflow for a Pemetrexed animal study.

References

Troubleshooting inconsistent results in Pemetrexed disodium hemipenta hydrate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the accuracy and consistency of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of Pemetrexed disodium hemipenta hydrate.

Q1: Why am I seeing unexpected peaks or a high baseline in my HPLC chromatogram?

A1: The presence of unexpected peaks or a high baseline in your HPLC chromatogram can be attributed to several factors, primarily related to sample degradation or contamination. Pemetrexed is susceptible to degradation via oxidation and hydrolysis.[1][2] Forced degradation studies have shown that exposure to acidic and alkaline conditions, as well as oxidizing agents, can lead to the formation of various degradation products.[3][4]

Troubleshooting Steps:

  • Sample Preparation:

    • Ensure your sample is protected from light and stored at appropriate temperatures (2-8°C for short-term storage) to minimize degradation.[3][5]

    • Use freshly prepared solutions, as the stability of Pemetrexed in solution can be time-dependent.[3]

    • Check the pH of your sample solution. Pemetrexed is more stable in a pH range of 6.0-8.5.[6][7] Significant degradation can occur at a pH below 6.[6][8]

  • Mobile Phase:

    • Degas the mobile phase to prevent air bubbles that can cause baseline noise.

    • Ensure the mobile phase composition and pH are accurate as per the validated method. Small variations in pH can shift retention times.[3][9]

  • Column:

    • Use a guard column to protect your analytical column from contaminants.

    • If the column is contaminated, wash it with a strong solvent recommended by the manufacturer.

  • System:

    • Flush the HPLC system to remove any contaminants from previous analyses.

Q2: My Pemetrexed peak is showing significant tailing or broadening. What could be the cause?

A2: Peak tailing or broadening in HPLC analysis of Pemetrexed can indicate issues with the column, mobile phase, or interactions with the analytical system.

Troubleshooting Steps:

  • Column Health:

    • The column may be nearing the end of its lifespan. Check the column's theoretical plates and tailing factor against the manufacturer's specifications.

    • Ensure that the column is not overloaded. Inject a smaller volume or a more dilute sample.

  • Mobile Phase pH:

    • The pH of the mobile phase is critical. A suboptimal pH can lead to poor peak shape. For reversed-phase HPLC of Pemetrexed, a pH around 5.3 has been shown to be effective.[3]

  • System Suitability:

    • Always run a system suitability test before your sample analysis to ensure the HPLC system is performing correctly. The tailing factor should ideally be between 0.8 and 1.5.[10]

Q3: I am observing inconsistent results in my cell-based assays with Pemetrexed. What are the likely reasons?

A3: Inconsistent results in cell-based assays involving Pemetrexed are often due to the composition of the cell culture medium and the health of the cells. Pemetrexed's efficacy is inhibited by folates and their analogs, which are present in many standard culture media.[11][12]

Troubleshooting Steps:

  • Cell Culture Medium:

    • Use a culture medium with low or no folic acid. RPMI medium has been used as a substitute for proprietary media to observe Pemetrexed activity.[11]

    • Consider a rinse and media change step before adding Pemetrexed to remove residual folates from the initial culture medium.[11][12]

  • Cell Health:

    • Ensure your cells are healthy and viable before starting the assay. Do not use cells that have been passaged too many times or have become over-confluent.[13]

    • Perform a cell viability count before seeding.[13]

  • Assay Protocol:

    • Ensure consistent incubation times and conditions (temperature, CO2 levels).[13]

    • Validate the stability of Pemetrexed in your specific assay medium over the course of the experiment.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various validated analytical methods for this compound.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Zorbax SB C8 (4.6 x 150mm), 3.5µm[3]Luna C18 (250 x 4.6 mm), 5 µmZorbax C18 (150 mm x 4.6 mm), 5 μm[14]
Mobile Phase 0.17% glacial acetic acid (pH 5.3) and acetonitrile (B52724) (89:11)[3]Acetonitrile and Sodium dihydrogen orthophosphate buffer (pH 4) (30:70)10 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) and acetonitrile (50:50)[14]
Flow Rate 2.0 mL/min[3]0.8 ml/min1.0 mL/min[14]
Detection UV/PDA[3]254 nm223 nm[14]
Column Temp. 30°C[3]25°CNot Specified
Injection Vol. 20.0 µL[3]10 µLNot Specified

Table 2: Pemetrexed Stability and Degradation

Stress Condition% Degradation ObservedReference
Alkali (5N NaOH, 15h, RT) 17.84%[4]
Oxidation (50% H₂O₂, 30 min, RT) 11.32%[4]
Acid (50% H₂O₂, 30 min, RT) 11.67%[4]
pH < 6 Significant degradation[6][8]

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Quantitative Analysis of Pemetrexed Disodium Hemipentahydrate

This protocol is based on a validated method for the quantitative analysis of Pemetrexed.[3][15]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Glacial acetic acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filter

2. Chromatographic Conditions:

  • Column: Zorbax SB C8, (4.6 x 150mm) 3.5µm

  • Mobile Phase: A homogeneous mixture of 0.17% glacial acetic acid (pH adjusted to 5.3 with sodium hydroxide) and acetonitrile in the ratio of 89:11.

  • Flow Rate: 2.0 mL/min

  • Detector: UV/PDA

  • Column Oven Temperature: 30°C

  • Injection Volume: 20.0 µL

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.17% solution of glacial acetic acid in water. Adjust the pH to 5.3 using a sodium hydroxide (B78521) solution. Mix this aqueous phase with acetonitrile in an 89:11 ratio. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Pemetrexed reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Prepare the sample by dissolving the Pemetrexed formulation in the mobile phase to achieve a similar concentration as the standard solution.

4. System Suitability:

  • Inject the standard solution multiple times (e.g., five replicates).

  • The %RSD for the peak area should be less than 2.0%.

  • The tailing factor for the Pemetrexed peak should be between 0.8 and 1.5.

  • The theoretical plates should be within the acceptable limit as per your laboratory's SOP.

5. Analysis:

  • Inject the blank (mobile phase), followed by the standard solution and then the sample solutions.

  • Quantify the amount of Pemetrexed in the sample by comparing the peak area with that of the standard.

Protocol 2: Cell-Based Chemosensitivity Assay for Pemetrexed

This protocol is adapted from a method designed to accurately assess Pemetrexed's efficacy in ex vivo cultures, taking into account the inhibitory effect of folate.[11][12]

1. Materials and Reagents:

  • Lung cancer cell line (e.g., A549) or ex vivo lung cancer specimens

  • Standard cell culture medium (e.g., BEGM)

  • Low-folate medium (e.g., RPMI supplemented with 5% FBS and EGF)

  • This compound

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Sterile PBS

2. Cell Culture and Seeding:

  • Culture cells in the standard medium until they reach the desired confluency.

  • Harvest the cells and perform a viability count.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in the standard medium.

3. Media Rinse and Change:

  • After overnight incubation, carefully aspirate the standard culture medium.

  • Gently wash the cells with sterile PBS.

  • Replace the standard medium with the low-folate medium (e.g., 5% RPMI + EGF).

4. Pemetrexed Treatment:

  • Prepare serial dilutions of Pemetrexed in the low-folate medium.

  • Add the Pemetrexed dilutions to the appropriate wells. Include vehicle control wells (low-folate medium without Pemetrexed).

  • Incubate the plates for the desired treatment period (e.g., 72 hours).

5. Viability Assessment:

  • After the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.

  • Read the absorbance or luminescence using a plate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each Pemetrexed concentration relative to the vehicle control.

  • Plot the dose-response curve and determine the EC₅₀ value.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to Pemetrexed assays.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sp1 Weigh Pemetrexed Sample sp2 Dissolve in Mobile Phase sp1->sp2 sp3 Filter and Degas sp2->sp3 ha1 System Suitability Test sp3->ha1 ha2 Inject Blank ha1->ha2 ha3 Inject Standard ha2->ha3 ha4 Inject Sample ha3->ha4 dp1 Integrate Peaks ha4->dp1 dp2 Calculate Concentration dp1->dp2 dp3 Report Results dp2->dp3

Caption: A typical experimental workflow for HPLC analysis of Pemetrexed.

troubleshooting_workflow cluster_peak_issues Peak Shape Problems cluster_baseline_issues Baseline & Extra Peaks start Inconsistent HPLC Results q_peak Peak Tailing or Broadening? start->q_peak a_peak_yes Check Column Health Adjust Mobile Phase pH q_peak->a_peak_yes Yes a_peak_no Proceed to Baseline Issues q_peak->a_peak_no No q_baseline High Baseline or Extra Peaks? a_peak_no->q_baseline a_baseline_yes Check for Sample Degradation Ensure System is Clean Use Fresh Mobile Phase q_baseline->a_baseline_yes Yes a_baseline_no Review Data Integration q_baseline->a_baseline_no No

Caption: A decision tree for troubleshooting common HPLC issues with Pemetrexed.

References

Improving the efficacy of Pemetrexed disodium hemipenta hydrate in combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the efficacy of Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) in combination therapies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during in vitro and preclinical research.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Pemetrexed.

Question/Issue Possible Cause(s) Recommended Solution(s)
Why am I observing lower-than-expected cytotoxicity or high IC50 values for Pemetrexed in my cell line? 1. High Folate in Culture Media: Standard cell culture media often contain high levels of folic acid, which can compete with Pemetrexed for cellular uptake and target enzyme binding, thereby inhibiting its activity.[1]2. Inherent or Acquired Resistance: The cell line may have intrinsic resistance or have developed resistance due to overexpression of target enzymes like thymidylate synthase (TS), decreased expression of the reduced folate carrier (RFC) for drug uptake, or impaired polyglutamylation.[2][3]3. Incorrect Drug Handling: Pemetrexed solution may have degraded due to improper storage or handling.1. Modify Culture Media: Use a folate-deficient medium (e.g., RPMI 1640 without folic acid) supplemented with a low, physiological concentration of folinic acid (leucovorin) or use specialized assay media. It may be necessary to perform rinse and media change steps in the assay protocol to remove competing folates.[1]2. Characterize Your Cell Line: Perform qPCR or Western blot to assess the expression levels of TS, DHFR, GARFT, and RFC.[3] Consider using a different cell line known to be sensitive to Pemetrexed for positive control experiments.3. Ensure Proper Handling: Prepare fresh solutions of Pemetrexed for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light at the specified temperature.
My combination therapy shows antagonism or only additivity, not the expected synergy. 1. Incorrect Dosing Schedule: The synergistic effect of Pemetrexed with other agents can be highly schedule-dependent. For example, preclinical data suggests Pemetrexed can enhance the uptake and activation of gemcitabine (B846).[4]2. Suboptimal Concentration Ratios: The ratio of Pemetrexed to the combination drug may not be optimal for synergy.3. Cell Line Specific Interactions: The mechanism of interaction between the two drugs may be specific to the genetic background of the cancer cells being used.1. Optimize Drug Scheduling: Test different administration schedules. For example, pre-treating cells with Pemetrexed for a specific duration (e.g., 24 hours) before adding the second agent may enhance efficacy. For a Pemetrexed-gemcitabine combination, administering gemcitabine 24 to 48 hours after Pemetrexed may be optimal.[4]2. Perform a Combination Matrix Study: Test a wide range of concentrations for both drugs in a checkerboard format to identify synergistic ratios. Use software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.3. Investigate Mechanism: Analyze downstream signaling pathways affected by the combination to understand the interaction.
I'm observing high levels of toxicity in my animal models, even at doses reported in the literature. 1. Lack of Vitamin Supplementation: Pemetrexed-induced toxicity, particularly myelosuppression, is significantly increased in the absence of folic acid and vitamin B12 supplementation.[5][6][7]2. Drug Interactions: Concomitant administration of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) can decrease renal clearance of Pemetrexed, leading to increased exposure and toxicity.[8][9]3. Renal Impairment: The animal model may have underlying renal dysfunction, leading to reduced drug clearance.[5]1. Administer Vitamin Supplements: Implement a vitamin supplementation regimen with folic acid and vitamin B12, starting before the first Pemetrexed dose, as is standard in clinical practice.[6][10]2. Avoid NSAIDs: Discontinue the use of NSAIDs in study animals for a period of at least 2 days before and 2 days after Pemetrexed administration.[8][9]3. Monitor Renal Function: Assess baseline and on-study renal function (e.g., serum creatinine). Adjust Pemetrexed dosage for any renal impairment.[5]
My Western blot results for apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) are inconsistent after Pemetrexed treatment. 1. Incorrect Timing of Lysate Collection: Apoptosis is a dynamic process. The peak expression of apoptotic markers can occur at different time points depending on the cell line and Pemetrexed concentration.2. Insufficient Drug Concentration: The concentration of Pemetrexed used may be cytostatic (causing cell cycle arrest) rather than strongly apoptotic.3. Caspase-Independent Cell Death: Pemetrexed can induce cell death through other pathways that may not involve caspase activation.[11]1. Perform a Time-Course Experiment: Collect cell lysates at multiple time points after treatment (e.g., 24, 48, 72 hours) to identify the optimal window for detecting apoptosis.2. Confirm Apoptosis with Orthogonal Assays: Use a functional apoptosis assay, such as Annexin V/PI staining, in parallel with Western blotting to confirm that apoptosis is occurring.[12][13]3. Investigate Other Pathways: Assess markers of other cell death mechanisms, such as mitochondrial membrane potential or the generation of reactive oxygen species (ROS).[11][14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pemetrexed?

A1: Pemetrexed is a multi-target antifolate agent.[7] It disrupts folate-dependent metabolic processes essential for cell replication by inhibiting several key enzymes involved in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[15] The primary targets are:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) [11][16][17]

Pemetrexed is transported into cells via the reduced folate carrier and other folate transporters.[6] Inside the cell, it is converted to active polyglutamate forms, which have a longer intracellular half-life and are more potent inhibitors of TS and GARFT.[8][18] This inhibition leads to a depletion of the nucleotide precursors required for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[11][13]

Q2: Why are folic acid and vitamin B12 supplements used with Pemetrexed therapy?

A2: Supplementation with folic acid and vitamin B12 is crucial to reduce the risk of severe side effects associated with Pemetrexed, particularly hematologic toxicity (myelosuppression) and gastrointestinal toxicity.[5][6] This supplementation has been shown to decrease Pemetrexed-related toxicity without compromising its antitumor efficacy.[7][18]

Q3: What are the known mechanisms of resistance to Pemetrexed?

A3: Resistance to Pemetrexed can develop through several mechanisms:

  • Target Enzyme Alterations: Increased expression or amplification of the thymidylate synthase (TS) gene is a common mechanism of acquired resistance.[2][3]

  • Impaired Drug Transport: Decreased expression of the reduced folate carrier 1 (RFC1), which transports Pemetrexed into the cell, can lead to reduced intracellular drug concentration.[3]

  • Reduced Polyglutamylation: Decreased activity of the enzyme folylpolyglutamate synthetase (FPGS), which converts Pemetrexed to its more active polyglutamated forms, can confer resistance.[19]

  • Drug Efflux: Increased expression of drug efflux pumps can actively remove Pemetrexed from the cell.

Q4: Can Pemetrexed be combined with immunotherapy?

A4: Yes, Pemetrexed is used in combination with immunotherapy agents. For instance, it is approved in combination with pembrolizumab (B1139204) and platinum chemotherapy for the first-line treatment of metastatic non-squamous non-small cell lung cancer (NSCLC).[9][20] Research suggests that Pemetrexed can upregulate the expression of natural killer (NK) cell receptor ligands on cancer cells, potentially sensitizing them to cytotoxic immune cells.[21]

Q5: What are common drug interactions to be aware of in preclinical studies?

A5: The most significant interaction is with drugs that affect renal function, as Pemetrexed is primarily eliminated by the kidneys.[5] NSAIDs, such as ibuprofen, can compete with Pemetrexed for renal tubular secretion, potentially increasing Pemetrexed exposure and the risk of toxicity.[8] It is recommended to avoid co-administration of NSAIDs in animal studies.[9]

Data Presentation: Pemetrexed IC50 Values

The following tables summarize representative 50% inhibitory concentration (IC50) values for Pemetrexed as a single agent and in combination therapies across various cancer cell lines.

Table 1: Single-Agent Pemetrexed IC50 Values

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Citation
A549Non-Small Cell Lung Cancer1.8248[22]
A549Non-Small Cell Lung Cancer0.124548
A549Non-Small Cell Lung Cancer0.629Not Specified
PC9Non-Small Cell Lung Cancer0.20648
HCC827Non-Small Cell Lung Cancer1.5448[22]
H1975Non-Small Cell Lung Cancer3.3748[22]
Calu-6Lung Cancer8.870Not Specified[23]
SNU-601Gastric Cancer0.01772[19]
SNU-16Gastric Cancer0.03672[19]
SNU-5Gastric Cancer10.772[19]
CAL-27Head and Neck Cancer0.118Not Specified

Note: IC50 values can vary significantly between studies due to differences in assay conditions, cell passage number, and media composition.

Table 2: Combination Therapy IC50 Values (Pemetrexed)

Cell LineCombination AgentIC50 of Pemetrexed (µM)Exposure Time (h)CommentsCitation
A549Ribociclib (1:100 ratio)Not specified directly, but combination showed enhanced cytotoxicity vs single agents.72The combination of Pemetrexed and Ribociclib showed a more potent growth inhibition effect than either drug alone.[24]
PC9Ribociclib (1:100 ratio)Not specified directly, but combination showed enhanced cytotoxicity vs single agents.72The combination of Pemetrexed and Ribociclib showed a more potent growth inhibition effect than either drug alone.[24]
A549MetforminNot specified directly, but combination showed a synergistic effect.48Metformin in combination with Pemetrexed produced a synergistic antiproliferative effect (CI < 0.90).[22]
HCC827MetforminNot specified directly, but combination showed a synergistic effect.48Metformin in combination with Pemetrexed produced a synergistic antiproliferative effect (CI < 0.90).[22]

Experimental Protocols

Protocol 1: Cell Viability (MTT/CCK-8) Assay

This protocol is used to determine the cytotoxic effects of Pemetrexed and to calculate IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (consider folate-deficient medium)

  • Pemetrexed disodium hemipenta hydrate

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Drug Preparation: Prepare a series of Pemetrexed dilutions (e.g., from 0.1 nM to 50 µM) in the appropriate culture medium.[19]

  • Treatment: Remove the overnight culture medium from the wells. Add 100 µL of the Pemetrexed dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO-treated).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[19][24]

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is apparent.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by Pemetrexed.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Pemetrexed (and/or combination drug) for a specified time (e.g., 72 hours).[12] Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol (e.g., 5 µL of each).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Mandatory Visualizations

Pemetrexed_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pemetrexed_ext Pemetrexed RFC RFC Transporter Pemetrexed_ext->RFC Uptake Pemetrexed_int Pemetrexed FPGS FPGS Pemetrexed_int->FPGS Substrate Polyglutamates Pemetrexed Polyglutamates TS Thymidylate Synthase (TS) Polyglutamates->TS DHFR Dihydrofolate Reductase (DHFR) Polyglutamates->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Polyglutamates->GARFT Pyrimidine_Synth Pyrimidine Synthesis TS->Pyrimidine_Synth Required for DHFR->Pyrimidine_Synth Purine_Synth Purine Synthesis GARFT->Purine_Synth Required for DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Pyrimidine_Synth->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to RFC->Pemetrexed_int FPGS->Polyglutamates Catalyzes

Caption: Mechanism of action of Pemetrexed.

Synergy_Workflow A 1. Seed Cells in 96-Well Plates B 2. Prepare Drug Dilution Matrix (Pemetrexed vs. Drug X) A->B C 3. Treat Cells & Incubate (e.g., 72h) B->C D 4. Perform Cell Viability Assay (e.g., CCK-8) C->D E 5. Measure Absorbance D->E F 6. Calculate % Inhibition for each combination E->F G 7. Analyze Data using CompuSyn or similar software F->G H 8. Generate Combination Index (CI) Plot CI < 1: Synergy CI = 1: Additivity CI > 1: Antagonism G->H

Caption: Experimental workflow for synergy assessment.

Troubleshooting_Logic Start High Pemetrexed IC50 Observed CheckMedia Is standard, high-folate medium being used? Start->CheckMedia ChangeMedia Switch to low-folate medium. Re-run experiment. CheckMedia->ChangeMedia Yes CheckResistance Assess expression of TS, RFC, FPGS. CheckMedia->CheckResistance No Result1 Problem Solved ChangeMedia->Result1 HighTS High TS or Low RFC/FPGS? (Resistance likely) CheckResistance->HighTS Yes CheckDrug Was the drug stock freshly prepared? CheckResistance->CheckDrug No ConsiderModel Consider using a different, more sensitive cell model. HighTS->ConsiderModel NewDrug Prepare fresh drug stock. Re-run experiment. CheckDrug->NewDrug No Other Contact Technical Support CheckDrug->Other Yes Result2 Problem Solved NewDrug->Result2

Caption: Troubleshooting unexpected Pemetrexed resistance.

References

Pemetrexed disodium hemipenta hydrate stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pemetrexed (B1662193) disodium (B8443419) hemipentahydrate under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pemetrexed?

A1: Pemetrexed disodium primarily degrades through two main pathways: oxidation and hydrolysis.[1][2][3] Forced degradation studies have shown that oxidation is the predominant mechanism in aqueous solutions, leading to the formation of several degradation products.[2][4] Hydrolysis is also observed, particularly under acidic or alkaline conditions.[4]

Q2: How do different storage temperatures affect the stability of pemetrexed solutions?

A2: Pemetrexed solutions exhibit different stability profiles at room temperature versus refrigerated conditions. Generally, reconstituted solutions are more stable when refrigerated. For instance, pemetrexed in 5% dextrose or 0.9% sodium chloride injection is chemically stable for up to 2 days at 23°C and for up to 31 days at 4°C.[5][6] However, prolonged refrigerated storage in PVC bags can lead to the formation of microparticulates.[5][6]

Q3: Is pemetrexed disodium hemipentahydrate sensitive to light?

A3: Yes, pemetrexed is sensitive to light.[1][7] Photodegradation studies have been conducted as part of forced degradation testing, and it is recommended to protect pemetrexed solutions from light to minimize degradation.[5][7]

Q4: What is the recommended pH for aqueous solutions of pemetrexed to ensure stability?

A4: The stability of pemetrexed in aqueous solutions is pH-dependent. A pH below 6.0 can cause significant degradation.[8] Studies have evaluated the stability of pemetrexed in a pH range of 6 to 8.5.[8] The reconstituted solution typically has a pH between 6.6 and 7.8.[9]

Q5: Can the polymorphic form (hemipentahydrate vs. heptahydrate) affect the stability of the final product?

A5: While different hydrated forms exist, once the active substance is fully solubilized to manufacture the finished drug product, the initial polymorphic form does not influence the performance of the product.[7] However, the stability of the solid-state forms can differ. For example, the hemipentahydrate form has been shown to transform into the heptahydrate form under high humidity conditions (25°C, 80% RH).[10]

Q6: What are the recommended storage conditions for the solid (powder) form of pemetrexed disodium hemipentahydrate?

A6: The solid form of pemetrexed disodium hemipentahydrate is typically stored at refrigerated temperatures (2-8°C).[7][9] Stability data supports a retest period of 36 months under these conditions.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Unexpectedly high levels of impurities in HPLC analysis. - Oxidative Degradation: Exposure to oxygen in the solution or headspace of the vial.[2] - pH Shift: The pH of the solution may be outside the optimal range (6.6-7.8).[8][9] - Light Exposure: The solution was not adequately protected from light.[5][7]- Use a nitrogen overlay in vials to minimize oxygen exposure.[3] - Consider the use of antioxidants as stabilizers in the formulation.[2][8] - Buffer the solution to maintain a stable pH. - Store solutions protected from light.[5]
Formation of visible or sub-visible particulates in refrigerated solutions. - Container Interaction: Interaction with PVC bags, especially during long-term refrigerated storage.[5] - Precipitation: Potential for microprecipitate formation at lower temperatures.[11]- Use polyolefin bags instead of PVC for storing diluted solutions.[12] - Limit refrigerated storage of diluted solutions to the manufacturer-recommended 24 hours to minimize particulate formation.[5] - Consider the use of an in-line filter during administration.[11]
Inconsistent reconstitution time. - Excipient Choice: The choice of excipients in a lyophilized formulation can affect reconstitution time.- In formulation development, screen different excipients like sorbitol or L-Arginine which have been shown to maintain consistent reconstitution times after storage.[13]
Loss of potency in long-term storage. - Inappropriate Storage Temperature: Storing at room temperature or elevated temperatures for extended periods.[5] - Chemical Degradation: Gradual degradation due to oxidation or hydrolysis over time.[1][2]- Adhere to recommended storage conditions, typically 2-8°C for solutions.[12][14] - For solid substance, a retest period of 36 months at 2-8°C is justified.[7] - Monitor for the appearance of known degradation products.

Data on Stability of Pemetrexed Solutions

Table 1: Chemical Stability of Pemetrexed in Infusion Solutions

ConcentrationInfusion SolutionStorage TemperatureDurationRemaining ConcentrationReference
2 mg/mL & 13.5 mg/mL0.9% Sodium Chloride (Viaflo bags)2-8°C28 days>97.0%[12][14]
2, 10, & 20 mg/mL5% Dextrose & 0.9% Sodium Chloride (PVC bags)23°C2 daysLittle to no loss[5]
2, 10, & 20 mg/mL5% Dextrose & 0.9% Sodium Chloride (PVC bags)4°C31 daysLittle to no loss[5]

Table 2: Forced Degradation Studies of Pemetrexed Solutions

Stress ConditionDurationPemetrexed Concentration (% of control)Reference
1 M Sodium Hydroxide at 70°C1 hour91.96%[12]
1 M Hydrochloric Acid at 70°C1 day82.66%[12]
30% w/w Hydrogen Peroxide (ambient)3 days73.9%[12]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Pemetrexed

This protocol is a synthesized example based on methods described in the literature for analyzing pemetrexed and its degradation products.[15][16][17]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[17]

    • Column Temperature: Ambient or controlled at 27°C.[15][16]

    • Detection Wavelength: 228 nm or 240 nm.[3][15]

    • Flow Rate: 1.2 mL/min.[15][16]

  • Mobile Phase Preparation:

    • A gradient elution is typically used to separate degradation products.[1][15]

    • Example Mobile Phase A: 0.02M sodium dihydrogen phosphate (B84403) with 0.1% formic acid, pH adjusted to 3.8.[15][16]

    • Example Mobile Phase B: Acetonitrile.

    • The gradient program should be optimized to achieve adequate separation of pemetrexed from its known impurities and degradation products.

  • Sample and Standard Preparation:

    • Diluent: A mixture of methanol (B129727) and water (1:1) is often used.[15][16]

    • Prepare a stock solution of pemetrexed reference standard of a known concentration.

    • Prepare sample solutions from the stability study time points, diluted to fall within the linear range of the method.

  • Forced Degradation Study (for method validation):

    • Acid Degradation: Treat the drug solution with 1 M HCl and heat.[12]

    • Base Degradation: Treat the drug solution with 1 M NaOH and heat.[12]

    • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide.[2][12]

    • Thermal Degradation: Heat the solid drug substance or solution.[1][7]

    • Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines.[1][7]

    • Analyze all stressed samples by the HPLC method to ensure that all degradation products are well-resolved from the parent peak, confirming the method is stability-indicating.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis at Time Points (T=0, T=1, T=2...) cluster_data Data Evaluation Prep Prepare Pemetrexed Solution (e.g., in 0.9% NaCl) Store Store under defined conditions (Temp, Light, Humidity) Prep->Store Visual Visual Inspection (Color, Clarity, Particles) Store->Visual pH pH Measurement Visual->pH HPLC HPLC Analysis (Assay and Impurities) pH->HPLC Eval Evaluate against specifications (e.g., >95% potency) HPLC->Eval Report Generate Stability Report Eval->Report Pemetrexed_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Pemetrexed Pemetrexed Ox_Products Oxidative Dimers Pemetrexed->Ox_Products O2 Keto Ring-Opened Ketoamine Pemetrexed->Keto O2 Lactams α-Hydroxy Lactams Pemetrexed->Lactams O2 Des_Glu Des-glutamate Pemetrexed->Des_Glu H2O (Acid/Base)

References

Pemetrexed Disodium Hemipenta Hydrate & Laboratory Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pemetrexed (B1662193) Disodium (B8443419) Hemipenta Hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions between pemetrexed and common laboratory assays. The information provided is intended to assist in troubleshooting and interpreting laboratory results for patients undergoing pemetrexed therapy.

Frequently Asked Questions (FAQs)

Q1: Does pemetrexed disodium hemipenta hydrate directly interfere with common laboratory assays?

Currently, there is a lack of documented evidence to suggest that this compound causes direct in vitro analytical interference with common laboratory assays, such as those for clinical chemistry, immunoassays, or routine coagulation tests. The alterations in laboratory values observed in patients treated with pemetrexed are primarily due to the drug's in vivo physiological and pharmacological effects on the body.

Q2: What are the primary physiological effects of pemetrexed that are monitored by laboratory tests?

Pemetrexed is an antifolate agent that can impact rapidly dividing cells.[1] Consequently, the most significant effects observed in laboratory tests are reflections of its therapeutic action and potential toxicities. These include:

  • Myelosuppression: Pemetrexed can suppress the bone marrow, leading to decreased production of blood cells. This is monitored through a complete blood count (CBC).[2]

  • Nephrotoxicity: The drug is primarily cleared by the kidneys, and impaired renal function can increase its toxicity. Renal function tests are crucial for monitoring.[2]

  • Hepatotoxicity: Although less common, pemetrexed can cause elevations in liver enzymes. Liver function tests (LFTs) are used for monitoring.

Q3: How should laboratory results be interpreted for a patient on pemetrexed?

It is essential to interpret laboratory results in the context of the patient's clinical condition and treatment regimen.[3] Observed changes in hematological, renal, and hepatic parameters are generally expected in vivo effects of the drug. For example, a decrease in neutrophil or platelet counts is a known pharmacological effect and is managed by dose adjustments.[4]

Q4: What should I do if I suspect an unexpected laboratory result is due to interference from pemetrexed?

While direct analytical interference from pemetrexed is not documented, it is always good practice to investigate any unexpected or clinically discordant laboratory results. A systematic approach to troubleshooting potential drug interference is recommended. Please refer to the Troubleshooting Guide section for a detailed workflow.

Troubleshooting Guides

Guide 1: Investigating Unexpected Hematological Results

Issue: A patient on pemetrexed shows a sudden and significant drop in blood counts that is inconsistent with the expected timeline of myelosuppression.

Workflow for Investigating Potential Hematological Interference:

A Unexpected Hematological Result B Review Patient's Clinical Status and Medication History A->B C Check for Hemolysis, Icterus, or Lipemia in the Sample B->C D Consult with a Pathologist or Laboratory Director C->D E Consider Alternative Assay Method (if available) D->E F Analyze a Serial Dilution of the Sample D->F G Interpret Results in Clinical Context E->G F->G

Caption: Workflow for troubleshooting unexpected hematological results.

Experimental Protocol: Serial Dilution for Suspected Interference

  • Objective: To determine if an interfering substance is affecting the assay in a concentration-dependent manner.

  • Procedure: a. Prepare a series of dilutions of the patient's plasma or serum sample with a suitable diluent (e.g., saline or the assay manufacturer's recommended diluent). Common dilutions are 1:2, 1:4, and 1:8. b. Analyze the neat (undiluted) sample and each dilution. c. Calculate the concentration of the analyte in each dilution, correcting for the dilution factor.

  • Interpretation:

    • No Interference: The corrected concentrations should be consistent across all dilutions.

    • Interference Present: A non-linear relationship between the dilution factor and the corrected analyte concentration may suggest the presence of an interfering substance.

Guide 2: Managing Elevated Liver or Renal Function Tests

Issue: A patient receiving pemetrexed exhibits a significant elevation in liver enzymes or a decline in renal function.

Logical Relationship for Clinical Management:

A Elevated Liver/Renal Function Tests B Review Pemetrexed Dosing and Administration Schedule A->B C Assess for Concomitant Nephrotoxic or Hepatotoxic Medications A->C D Evaluate Patient's Hydration Status A->D E Consider Dose Reduction or Treatment Delay B->E C->E F Monitor Laboratory Parameters More Frequently D->F E->F

Caption: Decision-making process for managing altered liver or renal function.

Data Presentation: Summary of Pemetrexed's In Vivo Effects on Laboratory Parameters

The following tables summarize the common laboratory findings in patients treated with pemetrexed, which are attributable to the drug's physiological effects.

Table 1: Hematological Parameters

ParameterCommon FindingGrading (CTCAE)Recommended Action
Neutrophils NeutropeniaGrade 3-4Dose reduction or delay of the next cycle.[4]
Platelets ThrombocytopeniaGrade 3-4Dose reduction or delay of the next cycle.[4]
Hemoglobin AnemiaGrade 3-4Blood transfusion, erythropoiesis-stimulating agents.

Table 2: Renal Function Parameters

ParameterCommon FindingGrading (CTCAE)Recommended Action
Creatinine Clearance (CrCl) DecreasedCrCl < 45 mL/minPemetrexed is not recommended.[4]
Serum Creatinine IncreasedGrade 1-4Monitor closely, ensure adequate hydration.[2]

Table 3: Liver Function Parameters

ParameterCommon FindingGrading (CTCAE)Recommended Action
ALT/AST ElevatedGrade 1-2Generally transient and self-limiting.
Grade 3-4Consider dose modification or discontinuation.[5]
Total Bilirubin ElevatedGrade 3-4Investigate for other causes of liver injury.

Signaling Pathway

Pemetrexed's mechanism of action involves the inhibition of multiple folate-dependent enzymes, which are crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This disruption of nucleotide synthesis is what leads to its cytotoxic effects on cancer cells and also explains its impact on rapidly dividing normal cells, such as those in the bone marrow.

Pemetrexed's Mechanism of Action:

cluster_0 Folate Metabolism Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate->Purine Synthesis GARFT Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate Synthesis TS DNA/RNA Synthesis DNA/RNA Synthesis Purine Synthesis->DNA/RNA Synthesis DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis Pemetrexed Pemetrexed DHFR DHFR Pemetrexed->DHFR inhibits GARFT GARFT Pemetrexed->GARFT inhibits TS TS Pemetrexed->TS inhibits Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation DNA Synthesis->Cell Proliferation

Caption: Pemetrexed inhibits key enzymes in folate metabolism.

Disclaimer: This information is for educational purposes only and should not be considered medical advice. Always consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.

References

Technical Support Center: Enhancing Pemetrexed Disodium Hemipenta Hydrate Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the cellular uptake of Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for Pemetrexed uptake into cancer cells?

A1: Pemetrexed, an antifolate agent, primarily enters cells through three main transport systems:

  • Reduced Folate Carrier (RFC): A major transporter for Pemetrexed and other folates.[1][2][3][4]

  • Proton-Coupled Folate Transporter (PCFT): This transporter is particularly effective in acidic environments, often found in tumors.[1][5][6][7][8] Pemetrexed is a good substrate for PCFT, even at neutral pH.[6]

  • Folate Receptor Alpha (FRα): A high-affinity receptor that mediates Pemetrexed transport via endocytosis.[3][9][10] High expression of FRα has been associated with improved clinical outcomes in some cancers treated with Pemetrexed.[11][12][13]

Once inside the cell, Pemetrexed is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase. This process traps the drug inside the cell and increases its inhibitory activity against target enzymes.[2][14]

Q2: My cells are showing resistance to Pemetrexed. Could this be related to cellular uptake?

A2: Yes, impaired cellular uptake is a significant mechanism of Pemetrexed resistance. This can occur through several mechanisms:

  • Downregulation of Influx Transporters: Reduced expression of RFC or PCFT can lead to decreased Pemetrexed uptake.[3][15][16]

  • Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC5, can actively pump Pemetrexed out of the cell, lowering its intracellular concentration.[17][18][19]

  • Impaired Polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase can lead to less intracellular retention of Pemetrexed.[2][3]

Q3: How can I enhance the cellular uptake of Pemetrexed in my experiments?

A3: Several strategies can be employed to enhance Pemetrexed cellular uptake:

  • Nanoparticle-based Delivery Systems: Encapsulating Pemetrexed in nanoparticles can improve its delivery to tumor cells. Various nanoparticle formulations have been explored, including:

    • Magnetic Nanoparticles: These can be targeted to the tumor site using an external magnetic field.[20][21]

    • Supramolecular Nanoparticles: Self-assembling peptide-based nanoparticles can enhance drug delivery and cytotoxicity.[22]

    • Liposomal Formulations: Liposomes can help overcome multidrug resistance mediated by efflux pumps.

    • Folic Acid-Conjugated Nanoparticles: These can specifically target cancer cells overexpressing folate receptors.[23]

  • Combination Therapies: Combining Pemetrexed with other agents may enhance its efficacy, although the direct impact on uptake needs to be evaluated for each combination.[24][25][26]

  • Modulating Transporter Expression: In a research setting, genetic manipulation to overexpress influx transporters (RFC, PCFT) or inhibit efflux pumps (e.g., with ABCC5 inhibitors) could be explored. For instance, the drug decitabine (B1684300) has been shown to upregulate FRα, sensitizing cells to Pemetrexed.[10]

Troubleshooting Guides

Problem 1: Inconsistent or low Pemetrexed cytotoxicity observed in vitro.

Possible Cause Troubleshooting Step
High folate concentration in culture medium. Pemetrexed competes with folates for cellular uptake and enzymatic inhibition. Use folate-deficient medium or a medium with a defined, physiological folate concentration.[2][27][28]
Low expression of Pemetrexed influx transporters in the cell line. Characterize the expression levels of RFC, PCFT, and FRα in your cell line using techniques like qPCR or Western blotting. Consider using a different cell line with higher transporter expression for initial studies.
High expression of efflux pumps (e.g., ABCC5). Assess the expression of relevant ABC transporters. If high, consider co-treatment with a known inhibitor of that transporter in your experimental setup.
Incorrect drug concentration or incubation time. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of Pemetrexed exposure for your specific cell line.

Problem 2: Difficulty in quantifying intracellular Pemetrexed concentration.

Possible Cause Troubleshooting Step
Insensitive detection method. Utilize a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate quantification of intracellular Pemetrexed.
Inefficient cell lysis and drug extraction. Optimize your cell lysis and drug extraction protocol. Ensure complete cell disruption and efficient recovery of the analyte.
Drug degradation. Process samples quickly and store them at appropriate temperatures (e.g., -80°C) to prevent degradation of Pemetrexed.
Contamination from extracellular drug. Thoroughly wash the cell pellet with ice-cold PBS to remove any extracellular Pemetrexed before cell lysis.

Data Presentation

Table 1: Comparison of Nanoparticle Formulations for Pemetrexed Delivery

Nanoparticle TypeSize (nm)Key FindingsReference
Magnetic O-CMC Nanoparticles~124 nmSlower drug release in physiological pH compared to acidic pH; lower IC50 values than free Pemetrexed.[20][21]
PEM/FA-NP (Polystyrene)~40 nmIncreased cellular uptake compared to uncoated nanoparticles.[23]
PEM-FFRGD (Supramolecular)~20 nmStronger cytotoxic activity than Pemetrexed alone.[22]

Table 2: Impact of ABCC5 Expression on Pemetrexed IC50 in MCF-7 Cells

Cell TypePemetrexed IC50 (µg/mL)Reference
ABCC5 Knockout0.06[17][18]
ABCC5 Over-expression0.20[17][18]

Experimental Protocols

Protocol 1: Assessing Pemetrexed Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of Pemetrexed concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Quantification of Intracellular Pemetrexed using LC-MS/MS

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with Pemetrexed for the desired time.

  • Cell Harvesting and Washing: Aspirate the medium, wash the cells multiple times with ice-cold PBS to remove extracellular drug, and then detach the cells (e.g., using trypsin).

  • Cell Lysis and Protein Precipitation: Lyse the cells and precipitate proteins using a suitable solvent (e.g., methanol).

  • Sample Preparation: Centrifuge the sample to pellet the protein debris. Collect the supernatant containing the intracellular Pemetrexed.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system for separation and quantification of Pemetrexed.

  • Data Normalization: Normalize the intracellular Pemetrexed concentration to the total protein content or cell number.

Visualizations

Pemetrexed_Uptake_Efflux cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane Pemetrexed_ext Pemetrexed RFC RFC Pemetrexed_ext->RFC Uptake PCFT PCFT Pemetrexed_ext->PCFT Uptake FRa FRα Pemetrexed_ext->FRa Uptake Pemetrexed_int Intracellular Pemetrexed RFC->Pemetrexed_int PCFT->Pemetrexed_int FRa->Pemetrexed_int ABCC5 ABCC5 ABCC5->Pemetrexed_ext Pemetrexed_int->ABCC5 Efflux FPGS FPGS Pemetrexed_int->FPGS Substrate Polyglutamated_PEM Polyglutamated Pemetrexed Enzyme_Inhibition Inhibition of TS, DHFR, GARFT Polyglutamated_PEM->Enzyme_Inhibition Inhibits FPGS->Polyglutamated_PEM Catalyzes

Caption: Pemetrexed cellular uptake and efflux pathways.

Nanoparticle_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Delivery and Uptake cluster_outcome Therapeutic Outcome Pemetrexed Pemetrexed Encapsulation Encapsulation/ Conjugation Pemetrexed->Encapsulation Nanocarrier Nanocarrier (e.g., Liposome, Polymer) Nanocarrier->Encapsulation Pemetrexed_NP Pemetrexed-Loaded Nanoparticle Encapsulation->Pemetrexed_NP Uptake Enhanced Uptake (e.g., Endocytosis) Pemetrexed_NP->Uptake Cancer_Cell Target Cancer Cell Intracellular_Release Intracellular Drug Release Cancer_Cell->Intracellular_Release Uptake->Cancer_Cell Increased_Cytotoxicity Increased Cytotoxicity Intracellular_Release->Increased_Cytotoxicity Overcome_Resistance Overcoming Resistance Intracellular_Release->Overcome_Resistance

Caption: Workflow for nanoparticle-mediated Pemetrexed delivery.

Troubleshooting_Logic Start Low Pemetrexed Efficacy Observed Check_Medium Check Folate in Medium Start->Check_Medium Assess_Transporters Assess Influx/Efflux Transporters Start->Assess_Transporters Optimize_Dose Optimize Dose/Time Start->Optimize_Dose Use_Low_Folate Use Low Folate Medium Check_Medium->Use_Low_Folate High Folate Modulate_Transporters Modulate Transporter Expression/Activity Assess_Transporters->Modulate_Transporters Imbalanced Consider_Nanoparticles Consider Nanoparticle Delivery Assess_Transporters->Consider_Nanoparticles Low Influx New_Parameters Use Optimized Parameters Optimize_Dose->New_Parameters

Caption: Troubleshooting logic for low Pemetrexed efficacy.

References

Addressing variability in Pemetrexed disodium hemipenta hydrate response across cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303).

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with Pemetrexed, helping to identify potential causes and solutions for variability in cell line response.

Issue Possible Cause Suggested Solution
High IC50 values or lack of response in a typically sensitive cell line. 1. Media Composition: Standard cell culture media often contain high levels of folic acid, which can compete with Pemetrexed for cellular uptake and target enzyme binding, thereby reducing its efficacy.[1] 2. Cell Line Misidentification or Contamination: The cell line may not be what it is presumed to be, or it could be contaminated with a resistant cell type. 3. Inactive Compound: Improper storage or handling of the Pemetrexed disodium hemipenta hydrate may have led to its degradation.1. Media Optimization: Use a folate-depleted medium for your experiments. If this is not possible, ensure consistent media formulation across all experiments to minimize variability. 2. Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling. Check for mycoplasma contamination. 3. Proper Handling: Ensure the compound is stored as recommended by the manufacturer and that fresh solutions are prepared for each experiment.
Inconsistent results between experimental replicates. 1. Cell Density Variation: Differences in initial cell seeding density can significantly impact the apparent sensitivity to Pemetrexed. 2. Passage Number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. 3. Drug Concentration Accuracy: Errors in serial dilutions can lead to significant variability in the final drug concentrations.1. Standardize Seeding: Develop and adhere to a strict protocol for cell counting and seeding to ensure uniform cell numbers at the start of each experiment. 2. Control Passage Number: Use cells within a defined, low passage number range for all experiments. 3. Careful Dilution: Prepare a fresh stock solution and perform serial dilutions meticulously. Use calibrated pipettes.
A known resistant cell line shows unexpected sensitivity. 1. Off-Target Effects: At very high concentrations, Pemetrexed might exert off-target cytotoxic effects unrelated to its primary mechanism of action. 2. Adaptation in Culture: The "resistant" phenotype may have been lost over time in culture if not maintained under selective pressure.1. Dose-Response Curve: Ensure you are working within a relevant concentration range. A very steep dose-response curve at high concentrations might indicate non-specific toxicity. 2. Re-establish Resistance: If the resistant line is critical, re-establish its resistance by culturing it with sub-lethal concentrations of Pemetrexed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Pemetrexed?

A1: Pemetrexed is a multi-targeted antifolate agent. It works by inhibiting three key enzymes involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA production.[2][3] The primary targets are:

  • Thymidylate Synthase (TS) [2][4]

  • Dihydrofolate Reductase (DHFR) [2][3]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) [2][3]

By inhibiting these enzymes, Pemetrexed disrupts the folate pathway, leading to the depletion of nucleotide precursors, which in turn inhibits DNA and RNA synthesis and ultimately leads to cell death.[3][5]

Q2: Why do different cancer cell lines show such variability in their response to Pemetrexed?

A2: The variability in response is multifactorial and can be attributed to several key differences at the molecular level:

  • Expression of Target Enzymes: Higher intracellular levels of Thymidylate Synthase (TS) are a primary mechanism of resistance.[6][7] Cell lines with elevated TS expression may require higher concentrations of Pemetrexed to achieve a cytotoxic effect.

  • Drug Transport: The efficiency of Pemetrexed uptake into the cell is crucial. This is primarily mediated by the Reduced Folate Carrier (RFC) .[6] Lower expression of RFC can lead to reduced intracellular drug concentration and thus, resistance.

  • Drug Metabolism: Inside the cell, Pemetrexed is converted to its more active polyglutamated forms by the enzyme folylpoly-γ-glutamate synthetase (FPGS) .[4][8] These polyglutamated forms are retained within the cell for longer periods and are more potent inhibitors of the target enzymes.[4] Low FPGS activity can result in decreased efficacy.

  • Alternative Signaling Pathways: Activation of survival pathways, such as the EGFR/PI3K/AKT pathway, can confer resistance to Pemetrexed.[7] Additionally, the epithelial-to-mesenchymal transition (EMT) program has been associated with Pemetrexed resistance.[9]

Q3: How can I determine if my cell line is likely to be sensitive or resistant to Pemetrexed?

A3: You can assess the potential sensitivity of your cell line by:

  • Measuring IC50 Values: Performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50) is the most direct method. See the table below for published IC50 values in various cell lines.

  • Gene and Protein Expression Analysis: Quantify the expression levels of key genes and proteins involved in Pemetrexed's mechanism of action and resistance, such as TS, RFC, and FPGS, using techniques like qPCR or Western blotting.[6][10]

Q4: Are there any known synergistic drug combinations with Pemetrexed?

A4: Yes, Pemetrexed is often used in combination with other chemotherapeutic agents. The most common combination is with platinum-based drugs like cisplatin.[3] Studies have also explored combinations with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232) and osimertinib (B560133) in non-small cell lung cancer cell lines with EGFR mutations.[11][12]

Quantitative Data Summary

Table 1: Pemetrexed IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
A549Non-Small Cell Lung Cancer1.861 (48h)[13], 4.653 (24h)[13]EGFR wild-type
PC-9Non-Small Cell Lung Cancer1.30 ± 0.26[14], 0.080 ± 0.0053[12]EGFR exon 19 deletion
H1975Non-Small Cell Lung Cancer0.05 ± 0.02[14], 0.080 ± 0.013[12]EGFR T790M mutation
H2373Mesothelioma~1.0 (72h)Data estimated from graphical representation in cited source[15]
H2452Mesothelioma~0.1 (72h)Data estimated from graphical representation in cited source[15]
PC9-MTAPemetrexed-Resistant NSCLC> 100Derived from PC9[14]
H1993-MTAPemetrexed-Resistant NSCLC7.30 ± 0.03Derived from H1993[14]

Note: IC50 values can vary depending on experimental conditions such as cell density, media composition, and assay duration.

Detailed Experimental Protocols

Cell Viability/Cytotoxicity Assay (WST-1 or MTT Assay)

This protocol is used to determine the IC50 value of Pemetrexed.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in a folate-depleted cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Pemetrexed. Include a vehicle-only control.

  • Incubation: Incubate the cells with the drug for a specified period (e.g., 48 or 72 hours).

  • Assay:

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

    • For MTT: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Western Blotting for Key Protein Expression

This protocol is used to assess the levels of proteins like TS, RFC, and FPGS.

  • Cell Lysis: After treating cells with Pemetrexed (or using untreated cells for baseline expression), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., anti-TS, anti-RFC, anti-FPGS) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Visualizations

Pemetrexed_Mechanism_of_Action cluster_synthesis Nucleotide Synthesis Pemetrexed_ext Pemetrexed (Extracellular) RFC RFC Transporter Pemetrexed_ext->RFC Pemetrexed_int Pemetrexed (Intracellular) RFC->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly Pemetrexed Polyglutamate FPGS->Pemetrexed_poly DHFR DHFR Pemetrexed_poly->DHFR TS TS Pemetrexed_poly->TS GARFT GARFT Pemetrexed_poly->GARFT DNA_RNA DNA/RNA Synthesis DHFR->DNA_RNA TS->DNA_RNA GARFT->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

Caption: Pemetrexed's mechanism of action.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Incubate Overnight (Adhesion) seed_cells->adhere prep_drug Prepare Pemetrexed Serial Dilutions adhere->prep_drug treat_cells Replace Media with Drug Dilutions prep_drug->treat_cells incubate_drug Incubate for 48-72 hours treat_cells->incubate_drug add_reagent Add Viability Reagent (WST-1 or MTT) incubate_drug->add_reagent read_plate Measure Absorbance add_reagent->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for IC50 determination.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance Pemetrexed Pemetrexed RFC_down Decreased RFC (Reduced Uptake) Pemetrexed->RFC_down FPGS_down Decreased FPGS (Reduced Polyglutamation) Pemetrexed->FPGS_down TS_up Increased TS (Target Overexpression) Pemetrexed->TS_up EGFR_path Activation of EGFR/PI3K/AKT Pathway Pemetrexed->EGFR_path Reduced_Efficacy Reduced Efficacy / Cell Survival RFC_down->Reduced_Efficacy FPGS_down->Reduced_Efficacy TS_up->Reduced_Efficacy EGFR_path->Reduced_Efficacy

Caption: Key mechanisms of resistance to Pemetrexed.

References

Pemetrexed disodium hemipenta hydrate formulation challenges for preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formulation of pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pemetrexed in aqueous solutions?

A1: Pemetrexed primarily degrades through oxidation, especially in the presence of oxygen.[1][2][3] It is also susceptible to hydrolysis under both acidic and alkaline conditions. Under acidic conditions, decarboxylation of the glutamic acid moiety can occur, while alkaline conditions can lead to hydrolysis of the side-chain amide.[1][3]

Q2: What is the optimal pH range for formulating pemetrexed solutions to ensure stability?

A2: The optimal pH for pemetrexed stability in aqueous solutions is generally between 7 and 8.[1] A pH below 6 can lead to significant degradation.[1][2][4] While higher pH (e.g., 8.5-9.4) might not significantly impact the total impurity level initially, the range of 7-8 is recommended for optimal stability.[5]

Q3: How does the concentration of pemetrexed affect the stability of the formulation?

A3: The stability of pemetrexed in solution increases with higher drug concentrations. Studies have shown that a concentration of 50 mg/mL is more stable than 25 mg/mL or 12.5 mg/mL.[1][2][4]

Q4: What are some recommended antioxidants to include in a pemetrexed formulation?

A4: N-acetylcysteine (NAC) is effective in preventing chemical degradation, while sodium sulfite (B76179) is particularly useful for preventing color changes in the solution.[1][2] These antioxidants act as sacrificial reductants to protect pemetrexed from oxidation.[1][2][4]

Q5: Is it necessary to protect pemetrexed formulations from light?

A5: Yes, it is advisable to protect pemetrexed solutions from light, as it can contribute to degradation.[4][6]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the Pemetrexed Solution
Potential Cause Troubleshooting Step
Low pH Pemetrexed has limited solubility in acidic aqueous solvents.[1] Ensure the pH of your formulation vehicle is within the optimal range of 7-8.[1]
Low Temperature Storage Micro-precipitate formation has been observed in PVC bags during refrigerated storage.[6] While refrigeration is necessary for stability, extended storage can lead to physical instability. Limit refrigerated storage of diluted solutions to 24 hours.[7]
Incompatible Vehicle Pemetrexed is physically incompatible with diluents containing calcium, such as Lactated Ringer's injection.[8] Use 0.9% Sodium Chloride Injection or 5% Dextrose Injection as the vehicle.
Freezing in PVC bags Freezing pemetrexed solutions in PVC bags can lead to the formation of a substantial number of microparticulates.[9] Avoid freezing solutions in this type of container.
Issue 2: Rapid Degradation and High Impurity Levels
Potential Cause Troubleshooting Step
Oxidation Oxidation is the main degradation pathway.[1][2][3] Prepare formulations under an inert gas like nitrogen to minimize dissolved oxygen.[1][2][4] The use of antioxidants such as N-acetylcysteine and sodium sulfite is also recommended.[1][2]
Inappropriate pH A pH outside the optimal range of 7-8 can accelerate degradation.[1] Carefully adjust and buffer the pH of your formulation.
Low Drug Concentration Lower concentrations of pemetrexed degrade more rapidly.[1][2][4] If possible for your experimental design, use a higher concentration of the drug.
Presence of Headspace Oxygen Oxygen in the headspace of the vial can contribute to oxidative degradation. Purging the headspace with nitrogen can improve stability.[1][2][4]

Quantitative Data Summary

Table 1: Effect of pH on Pemetrexed Stability

pHStorage ConditionsTotal Impurity (%)
6.060°C for 3 weeksSignificant degradation observed[1]
6.5 - 8.540°C for 4 weeks & 60°C for 3 weeksNo significant difference in total impurity[1]

Table 2: Effect of Pemetrexed Concentration on Stability

ConcentrationStorage ConditionsTotal Impurity Ranking (Lowest to Highest)
12.5 mg/mL40°C for 4 weeks & 60°C for 4 weeks3 (Highest impurity)[1]
25 mg/mL40°C for 4 weeks & 60°C for 4 weeks2[1]
50 mg/mL40°C for 4 weeks & 60°C for 4 weeks1 (Lowest impurity)[1]

Table 3: Forced Degradation of Pemetrexed in Solution

Stress ConditionPemetrexed Concentration (% of Control)Total Secondary Peak Areas (%)
1 M Sodium Hydroxide, 70°C for 1 hour91.96%[6]5.15%[6]
1 M Hydrochloric Acid, 70°C for 1 day82.66%[6]9.7%[6]
30% w/w Hydrogen Peroxide, ambient temp, 3 days73.9%[6]16.22%[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Pemetrexed Solution for Preclinical Use
  • Vehicle Preparation: Prepare a suitable vehicle, such as 0.9% Sodium Chloride Injection.

  • Deoxygenation: Purge the vehicle with nitrogen gas to reduce the level of dissolved oxygen to below 1 ppm.[1]

  • Antioxidant Addition: Dissolve antioxidants in the deoxygenated vehicle. For example, add sodium sulfite to a final concentration of 0.06 mg/mL and N-acetylcysteine (NAC) to a final concentration of 1.63 mg/mL.[1]

  • Pemetrexed Dissolution: Slowly dissolve the pemetrexed disodium hemipenta hydrate powder in the antioxidant-containing vehicle to the desired final concentration (e.g., 50 mg/mL).

  • pH Adjustment: Adjust the pH of the solution to between 7.0 and 8.0 using 0.1 M HCl or 0.1 M NaOH.[1]

  • Sterile Filtration: Sterilize the final solution by filtering through a 0.22 µm filter into sterile vials.

  • Inert Headspace: Fill the vials, leaving minimal headspace, and purge the headspace with nitrogen before sealing.[1]

  • Storage: Store the prepared formulation protected from light at 2-8°C for no longer than 24 hours before use.[1][6]

Protocol 2: RP-HPLC Method for Pemetrexed and Impurity Analysis

This is a general protocol based on common practices. Specific parameters may need optimization.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.03% Trifluoroacetic acid (TFA) in water.[11]

  • Mobile Phase B: 0.025% TFA in acetonitrile.[11]

  • Gradient Elution: A suitable gradient program to separate pemetrexed from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 228 nm.[11]

  • Column Temperature: 25°C.[10]

  • Injection Volume: 5-10 µL.[10][11]

  • Sample Preparation: Dilute the pemetrexed formulation with the mobile phase or a suitable diluent to an appropriate concentration (e.g., 100 µg/mL).[10]

Visualizations

Pemetrexed_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Pemetrexed Pemetrexed AlphaHydroxyLactams α-Hydroxy Lactams Pemetrexed->AlphaHydroxyLactams O2 KetoPemetrexed Keto-Pemetrexed Pemetrexed->KetoPemetrexed O2 OxidativeDimers Oxidative Dimers Pemetrexed->OxidativeDimers O2 Acidic Acidic Conditions (Decarboxylation) Pemetrexed->Acidic H+ Alkaline Alkaline Conditions (Amide Hydrolysis) Pemetrexed->Alkaline OH- DesGlutamate Des-glutamate Acidic->DesGlutamate GlutamicAcid Glutamic Acid Acidic->GlutamicAcid

Caption: Pemetrexed Degradation Pathways.

Formulation_Workflow start Start deoxygenate Deoxygenate Vehicle (Nitrogen Purge) start->deoxygenate add_antioxidants Add Antioxidants (e.g., NAC, Sodium Sulfite) deoxygenate->add_antioxidants dissolve_pemetrexed Dissolve Pemetrexed add_antioxidants->dissolve_pemetrexed adjust_ph Adjust pH to 7-8 dissolve_pemetrexed->adjust_ph filter Sterile Filtration (0.22 µm) adjust_ph->filter fill_vials Fill Vials & Purge Headspace filter->fill_vials store Store at 2-8°C, Protected from Light fill_vials->store end End store->end

Caption: Stabilized Pemetrexed Solution Workflow.

Troubleshooting_Logic issue Formulation Issue precipitation Precipitation / Cloudiness issue->precipitation Physical Instability degradation High Impurity / Degradation issue->degradation Chemical Instability check_ph_precip Check pH (Should be 7-8) precipitation->check_ph_precip check_storage_precip Review Storage Conditions (Temp & Duration) precipitation->check_storage_precip check_vehicle Verify Vehicle Compatibility precipitation->check_vehicle check_ph_degrad Check pH (Should be 7-8) degradation->check_ph_degrad check_oxygen Assess Oxygen Exposure (Dissolved & Headspace) degradation->check_oxygen check_concentration Evaluate Drug Concentration degradation->check_concentration

Caption: Formulation Troubleshooting Logic.

References

Preventing precipitation of Pemetrexed disodium hemipenta hydrate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303). The information aims to prevent precipitation and ensure the stability of stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Pemetrexed disodium hemipenta hydrate stock solutions?

For clinical and most research applications, this compound should be reconstituted with 0.9% Sodium Chloride Injection, USP (preservative-free) or 5% Dextrose Injection (D5W). For in vitro cell-based assays, initial dissolution in Dimethyl Sulfoxide (DMSO) followed by dilution in cell culture medium is a common practice.[1]

Q2: What is the optimal pH range for maintaining the stability of Pemetrexed solutions?

Pemetrexed solutions are most stable in a pH range of 7.0 to 8.5.[2] A study has shown that significant degradation can occur at a pH below 6.[3] It is crucial to maintain the pH within the recommended range to prevent precipitation and chemical degradation.

Q3: How should I store my Pemetrexed stock solution?

Reconstituted Pemetrexed solutions should be stored under refrigerated conditions at 2°C to 8°C (36°F to 46°F) for no more than 24 hours from the time of dilution.[4][5] While some studies have shown extended stability for up to 21 days under refrigeration, the manufacturer's recommendation of 24 hours is intended to minimize the risk of microbial growth and the formation of microparticulates.[5][6] Solutions should also be protected from light.[5][6]

Q4: Can I freeze my Pemetrexed stock solution for long-term storage?

No, freezing Pemetrexed solutions is not recommended. Although some studies have shown chemical stability in frozen solutions, the formation of microparticulates, potentially due to interactions with PVC containers, has been observed.[7]

Q5: I observed precipitation in my stock solution. What could be the cause?

Precipitation in Pemetrexed stock solutions can be caused by several factors:

  • Incorrect pH: A pH outside the optimal range of 7.0-8.5 can lead to precipitation.

  • Low Temperature: While refrigeration is recommended, excessively low temperatures or freezing can cause the drug to precipitate out of solution.

  • Incompatible Diluents: Pemetrexed is physically incompatible with calcium-containing diluents, such as Ringer's solution and lactated Ringer's solution.[7]

  • Drug Interactions: Co-administration with certain drugs can lead to precipitation. Pemetrexed has been found to be physically incompatible with numerous other drugs.[7]

  • Extended Storage: Storing the solution for longer than the recommended period can lead to the formation of microparticulates, which may be observed as precipitation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudy or Precipitated Solution Upon Reconstitution - Incorrect solvent used. - Low temperature of the solvent. - pH of the solvent is outside the optimal range.- Ensure the use of 0.9% NaCl or D5W. - Allow the solvent to reach room temperature before reconstitution. - Verify the pH of the final solution.
Precipitation After Refrigerated Storage - Storage duration exceeded the recommended 24 hours. - Accidental freezing of the solution.- Prepare fresh stock solutions daily if possible. - If extended storage is necessary, filter the solution through a 0.22 µm filter before use to remove any microparticulates. - Monitor the refrigerator temperature to prevent freezing.
Color Change in the Solution - Oxidation of the Pemetrexed molecule. - Exposure to light.- Oxidation is a primary degradation pathway for pemetrexed.[3][8] Prepare fresh solutions and protect them from light. - A browning of the solution has been noted in some stability studies, particularly at room temperature.[9]

Experimental Protocols

Protocol 1: Preparation of Pemetrexed Stock Solution for In Vitro Assays
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile, pyrogen-free cell culture medium (e.g., RPMI-1640)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or sonicate until the powder is completely dissolved.

    • For working solutions, further dilute the DMSO stock solution with the desired cell culture medium to the final experimental concentrations.

    • It is recommended to prepare fresh working solutions for each experiment. If short-term storage of the DMSO stock is necessary, store in small aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Reconstitution of Pemetrexed for General Research Use
  • Materials:

    • This compound powder

    • 0.9% Sodium Chloride Injection, USP (preservative-free), sterile

    • Sterile syringe and needle

    • Sterile vial

  • Procedure:

    • Calculate the required volume of 0.9% NaCl to achieve the desired concentration.

    • Using a sterile syringe, slowly inject the 0.9% NaCl into the vial containing the Pemetrexed powder.

    • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

    • Visually inspect the solution for any particulate matter or discoloration. If observed, discard the solution.

    • Store the reconstituted solution at 2°C to 8°C and use within 24 hours.

Visualizations

Pemetrexed_Troubleshooting start Precipitation Observed in Pemetrexed Stock Solution cause1 Incorrect pH (Outside 7.0-8.5) start->cause1 cause2 Improper Storage (Freezing or Extended Time) start->cause2 cause3 Incompatible Diluent (e.g., Calcium-containing) start->cause3 cause4 Drug Incompatibility start->cause4 solution1 Adjust pH to 7.0-8.5 cause1->solution1 solution2 Store at 2-8°C for <24h Prepare Fresh Solution cause2->solution2 solution3 Use 0.9% NaCl or D5W cause3->solution3 solution4 Consult Drug Compatibility Chart cause4->solution4

Caption: Troubleshooting workflow for Pemetrexed precipitation.

Pemetrexed_Stability_Factors cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes pH pH Precipitation Precipitation pH->Precipitation Degradation Chemical Degradation (e.g., Oxidation) pH->Degradation Temperature Temperature Temperature->Precipitation Temperature->Degradation Microparticulates Microparticulate Formation Temperature->Microparticulates Extended Refrigeration Solvent Solvent/Diluent Solvent->Precipitation Light Light Exposure Light->Degradation Oxygen Dissolved Oxygen Oxygen->Degradation Oxidation

Caption: Factors affecting Pemetrexed solution stability.

References

Technical Support Center: Optimization of HPLC-UV Method for Pemetrexed Disodium Hemipenta Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of HPLC-UV methods for Pemetrexed disodium (B8443419) hemipenta hydrate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC-UV method for Pemetrexed?

A1: A good starting point for developing an HPLC-UV method for Pemetrexed involves a reversed-phase approach. Commonly used conditions include a C18 or C8 column with a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and acetonitrile (B52724). The UV detection wavelength is typically set around 225 nm.[1][2]

Q2: How can I ensure my HPLC method is stability-indicating for Pemetrexed?

A2: To develop a stability-indicating method, you must perform forced degradation studies.[2][3] This involves subjecting Pemetrexed to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][3][4] The HPLC method must be able to separate the Pemetrexed peak from all resulting degradation product peaks.[5][6]

Q3: What are the critical parameters to consider during method validation for Pemetrexed analysis?

A3: According to the International Council on Harmonisation (ICH) guidelines, the key validation parameters include linearity, precision (repeatability and intermediate precision), accuracy, specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][5][7]

Q4: What is a common issue observed when preparing the diluent for Pemetrexed samples?

A4: A distorted or split peak for Pemetrexed can occur if an inappropriate diluent is used. For instance, using acetonitrile in the diluent can lead to peak splitting. A mixture of methanol (B129727) and water (1:1 v/v) has been shown to be a suitable diluent.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column degradation.- Column overload.- Adjust the mobile phase pH. A pH of around 5.3 to 6.5 is often used.[7]- Use a guard column and ensure proper sample preparation.- Reduce the sample concentration or injection volume.[9]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration is insufficient.- Ensure the mobile phase is well-mixed and degassed.[9] Verify pump performance.- Use a column oven to maintain a consistent temperature, for example, at 30°C.[5][7]- Allow for adequate column equilibration time between injections.[10]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Lamp deterioration.- Use high-purity solvents and freshly prepared mobile phase.[9] Flush the system.- Degas the mobile phase.- Check the detector lamp's usage and replace if necessary.
Extra Peaks (Impurities or Degradants) - Sample degradation.- Contamination from sample preparation or the HPLC system.- Perform forced degradation studies to identify potential degradation products.[2][3]- Ensure clean vials, solvents, and proper system flushing between different analyses.
Low Sensitivity - Incorrect detection wavelength.- Low sample concentration.- Detector malfunction.- Set the UV detector to the absorption maximum of Pemetrexed (~225 nm).[1][2]- Optimize sample preparation to ensure the concentration is within the linear range of the method.- Check the detector's performance and lamp intensity.

Experimental Protocols

Standard HPLC-UV Method for Pemetrexed Quantification

This protocol is a general guideline based on validated methods.[7]

  • Column: Zorbax SB C8 (4.6 x 150mm, 3.5µm) or Kromasil C18 (250 x 4.6 mm, 5 µm).[1][7]

  • Mobile Phase: A homogeneous mixture of 0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11 v/v) or 20 mM dibasic phosphate buffer (pH 6.5) and acetonitrile (88:12 v/v).[1][7]

  • Flow Rate: 2.0 mL/min.[5][7]

  • Injection Volume: 20.0 µL.[5][7]

  • Column Temperature: 30°C.[5][7]

  • UV Detection: 225 nm.[1][2]

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing degradation of Pemetrexed to test the stability-indicating nature of an HPLC method.[7]

  • Acid Degradation: Expose the sample solution to 5N HCl and keep at room temperature for a specified duration (e.g., 15 hours), followed by neutralization with NaOH.[7]

  • Alkali Degradation: Expose the sample solution to 5N NaOH and keep at room temperature for a specified duration (e.g., 15 hours), followed by neutralization with HCl.[7]

  • Oxidative Degradation: Add 50% H₂O₂ to the sample solution and keep at room temperature for a specified duration (e.g., 30 minutes).[7]

  • Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 70°C) for an extended period (e.g., 52 days).[3]

  • Photolytic Degradation: Expose the sample solution to UV light.

Quantitative Data Summary

Table 1: Typical HPLC Method Parameters
ParameterValueReference
ColumnC8 or C18[1][7]
Mobile PhasePhosphate/Acetate Buffer & Acetonitrile[1][7]
Flow Rate0.8 - 2.0 mL/min[7]
Column Temperature25 - 30°C[7]
Injection Volume10 - 20 µL[7]
Detection Wavelength225 - 254 nm[1]
Table 2: Method Validation Parameters
ParameterTypical Value/RangeReference
Linearity (Correlation Coefficient, r²)> 0.999[7]
Linearity Range80 - 120 µg/mL or 20 - 120 µg/ml
Repeatability (%RSD)< 2%[7]
Intermediate Precision (%RSD)< 2%[7]
Accuracy (% Recovery)98 - 102%
Limit of Detection (LOD)~0.33 - 0.445 µg/mL[2]
Limit of Quantitation (LOQ)~0.99 - 1.348 µg/mL[2]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution Problem HPLC Problem Occurs Check_Method Review Method Parameters Problem->Check_Method Check_System Inspect HPLC System Problem->Check_System Mobile_Phase Mobile Phase (Composition, pH, Degassing) Check_Method->Mobile_Phase Instrument_Params Instrument Parameters (Flow Rate, Wavelength) Check_Method->Instrument_Params Column_Issues Column (Age, Contamination, Temp) Check_System->Column_Issues Sample_Prep Sample Preparation (Solvent, Concentration) Check_System->Sample_Prep Resolution Problem Resolved Mobile_Phase->Resolution Column_Issues->Resolution Sample_Prep->Resolution Instrument_Params->Resolution

Caption: A logical workflow for troubleshooting common HPLC issues.

Stability_Indicating_Method_Development cluster_setup Method Setup cluster_stress Forced Degradation cluster_analysis Analysis and Optimization cluster_validation Method Validation Initial_Method Develop Initial HPLC-UV Method Stress_Testing Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Initial_Method->Stress_Testing Analyze_Samples Analyze Stressed Samples by HPLC-UV Stress_Testing->Analyze_Samples Peak_Resolution Assess Peak Purity and Resolution of Pemetrexed from Degradants Analyze_Samples->Peak_Resolution Optimize_Method Optimize Method (e.g., Mobile Phase, Gradient) Peak_Resolution->Optimize_Method Resolution Not OK Validation Validate Method as per ICH Guidelines Peak_Resolution->Validation Resolution OK Optimize_Method->Analyze_Samples

Caption: Workflow for developing a stability-indicating HPLC method.

References

Validation & Comparative

Pemetrexed Disodium Hemipenta Hydrate Versus Methotrexate: An In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the efficacy of two prominent antifolate agents: pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) and methotrexate (B535133). By examining their mechanisms of action, cytotoxic effects, and impact on cell cycle and apoptosis, this document aims to offer a comprehensive resource for researchers in oncology and drug development.

Executive Summary

Pemetrexed and methotrexate are both antifolate drugs that interfere with the synthesis of nucleotides, essential for DNA and RNA replication. However, they exhibit distinct profiles in terms of their enzymatic targets and cellular uptake, leading to differences in their in vitro efficacy across various cancer cell lines.

Methotrexate primarily inhibits dihydrofolate reductase (DHFR), a crucial enzyme for regenerating tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate. Its action leads to a depletion of the cellular folate pool.

Pemetrexed , on the other hand, is a multi-targeted antifolate. It inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), enzymes directly involved in the pyrimidine (B1678525) and purine (B94841) synthesis pathways, respectively.[1] This broader mechanism of action suggests a potentially different spectrum of activity and resistance profiles compared to methotrexate.

Comparative Efficacy: Cytotoxicity

The in vitro cytotoxicity of pemetrexed and methotrexate has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

DrugCell LineCancer TypeIC50 (nM)Exposure TimeReference
Pemetrexed U-2 OSOsteosarcoma>10,00072 hours[2]
Saos-2Osteosarcoma>10,00072 hours[2]
CCRF-CEMAcute Lymphoblastic Leukemia120120 hours[3]
MOLT-4Acute Lymphoblastic Leukemia130120 hours[3]
RS4;11Acute Lymphoblastic Leukemia220120 hours[3]
NALM-6Acute Lymphoblastic Leukemia110120 hours[3]
U-937Histiocytic Lymphoma250120 hours[3]
SUP-B15Acute Lymphoblastic Leukemia100120 hours[3]
Methotrexate U-2 OSOsteosarcoma2,00072 hours[2]
Saos-2Osteosarcoma3,00072 hours[2]
CCRF-CEMAcute Lymphoblastic Leukemia20120 hours[3]
MOLT-4Acute Lymphoblastic Leukemia30120 hours[3]
RS4;11Acute Lymphoblastic Leukemia100120 hours[3]
NALM-6Acute Lymphoblastic Leukemia150120 hours[3]
U-937Histiocytic Lymphoma110120 hours[3]
SUP-B15Acute Lymphoblastic Leukemia60120 hours[3]

Mechanism of Action: Signaling Pathways

The differential enzymatic targets of pemetrexed and methotrexate result in distinct impacts on the folate metabolism pathway, ultimately leading to the inhibition of DNA and RNA synthesis.

Caption: Comparative mechanism of action of Pemetrexed and Methotrexate.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and extension of these findings.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay (as described in Norris et al., 2010) [3]

This assay determines cell density based on the measurement of cellular protein content.

cluster_workflow SRB Assay Workflow start Seed cells in 96-well plates incubate1 Incubate for 24h start->incubate1 add_drug Add serial dilutions of Pemetrexed or Methotrexate incubate1->add_drug incubate2 Incubate for 120h add_drug->incubate2 fix Fix cells with cold 10% Trichloroacetic Acid (TCA) incubate2->fix wash1 Wash with water fix->wash1 stain Stain with 0.4% SRB in 1% Acetic Acid wash1->stain wash2 Wash with 1% Acetic Acid to remove unbound dye stain->wash2 solubilize Solubilize bound dye with 10 mM Tris base wash2->solubilize read Measure absorbance at 515 nm solubilize->read cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Treat cells with Pemetrexed or Methotrexate harvest Harvest cells start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

References

A Comparative Analysis of Pemetrexed Disodium Hemipentahydrate and Pemetrexed Disodium Heptahydrate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) is paramount. Pemetrexed (B1662193) disodium (B8443419), a multi-targeted antifolate agent, exists in different hydrated forms, primarily as the hemipentahydrate and the heptahydrate. This guide provides an objective comparison of the stability of these two forms, supported by experimental data, to inform formulation and development decisions.

Executive Summary

Experimental evidence indicates that pemetrexed disodium heptahydrate is the more stable crystalline form compared to pemetrexed disodium hemipentahydrate, particularly concerning its physical stability in the presence of moisture. The hemipentahydrate form has been shown to convert to the heptahydrate form under conditions of high humidity.[1][2][3] Once dissolved for formulation, the initial solid-state form of the API does not influence the stability of the resulting solution.[4][5] The heptahydrate form is utilized in the reference product, ALIMTA®, and is described in the European Pharmacopoeia.[1][4][6]

Solid-State Stability Comparison

The primary differentiator between the two hydrated forms lies in their solid-state stability, specifically their hygroscopicity and propensity for polymorphic transformation.

ParameterPemetrexed Disodium HemipentahydratePemetrexed Disodium HeptahydrateKey Findings
Polymorphic Stability Prone to transformation under high humidity.[1][3]Considered the most stable crystalline form.[6]The hemipentahydrate completely transforms into the heptahydrate form when subjected to a hygroscopicity test (25 °C, 80% RH).[1][2][3][7]
Hygroscopicity Hygroscopic crystalline powder.[4]Hygroscopic crystalline powder.[6]While both are hygroscopic, the hemipentahydrate's instability in the presence of water leads to its conversion to the more stable heptahydrate.[1][8]
Regulatory Status Used in generic formulations.[4][5]Has a European Pharmacopoeia (Ph. Eur.) monograph and is used in the reference product.[4][6]The heptahydrate form is well-established and officially recognized in major pharmacopeias.

Stability in Solution

Once reconstituted, the stability of pemetrexed disodium is governed by the formulation and storage conditions, not the initial hydrate (B1144303) form used. Studies on reconstituted solutions of pemetrexed disodium (derived from either hydrate) demonstrate that chemical degradation is primarily influenced by factors such as pH, temperature, light exposure, and oxygen levels.[9][10]

Concentration & DiluentStorage ConditionsStability DurationKey Observations
2 mg/mL and 13.5 mg/mL in 0.9% NaCl2–8°C, protected from light21 daysShelf life was limited by an increase in related substances, not a loss of potency.[10][11]
25 mg/mL (reconstituted)2–8°C24 hoursThis is the standard recommended shelf life for reconstituted solutions.[4][6]
Various concentrations in D5W or 0.9% NaCl4°C, protected from lightUp to 31 daysWhile chemically stable, the formation of microparticulates in PVC bags was observed after 24 hours, limiting the practical storage period.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying stability studies. Below are summaries of key experimental protocols used to assess the stability of pemetrexed disodium hydrates.

Hygroscopicity and Polymorphic Stability Testing

This test evaluates the physical stability of a solid API under defined humidity conditions.

  • Sample Preparation: A sample of pemetrexed disodium hemipentahydrate is placed in an open container.

  • Storage Conditions: The sample is stored in a controlled environment chamber maintained at 25 °C and 80% relative humidity (RH).[1][3]

  • Analysis: After a defined period, the sample is analyzed using Powder X-ray Diffraction (PXRD) to identify its crystalline form.[1][3]

  • Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used concurrently to confirm that no significant chemical degradation has occurred during the transformation.[1][3]

Chemical Stability by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying the API and detecting any degradation products.

  • System: An Agilent 1100 system or equivalent, equipped with a DAD detector.

  • Column: Zorbax SB-Phenyl column (150×4.6 mm, 3 μm) or similar.

  • Mobile Phase: A gradient mixture of buffers and organic solvents (e.g., acetonitrile).

  • Detection: UV detection at 230 nm.

  • Temperature: 25 °C.

  • Analysis: The concentration of pemetrexed is determined by comparing the peak area to that of a reference standard. Related substances are identified and quantified based on their retention times and peak areas relative to the main peak.

Visualization of Stability Transformation

The following diagrams illustrate the key stability relationship and the workflow for assessing it.

G cluster_0 Solid-State Forms cluster_1 Influencing Factor Hemipentahydrate Pemetrexed Disodium Hemipentahydrate Heptahydrate Pemetrexed Disodium Heptahydrate Hemipentahydrate->Heptahydrate Irreversible Transformation Humidity High Humidity (e.g., 80% RH) Humidity->Hemipentahydrate

Caption: Polymorphic transformation of pemetrexed disodium hydrates.

G start Start: Pemetrexed Disodium Hemipentahydrate Sample stress Expose to High Humidity (25°C / 80% RH) start->stress pxrd Analyze Polymorphic Form (Powder X-ray Diffraction) stress->pxrd hplc Analyze Chemical Purity (HPLC) stress->hplc result Result: Complete Conversion to Heptahydrate Form pxrd->result no_degradation High Chemical Purity Preserved hplc->no_degradation

Caption: Experimental workflow for hygroscopicity testing.

References

Unraveling the Complexities of Antifolate Cross-Resistance with Pemetrexed Disodium Hemipenta Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) with other antifolates, focusing on the critical issue of cross-resistance. Supported by experimental data, this document delves into the performance of Pemetrexed in the face of acquired resistance and elucidates the underlying molecular mechanisms.

Pemetrexed, a multi-targeted antifolate, has become a cornerstone in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its mechanism of action involves the inhibition of several key enzymes in the folate pathway, primarily thymidylate synthase (TS), but also dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][3] This multi-targeted approach is believed to reduce the likelihood of resistance development.[4] However, acquired resistance to Pemetrexed does occur, often leading to questions about the efficacy of subsequent treatments with other antifolates. This guide explores the landscape of cross-resistance between Pemetrexed and other antifolates like Methotrexate, Raltitrexed, and Lometrexol.

Comparative Efficacy in Pemetrexed-Resistant Models

The development of cancer cell lines with acquired resistance to Pemetrexed provides a crucial tool for studying cross-resistance patterns. Below are summarized findings from studies that have investigated the sensitivity of Pemetrexed-resistant cells to other antifolates.

Cell LineParental IC50 (Pemetrexed)Resistant IC50 (Pemetrexed)Fold Resistance (Pemetrexed)Cross-Resistance to MethotrexateCross-Resistance to RaltitrexedCross-Resistance to LometrexolReference
PC-9 (NSCLC)Not explicitly statedNot explicitly stated2.2x, 2.9x, 8.4x, 14.3xNot explicitly statedNot explicitly statedNot explicitly stated[5]
A549 (NSCLC)Not explicitly statedNot explicitly stated7.8x, 9.6x, 42.3x, 42.4xNot explicitly statedNot explicitly statedNot explicitly stated[5]
PC6 (Lung Cancer)Not explicitly statedNot explicitly statedNot explicitly statedYesNot explicitly statedNot explicitly stated[4]

Note: Specific IC50 values were not available in the abstracts reviewed. The table reflects the reported fold resistance and qualitative cross-resistance information.

In a study by Zhang et al. (2011), Pemetrexed-resistant PC-9 and A549 NSCLC cell lines were established. While specific IC50 values for other antifolates were not provided in the abstract, it was noted that these resistant cell lines exhibited cross-resistance to cisplatin, but interestingly, not to docetaxel, vinorelbine, 5-fluorouracil, or the active metabolite of irinotecan, SN-38.[5] Another study by Ozasa et al. (2008) on Pemetrexed-resistant PC6 lung cancer cells reported cross-resistance to Methotrexate.[4] These findings suggest that the mechanisms underlying Pemetrexed resistance can confer resistance to some, but not all, other anticancer agents, and that cross-resistance to other classical antifolates is a significant clinical concern.

Mechanisms of Cross-Resistance

The development of resistance to Pemetrexed and subsequent cross-resistance to other antifolates is a multifactorial process. The primary mechanisms identified in preclinical studies include:

  • Upregulation of Target Enzymes: The most frequently observed mechanism of Pemetrexed resistance is the overexpression of its primary target, thymidylate synthase (TS).[4][5] Increased levels of TS can sequester the drug, rendering it less effective. This mechanism is also a well-established cause of resistance to other TS inhibitors like Raltitrexed.

  • Alterations in Drug Transport: The reduced folate carrier (RFC) is a key transporter responsible for the uptake of Pemetrexed and other folates, including Methotrexate.[6] Downregulation or mutation of RFC can lead to decreased intracellular drug concentrations and, consequently, resistance.

  • Impaired Polyglutamylation: Once inside the cell, Pemetrexed is converted to its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[6] This process enhances intracellular retention and inhibitory activity. Reduced FPGS activity can therefore lead to decreased efficacy of Pemetrexed and other antifolates that undergo polyglutamylation.

Signaling Pathways in Pemetrexed Resistance

Recent research has begun to uncover the intricate signaling pathways that regulate the expression of key resistance-mediating proteins.

Pemetrexed_Resistance_Signaling Signaling Pathways in Pemetrexed Resistance cluster_0 Drug Action and Resistance Mechanisms cluster_1 Upstream Signaling Regulating Resistance Pemetrexed Pemetrexed RFC Reduced Folate Carrier (RFC) Pemetrexed->RFC Uptake FPGS Folylpolyglutamate Synthetase (FPGS) Pemetrexed_PG Pemetrexed Polyglutamates FPGS->Pemetrexed_PG Polyglutamylation TS Thymidylate Synthase (TS) Pemetrexed_PG->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_PG->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_PG->GARFT Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation TS->DNA_Synthesis Required for DHFR->DNA_Synthesis Required for GARFT->DNA_Synthesis Required for FGF2 FGF2 FGFR1 FGFR1 FGF2->FGFR1 Activates ERK_Pathway ERK Pathway FGFR1->ERK_Pathway Activates UCHL1 UCHL1 UCHL1->TS Upregulates Expression ERK_Pathway->TS Upregulates Expression

Caption: Signaling pathways involved in Pemetrexed action and resistance.

Experimental Protocols

Generation of Pemetrexed-Resistant Cell Lines

A common method for developing drug-resistant cell lines involves continuous exposure to escalating concentrations of the drug.

  • Initial Culture: Parental cancer cell lines (e.g., A549, PC-9) are cultured in standard growth medium.

  • Stepwise Selection: Cells are exposed to an initial, low concentration of Pemetrexed (e.g., the IC10 or IC20).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, the concentration of Pemetrexed is gradually increased in a stepwise manner.

  • Maintenance: The resistant cell line is then continuously cultured in the presence of the highest tolerated concentration of Pemetrexed to maintain the resistant phenotype.

  • Characterization: The level of resistance is quantified by determining the IC50 value of the resistant line and comparing it to the parental line using a cytotoxicity assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.

  • Cell Seeding: Cells (both parental and resistant) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the antifolate drugs (Pemetrexed, Methotrexate, Raltitrexed, Lometrexol).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting a dose-response curve.

Experimental_Workflow Workflow for Cross-Resistance Study cluster_drugs Antifolate Drugs Tested start Parental Cell Line step1 Establish Pemetrexed- Resistant Cell Line start->step1 step2 Cytotoxicity Assays (e.g., MTT) step1->step2 step3 Determine IC50 Values step2->step3 step4 Compare IC50s of Parental vs. Resistant Lines step3->step4 end Assess Cross-Resistance Patterns step4->end Pemetrexed Pemetrexed Pemetrexed->step2 Methotrexate Methotrexate Methotrexate->step2 Raltitrexed Raltitrexed Raltitrexed->step2 Lometrexol Lometrexol Lometrexol->step2

Caption: Experimental workflow for studying antifolate cross-resistance.

Conclusion

The available evidence suggests that acquired resistance to Pemetrexed can lead to cross-resistance to other antifolates, particularly those that share similar mechanisms of action or cellular uptake pathways, such as Methotrexate. The primary driver of this resistance is often the upregulation of thymidylate synthase. Understanding the specific patterns of cross-resistance and the underlying signaling pathways is crucial for the rational design of sequential therapies for patients who progress on Pemetrexed. Further studies providing detailed quantitative data on the cross-resistance profiles of a wider range of antifolates in various Pemetrexed-resistant cancer models are warranted to guide clinical decision-making and the development of novel therapeutic strategies to overcome antifolate resistance.

References

Pemetrexed Efficacy in Cisplatin-Resistant vs. Cisplatin-Sensitive Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pemetrexed (B1662193), a multi-targeted antifolate agent, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma, often used in combination with cisplatin (B142131).[1][2][3] Cisplatin functions by inducing DNA adducts, leading to cell death in rapidly dividing cancer cells.[4] However, the development of cisplatin resistance is a significant clinical challenge that limits its long-term efficacy.[5] This guide provides a comparative analysis of the efficacy of pemetrexed disodium (B8443419) hemipenta hydrate (B1144303) in cisplatin-sensitive and cisplatin-resistant cancer cell lines, supported by experimental data and detailed protocols.

Quantitative Data: Pemetrexed Efficacy and Cross-Resistance

The development of resistance to one chemotherapeutic agent can sometimes confer resistance to other drugs, a phenomenon known as cross-resistance. Studies have shown that the relationship between cisplatin resistance and pemetrexed sensitivity is complex and cell-line dependent. In a study on malignant pleural mesothelioma (MPM) cell lines, acquired resistance to cisplatin did not consistently lead to pemetrexed resistance.

The table below summarizes the 50% inhibitory concentration (IC50) values for pemetrexed in parental (cisplatin-sensitive) and cisplatin-resistant sublines. Lower IC50 values indicate greater sensitivity to the drug.

Cell Line (MPM)Parental IC50 for Pemetrexed (nM)Cisplatin-Resistant Subline IC50 for Pemetrexed (nM)Fold Change in ResistanceImplication
H2452 ~25~100~4.0xCross-resistance observed
H28 ~50~50No changeNo cross-resistance
H226 ~75~75No changeNo cross-resistance
211H ~100~100No changeNo cross-resistance
Data derived from graphical representations in Kitazono et al., International Journal of Oncology, 2010.[6]

Key Observation: As demonstrated in the table, three out of the four cisplatin-resistant MPM cell lines did not exhibit cross-resistance to pemetrexed, retaining a sensitivity profile similar to their cisplatin-sensitive parental lines.[6] Only the H2452-resistant subline showed a notable increase in resistance to pemetrexed.[6] This suggests that the mechanisms of cisplatin resistance in many cancer cells may not interfere with the cytotoxic action of pemetrexed, making it a viable therapeutic option after cisplatin failure.

Experimental Protocols

The determination of drug efficacy, represented by IC50 values, is commonly achieved through cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cell Viability and IC50 Determination

This protocol outlines the steps to assess the effect of pemetrexed on the viability of cisplatin-sensitive and resistant cell lines.

Objective: To measure the metabolic activity of cells as an indicator of viability after treatment with varying concentrations of pemetrexed.[7][8]

Materials:

  • Cisplatin-sensitive and cisplatin-resistant cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pemetrexed disodium hemipenta hydrate

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilization solution[7]

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570-600 nm)[7][8]

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).

    • Resuspend cells in a complete culture medium to a predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate overnight in a humidified incubator to allow for cell attachment.[10]

  • Drug Treatment:

    • Prepare a series of pemetrexed dilutions in a complete culture medium. A 1:3 or 1:10 serial dilution is common for initial experiments.[10]

    • Carefully remove the medium from the wells and add 100 µL of the corresponding pemetrexed dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a vehicle control.

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[10][11]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[8][12]

    • Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[7][8][12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the crystals.[7]

    • Mix thoroughly by gentle shaking on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[8]

    • Subtract the average absorbance of the background control wells from all other readings.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the pemetrexed concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis cell_culture Cell Culture (Sensitive & Resistant Lines) cell_seeding Seed Cells in 96-Well Plate cell_culture->cell_seeding overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation pem_dilution Prepare Pemetrexed Serial Dilutions add_drug Add Drug to Cells pem_dilution->add_drug drug_incubation Incubate for 48-72h add_drug->drug_incubation add_mtt Add MTT Reagent (Incubate 2-4h) drug_incubation->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: Workflow for determining IC50 values using the MTT assay.

Signaling Pathways and Mechanisms of Action

Understanding the distinct mechanisms of pemetrexed and cisplatin is key to interpreting cross-resistance data.

Pemetrexed's Mechanism of Action: Pemetrexed is a multi-target antifolate.[13] After entering the cell, it is converted into polyglutamated forms, which are potent inhibitors of three key enzymes required for nucleotide synthesis:[1][14]

  • Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA. This is considered its primary target.[1][14]

  • Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate, a necessary cofactor for purine (B94841) and thymidylate synthesis.[1][14]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine synthesis pathway.[1][14]

By disrupting these pathways, pemetrexed depletes the nucleotide pools necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Cisplatin Resistance and Potential Overlap: Cisplatin resistance is multifactorial, often involving mechanisms such as reduced drug accumulation, increased detoxification, enhanced DNA repair, and evasion of apoptosis. While the direct targets of pemetrexed and cisplatin are different, downstream signaling pathways can overlap.

  • DNA Repair and Nucleotide Pools: Cisplatin induces DNA damage, which cells attempt to repair.[4] Pemetrexed's ability to deplete nucleotide pools could theoretically synergize with cisplatin by hindering this repair process.[4]

  • Bypass Signaling Pathways: Resistance to both drugs can be mediated by the activation of pro-survival signaling pathways.

    • PI3K/AKT/mTOR Pathway: This pathway is critical for regulating cell growth, survival, and autophagy.[15] Its activation can confer resistance to various chemotherapies.

    • RAF/MEK/ERK Pathway: Plays a vital role in cell proliferation and preventing drug-induced apoptosis.[15]

    • Hedgehog (HH) Pathway: Activation of the Hedgehog pathway has been implicated in pemetrexed resistance in NSCLC cells, potentially by promoting an epithelial-to-mesenchymal transition (EMT).[16][17][18]

The diagram below illustrates the primary targets of pemetrexed and highlights key signaling pathways that can be dysregulated in drug-resistant cells.

G cluster_pem Pemetrexed Action cluster_targets Enzyme Inhibition cluster_synthesis Nucleotide Synthesis cluster_outcome Cellular Outcome cluster_resistance Resistance Pathways pem Pemetrexed pem_poly Pemetrexed (Polyglutamated) pem->pem_poly FPGS TS Thymidylate Synthase (TS) pem_poly->TS DHFR DHFR pem_poly->DHFR GARFT GARFT pem_poly->GARFT Pyrimidine Pyrimidine Synthesis TS->Pyrimidine Purine Purine Synthesis DHFR->Purine DHFR->Pyrimidine GARFT->Purine DNA_Synth DNA Synthesis Inhibition Purine->DNA_Synth Pyrimidine->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis AKT PI3K/AKT/mTOR Activation Survival Cell Survival & Proliferation AKT->Survival ERK RAF/MEK/ERK Activation ERK->Survival HH Hedgehog (HH) Pathway HH->Survival Survival->Apoptosis Inhibits

References

Independent Validation of Pemetrexed Disodium Hemipentahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of published findings on Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303), focusing on its analytical validation, pharmacokinetic equivalence to the innovator product, and clinical efficacy. The information is intended for researchers, scientists, and drug development professionals to support independent validation and further research.

Physicochemical and Stability Comparison

Pemetrexed disodium can exist in different hydrated forms, primarily as the hemipentahydrate and the heptahydrate. While the innovator product, Alimta®, contains the heptahydrate form, many generic versions utilize the hemipentahydrate.[1] Regulatory bodies like the European Medicines Agency (EMA) have concluded that since the active substance is fully dissolved during the manufacturing of the final intravenous solution, the initial polymorphic form does not influence the product's performance.[2]

Stability studies have shown that the hemipentahydrate form can transform into the more stable heptahydrate form under certain conditions, such as exposure to high humidity.[3][4] Specifically, after 24 hours at 25°C and 80% relative humidity, the hemipentahydrate form completely transformed to the heptahydrate form.[4] Despite this, stability studies on the hemipentahydrate active substance have demonstrated a shelf-life of up to 36 months under refrigerated conditions (5±3 °C).[2] For diluted intravenous solutions, pemetrexed has been found to be chemically stable for at least 2 days at room temperature and for up to 31 days when refrigerated.[5] However, one study noted the formation of microparticulates in PVC bags during extended refrigerated storage, suggesting a 24-hour limit for refrigerated storage is advisable.[5] Another study determined a shelf life of 21 days at 2–8°C for pemetrexed disodium in infusion bags, with the limiting factor being the increase in related substances.[6]

Table 1: Physicochemical and Stability Data Summary

ParameterPemetrexed Disodium HemipentahydratePemetrexed Disodium HeptahydrateNotes
Hydrate Form 2.5 water molecules7 water moleculesThe innovator product (Alimta®) is the heptahydrate. Many generics are the hemipentahydrate.[1][2]
Hygroscopicity Hygroscopic; transforms to heptahydrate at high humidity.[3][4]More stable hydrate form.[3]Hemipentahydrate showed a 15.6% mass increase after 24h at 25°C/80% RH.[3]
API Stability Stable for up to 36 months at 5±3 °C.[2]Data not specified in the provided results.Stability is dependent on storage conditions.
Solution Stability (Diluted) Chemically stable for ≥48h at 23°C and for up to 31 days at 4°C.[5]Data not specified in the provided results.Particulate formation may occur in PVC bags with extended refrigerated storage.[5]

Analytical Method Validation: RP-HPLC

The quantification of Pemetrexed disodium hemipenta hydrate in active pharmaceutical ingredients (API) and formulations is commonly performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Multiple studies have validated this methodology according to the International Council on Harmonisation (ICH) guidelines.

Table 2: Comparison of Validated RP-HPLC Methods

ParameterMethod 1Method 2
Column Zorbax SB C8, 4.6 x 150mm, 3.5µmKromasil C18, 250 x 4.6 mm, 5 µm
Mobile Phase 0.17% glacial acetic acid (pH 5.3) and acetonitrile (B52724) (89:11)20 mM dibasic phosphate (B84403) buffer (pH 6.5) and acetonitrile (88:12)
Flow Rate 2.0 mL/minNot Specified
Detection UV/PDAUV at 225 nm
Linearity (Correlation Coefficient) 0.999920.999
Precision (%RSD) Overall %RSD of 0.22 for repeatability and intermediate precision.Intra-day: 0.21-0.68; Inter-day: 0.44-0.88
LOD Not Specified0.445 µg/ml
LOQ Not Specified1.348 µg/ml
Experimental Protocol: RP-HPLC Method Validation (Method 1)

This protocol is a summary of a validated method for the quantitative analysis of Pemetrexed Disodium Hemipentahydrate (PDH).

1. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV/PDA detector.
  • Column: Zorbax SB C8, 4.6 x 150mm, 3.5µm.
  • Mobile Phase: A homogenous mixture of 0.17% glacial acetic acid (adjusted to pH 5.3) and acetonitrile in a ratio of 89:11.
  • Flow Rate: 2.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20.0 µL.

2. Validation Parameters:

  • Linearity: Assessed over a specified concentration range, with a correlation coefficient of 0.99992.
  • Precision:
  • Repeatability: The %RSD was 0.09.
  • Intermediate Precision: The %RSD was 0.28.
  • Overall Precision: The overall %RSD for twelve test preparations was 0.22.
  • Robustness: The method was evaluated by intentionally altering experimental conditions such as flow rate, column oven temperature, and mobile phase pH. The system suitability criteria (tailing factor, theoretical plates, and %RSD) remained within acceptance limits.
  • Forced Degradation: The stability-indicating nature of the method was confirmed by subjecting the drug to stress conditions (acid, alkali, oxidation) and demonstrating that the degradation products were well-resolved from the main PDH peak.

Pharmacokinetic Equivalence

A comparative pharmacokinetic study was conducted in adult chemonaive patients with non-small cell lung cancer to compare a generic pemetrexed formulation (Pemgem) with the innovator product (Alimta).

Table 3: Pharmacokinetic Comparison of Pemetrexed Formulations

ParameterPemgem (Generic)Alimta® (Innovator)
Mean AUC₀₋ᵢₙf (µg·h/mL) 218.2 ± 19.18223.6 ± 34.24
Mean Cₘₐₓ (µg/mL) 119 ± 13.44113 ± 7.26
Volume of Distribution (L) 17.527.6
Clearance (L/h) 4.24.72
Half-life (h) 4.34.83

The study concluded that the generic formulation, Pemgem, exhibited a similar pharmacokinetic and safety profile to the innovator product, Alimta.[7]

Experimental Protocol: Comparative Pharmacokinetic Study

This protocol outlines the methodology used in the comparative pharmacokinetic study.[7]

1. Study Design:

  • A comparative study in adult chemonaive patients with adenocarcinoma stage III/IV non-small cell lung cancer.
  • Forty-eight patients were enrolled and divided into two arms of 24 patients each.

2. Dosing and Administration:

  • All patients received 500 mg/m² of either Alimta® or Pemgem.
  • The drug was administered as a 10-minute intravenous infusion on day 1 of a 21-day cycle.

3. Pharmacokinetic Sampling:

  • Plasma samples were collected on day 1 of the first cycle to determine pemetrexed concentrations.

4. Data Analysis:

  • The area under the concentration-time curve (AUC₀₋ᵢₙf) and the maximum plasma concentration (Cₘₐₓ) were estimated using noncompartment analysis.
  • These pharmacokinetic parameters were then compared between the two treatment arms.

5. Efficacy and Safety Assessment:

  • Response rates and safety profiles were also compared between the two formulations.

Clinical Efficacy and Safety Comparison

A retrospective study compared the efficacy and safety of a generic pemetrexed with the original formulation in patients with non-small cell lung cancer (NSCLC). After propensity score matching to ensure comparability between the groups, the study found no significant differences in efficacy or safety.

Table 4: Clinical Efficacy and Safety of Generic vs. Original Pemetrexed in NSCLC (Post-Matching)

OutcomeGeneric Pemetrexed (n=38)Original Pemetrexed (n=38)P-value
Objective Response Rate 26% (10/38)32% (12/38)0.723
Disease Control Rate 89% (34/38)96% (36/38)0.674
Incidence of Adverse Events 47% (18/38)24% (9/38)0.055

Another retrospective study compared the preparation efficiency and therapeutic safety between brand-name and generic pemetrexed. The study found that the preparation time was significantly shorter for the generic product and that there were no new significant adverse events after switching to the generic formulation.[1]

Mechanism of Action and Signaling Pathways

Pemetrexed is a multi-targeted antifolate agent. Its mechanism of action involves the inhibition of several key enzymes required for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are essential for DNA and RNA synthesis. This disruption of metabolic processes ultimately leads to the inhibition of cell replication and apoptosis in cancer cells.

The primary enzymatic targets of pemetrexed are:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT)

By inhibiting these enzymes, pemetrexed depletes the cellular pools of thymidine (B127349) and purine nucleotides, leading to S-phase arrest and subsequent apoptosis. The apoptotic signaling can occur through both p53-dependent and p53-independent pathways.

Pemetrexed_Mechanism_of_Action cluster_synthesis Nucleotide Synthesis Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT DNA_Synth DNA Synthesis TS->DNA_Synth dTMP DHFR->DNA_Synth THF GARFT->DNA_Synth Purines S_Phase S-Phase Arrest DNA_Synth->S_Phase Inhibition of Apoptosis Apoptosis S_Phase->Apoptosis

Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to S-phase arrest and apoptosis.

Experimental_Workflow_PK_Study Patients NSCLC Patients (n=48) Randomization Randomization Patients->Randomization GroupA Group A (Generic Pemetrexed) Randomization->GroupA GroupB Group B (Innovator Pemetrexed) Randomization->GroupB Treatment 500 mg/m² IV Infusion GroupA->Treatment GroupB->Treatment Sampling Plasma Sampling (Day 1, Cycle 1) Treatment->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Params Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Params Comparison Statistical Comparison PK_Params->Comparison

Caption: Workflow for the comparative pharmacokinetic study of generic and innovator pemetrexed.

References

Pemetrexed Disodium Hemipenta Hydrate: A Comparative Analysis Across Diverse Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303), an antifolate chemotherapeutic agent, across various cancer types. By examining its efficacy, safety, and mechanism of action in different malignancies, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows.

Mechanism of Action

Pemetrexed disodium hemipenta hydrate is a multi-targeted antifolate that primarily inhibits three enzymes crucial for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). By blocking these pathways, pemetrexed disrupts DNA and RNA synthesis, leading to the inhibition of cell replication and induction of apoptosis in rapidly dividing cancer cells.

cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Purine Purine Synthesis cluster_Pyrimidine Pyrimidine Synthesis Pemetrexed_ext Pemetrexed (extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Pemetrexed_int Pemetrexed (intracellular) RFC->Pemetrexed_int Transport Polyglutamation Polyglutamation (by FPGS) Pemetrexed_int->Polyglutamation Pemetrexed_poly Pemetrexed Polyglutamates Polyglutamation->Pemetrexed_poly GARFT GARFT Pemetrexed_poly->GARFT Inhibits DHFR DHFR Pemetrexed_poly->DHFR Inhibits TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibits Purines Purines (A, G) GARFT->Purines synthesis DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA THF THF DHFR->THF dTMP dTMP TS->dTMP synthesis dUMP dUMP dUMP->TS dTMP->DNA_RNA DHF DHF DHF->DHFR Apoptosis Apoptosis DNA_RNA->Apoptosis Disruption leads to

Diagram 1: Pemetrexed's Mechanism of Action.

Comparative Efficacy in Different Cancer Types

The clinical utility of pemetrexed has been most prominently established in non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its application has also been explored in a variety of other solid tumors, with varying degrees of success.

Non-Small Cell Lung Cancer (NSCLC)

Pemetrexed is a standard of care for patients with advanced non-squamous NSCLC. It is used in first-line, maintenance, and second-line settings.

Table 1: Efficacy of Pemetrexed in Advanced Non-Squamous NSCLC

Trial/ComparisonTreatment ArmsNORR (%)Median PFS (months)Median OS (months)Reference
First-Line
Scagliotti et al.Pemetrexed + Cisplatin (B142131)84730.64.810.3[1]
Gemcitabine + Cisplatin85328.25.110.3[1]
Maintenance (JMEN)
Ciuleanu et al.Pemetrexed441-4.313.4[2][3]
Placebo222-2.610.6[2][3]
Second-Line
Hanna et al.Pemetrexed2839.12.98.3[4]
Docetaxel2888.82.97.9[4]
Malignant Pleural Mesothelioma

The combination of pemetrexed and cisplatin is a cornerstone in the first-line treatment of unresectable malignant pleural mesothelioma, having demonstrated a survival advantage over cisplatin alone.[5][6][7]

Table 2: Efficacy of Pemetrexed in Malignant Pleural Mesothelioma

Trial/ComparisonTreatment ArmsNORR (%)Median TTP (months)Median OS (months)Reference
Vogelzang et al.Pemetrexed + Cisplatin22641.35.712.1[5][6]
Cisplatin22216.73.99.3[5][6]
Other Solid Tumors

Pemetrexed has been investigated in several other solid tumors, with results summarized below.

Table 3: Efficacy of Pemetrexed in Other Advanced Solid Tumors

Cancer TypeTrial/SettingTreatmentNORR (%)Median PFS (months)Median OS (months)Reference
Pancreatic Cancer Phase III (vs. Gemcitabine)Pemetrexed + Gemcitabine28314.83.96.2[8]
Gemcitabine2827.13.36.3[8]
Breast Cancer Phase II (First-line)Pemetrexed6131--[9]
Gastric Cancer Phase II (First-line)Pemetrexed + Oxaliplatin (B1677828)44366.2 (TTP)10.8[10]
Phase II (First-line)Pemetrexed + Cisplatin50262.8 (TTP)6.6[11]
Colorectal Cancer Phase II (vs. FOLFIRI)Pemetrexed + Irinotecan (B1672180)64205.7-[12]
FOLFIRI6633.37.7-[12]
Cervical Cancer Phase II (Recurrent)Pemetrexed + Cisplatin54315.712.3[13][14]
Bladder Cancer Phase II (Second-line)Pemetrexed4727.72.99.6[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the protocols for two pivotal studies of pemetrexed.

Pivotal Phase III Trial in Malignant Pleural Mesothelioma (Vogelzang et al.)
  • Objective: To compare the efficacy and safety of pemetrexed plus cisplatin versus cisplatin alone in chemotherapy-naïve patients with unresectable malignant pleural mesothelioma.[5]

  • Patient Population: Patients with histologically confirmed malignant pleural mesothelioma who were not candidates for curative surgery. Key inclusion criteria included measurable disease, ECOG performance status of 0-2, and adequate organ function.

  • Treatment Regimen:

    • Pemetrexed + Cisplatin Arm: Pemetrexed 500 mg/m² administered as a 10-minute intravenous infusion, followed 30 minutes later by cisplatin 75 mg/m² as a 2-hour intravenous infusion on day 1 of a 21-day cycle.[5][6]

    • Cisplatin Arm: Cisplatin 75 mg/m² as a 2-hour intravenous infusion on day 1 of a 21-day cycle, with a placebo infusion for pemetrexed.[5]

  • Supportive Care: After the initial enrollment of 117 patients, the protocol was amended to include folic acid (350-1000 µg orally daily) and vitamin B12 (1000 µg intramuscularly every 9 weeks) to reduce toxicities.[5]

  • Efficacy Assessment: Tumor response was evaluated every 6 weeks using WHO criteria. The primary endpoint was overall survival. Secondary endpoints included time to progression, response rate, and safety.

  • Statistical Analysis: Survival was analyzed using the Kaplan-Meier method and compared with the log-rank test.

start Patient Screening (Unresectable MPM, Chemo-naïve) randomization Randomization (1:1) start->randomization armA Arm A: Pemetrexed + Cisplatin (n=226) randomization->armA armB Arm B: Placebo + Cisplatin (n=222) randomization->armB treatment Treatment Cycles (21 days) armA->treatment armB->treatment followup Follow-up: - Tumor Assessment (q6w) - Survival Monitoring treatment->followup endpoint Primary Endpoint: Overall Survival followup->endpoint

Diagram 2: Workflow of the Pivotal Mesothelioma Trial.
Phase III Maintenance Therapy Trial in NSCLC (JMEN - Ciuleanu et al.)

  • Objective: To evaluate the efficacy and safety of maintenance therapy with pemetrexed versus placebo in patients with advanced non-squamous NSCLC whose disease had not progressed after four cycles of platinum-based induction chemotherapy.[2][16]

  • Patient Population: Patients with stage IIIB/IV non-squamous NSCLC who had not progressed after four cycles of a platinum-based doublet. Patients had an ECOG performance status of 0 or 1.

  • Treatment Regimen:

    • Induction Phase (not randomized): Four cycles of a standard platinum-based doublet chemotherapy.

    • Maintenance Phase (randomized 2:1):

      • Pemetrexed Arm: Pemetrexed 500 mg/m² as a 10-minute intravenous infusion on day 1 of a 21-day cycle plus best supportive care.[3]

      • Placebo Arm: Placebo infusion on day 1 of a 21-day cycle plus best supportive care.[3]

  • Supportive Care: All patients in the maintenance phase received folic acid and vitamin B12 supplementation.[3]

  • Efficacy Assessment: Tumor response was evaluated every 6 weeks. The primary endpoint was progression-free survival. The key secondary endpoint was overall survival.

  • Statistical Analysis: PFS and OS were estimated using the Kaplan-Meier method and compared using a log-rank test.

start Patient Population (Advanced Non-Squamous NSCLC) induction Induction Chemotherapy (4 cycles of Platinum Doublet) start->induction assessment Disease Assessment (Non-Progressive Disease) induction->assessment randomization Randomization (2:1) assessment->randomization armA Maintenance Pemetrexed (n=441) randomization->armA armB Placebo (n=222) randomization->armB treatment Treatment until Progression armA->treatment armB->treatment endpoint Primary Endpoint: Progression-Free Survival treatment->endpoint

Diagram 3: Workflow of the JMEN Maintenance Trial.

Safety and Tolerability

The toxicity profile of pemetrexed is generally manageable, with myelosuppression (neutropenia, anemia, thrombocytopenia) being the most common dose-limiting toxicity. Other common adverse events include fatigue, nausea, anorexia, and skin rash. The incidence and severity of these toxicities are significantly reduced with the prophylactic administration of folic acid and vitamin B12.[4][5]

Table 4: Common Grade 3/4 Adverse Events with Pemetrexed-Based Regimens (%)

Adverse EventPemetrexed + Cisplatin (Mesothelioma)[5]Pemetrexed (NSCLC, 2nd Line)[4]Pemetrexed + Gemcitabine (Pancreatic)[8]
Neutropenia235.345.1
Anemia66.413.9
Thrombocytopenia53.517.9
Fatigue165.315
Nausea123.2-
Vomiting111.1-

Conclusion

This compound remains a crucial therapeutic agent in the management of non-squamous NSCLC and malignant pleural mesothelioma. Its efficacy in other solid tumors is more variable, and in some cases, such as pancreatic cancer, it has not demonstrated a survival benefit over standard therapies when used in combination. The favorable toxicity profile, particularly with vitamin supplementation, makes it a valuable option in maintenance settings. Further research is warranted to identify predictive biomarkers to better select patients who are most likely to benefit from pemetrexed therapy.

References

Pemetrexed disodium hemipenta hydrate's effect on folate carrier expression vs. other drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate's effect on the expression of folate carriers versus other key antifolate drugs, namely methotrexate (B535133) and raltitrexed (B1684501). By presenting experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug development.

Introduction

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT)[1]. Its cellular uptake is primarily mediated by folate transporters, making the expression levels of these carriers a critical determinant of its efficacy. The major folate transporters include the Reduced Folate Carrier (RFC, encoded by SLC19A1), the Proton-Coupled Folate Transporter (PCFT, encoded by SLC46A1), and the Folate Receptor Alpha (FRα, encoded by FOLR1)[2][3]. Understanding how pemetrexed and other antifolates modulate the expression of these transporters is crucial for predicting therapeutic response and developing strategies to overcome resistance.

Comparative Analysis of Folate Carrier Expression

DrugFolate CarrierCell Line/ContextObserved Effect on ExpressionReference
Pemetrexed RFC (SLC19A1)Pemetrexed-resistant NSCLC cellsDownregulation[4]
RFC (SLC19A1)Pemetrexed-resistant L1210 murine leukemia50% decrease in mRNA and protein[5]
RFC (SLC19A1)Pemetrexed-sensitive A549 NSCLCSignificant reduction in gene expression[6]
PCFT (SLC46A1)Pemetrexed-resistant mesotheliomaLow PCFT expression associated with resistance[7]
FRα (FOLR1)Radioresistant A549R lung adenocarcinomaDecreased mRNA and protein levels[3]
Methotrexate RFC (SLC19A1)M1-MacrophagesModest increase in gene expression[6]
RFC (SLC19A1)AGS, HCT-116, NCI-H23 cancer cells1.7- to 3.6-fold increase in mRNA[8]
RFC (SLC19A1)A549, Saos-2 cancer cells2- to 3.8-fold decrease in mRNA[8]
Folate Pathway GenesPeripheral blood cells of RA patientsNormalization of upregulated genes[9]
Raltitrexed RFC (SLC19A1)HCT-15 colon cancer with RFC inactivationCross-resistance observed, implying reliance on RFC for uptake[10]

Summary of Findings:

  • Pemetrexed: Studies in non-small cell lung cancer (NSCLC) and leukemia cell lines suggest that resistance to pemetrexed is often associated with a downregulation of the Reduced Folate Carrier (RFC)[4][5]. In pemetrexed-sensitive A549 cells, treatment also led to a significant reduction in RFC gene expression[6]. Furthermore, low expression of the Proton-Coupled Folate Transporter (PCFT) has been linked to pemetrexed resistance in mesothelioma[7]. In radioresistant lung adenocarcinoma cells, a decrease in Folate Receptor Alpha (FRα) expression was observed[3].

  • Methotrexate: The effect of methotrexate on folate carrier expression appears to be more varied. In some cancer cell lines (AGS, HCT-116, and NCI-H23), methotrexate treatment resulted in an increase in RFC mRNA levels, while in others (A549 and Saos-2), a decrease was observed[8]. In the context of rheumatoid arthritis, methotrexate treatment has been shown to normalize the upregulated expression of folate pathway genes in peripheral blood cells[9]. One study on macrophages showed a modest increase in RFC gene expression in M1-macrophages upon methotrexate exposure[6].

  • Raltitrexed: Direct studies quantifying the effect of raltitrexed on folate carrier expression are less common in the readily available literature. However, its cross-resistance in cells with inactivated RFC suggests a strong dependence on this transporter for its cytotoxic activity[10].

Signaling Pathways Implicated in Folate Carrier Regulation by Pemetrexed

Pemetrexed has been shown to influence several intracellular signaling pathways that may, in turn, regulate the expression of folate transporters. The direct causal links are still an active area of research, but the following pathways have been implicated:

  • PI3K/AKT/mTOR Pathway: Pemetrexed has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer cells[11]. This pathway is a central regulator of cell growth, proliferation, and survival, and its modulation could indirectly influence the expression of nutrient transporters like folate carriers.

  • JAK/STAT Pathway: Folate Receptor Alpha (FRα) has been shown to activate the JAK-STAT3 pathway upon folate binding[12][13][14]. While the direct effect of pemetrexed on this specific FRα-mediated signaling is not fully elucidated, its interaction with the folate system suggests a potential for modulation.

  • MAPK/ERK Pathway: FRα has also been linked to the regulation of the ERK1/2 signaling pathway[12][13]. The activation of this pathway is crucial for cell proliferation and survival, and its interplay with folate transport is an important consideration.

G cluster_membrane Cell Membrane RFC RFC (SLC19A1) Pemetrexed_int Pemetrexed (intracellular) RFC->Pemetrexed_int PCFT PCFT (SLC46A1) PCFT->Pemetrexed_int FRa FRα (FOLR1) FRa->Pemetrexed_int JAK_STAT JAK/STAT Pathway FRa->JAK_STAT Activates MAPK_ERK MAPK/ERK Pathway FRa->MAPK_ERK Activates Pemetrexed_ext Pemetrexed (extracellular) Pemetrexed_ext->RFC Uptake Pemetrexed_ext->PCFT Uptake Pemetrexed_ext->FRa Uptake PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Pemetrexed_int->PI3K_AKT_mTOR Inhibits Gene_Expression Regulation of Folate Carrier Gene Expression PI3K_AKT_mTOR->Gene_Expression ? JAK_STAT->Gene_Expression ? MAPK_ERK->Gene_Expression ? Gene_Expression->RFC Regulates Gene_Expression->PCFT Regulates Gene_Expression->FRa Regulates

Caption: Pemetrexed signaling and potential regulation of folate carriers.

Experimental Protocols

Accurate quantification of folate carrier expression is essential for this area of research. Below are generalized protocols for the key experimental techniques cited in the literature.

Quantitative Real-Time PCR (qPCR) for Folate Carrier mRNA Expression

This method is used to quantify the mRNA levels of SLC19A1 (RFC), SLC46A1 (PCFT), and FOLR1 (FRα).

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with pemetrexed, methotrexate, raltitrexed, or a vehicle control at various concentrations and for different time points.

  • RNA Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for the target genes (SLC19A1, SLC46A1, FOLR1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye-based detection chemistry (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

  • Data Analysis: Perform the qPCR reaction in a real-time PCR thermal cycler. Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

G start Cell Culture & Drug Treatment rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis

Caption: Experimental workflow for qPCR analysis of folate carrier mRNA.

Western Blotting for Folate Carrier Protein Expression

This technique is used to detect and quantify the protein levels of RFC, PCFT, and FRα.

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for RFC, PCFT, FRα, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The expression of folate carriers is a dynamic process that can be influenced by antifolate chemotherapy. The available evidence suggests that pemetrexed treatment, particularly in the context of acquired resistance, is often associated with a downregulation of RFC. The effects of methotrexate are more variable and may be cell-type dependent. For raltitrexed, its efficacy is clearly linked to RFC function, though its direct impact on transporter expression requires further investigation. The signaling pathways through which these drugs exert their effects on folate carrier gene expression are complex and likely involve major cellular regulatory networks such as the PI3K/AKT/mTOR, JAK/STAT, and MAPK/ERK pathways. Further research is needed to fully elucidate these regulatory mechanisms to optimize the clinical use of pemetrexed and other antifolates.

References

Validating biomarkers for Pemetrexed disodium hemipenta hydrate sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers for predicting sensitivity to Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate, a multi-targeted antifolate chemotherapy agent. The information presented is intended to assist researchers in the selection and validation of biomarkers for clinical and preclinical studies. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Pemetrexed exerts its cytotoxic effects by inhibiting several key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, primarily Thymidylate Synthase (TS), and to a lesser extent, dihydrofolate reductase (DHFR) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[1][2][3] Resistance to Pemetrexed can arise from various mechanisms, including alterations in drug transport and metabolism, and changes in the expression or activity of its target enzymes. Consequently, several biomarkers have been investigated to predict patient response and guide treatment strategies.

Key Biomarkers and Supporting Data

The following sections detail the most extensively studied biomarkers for Pemetrexed sensitivity, supported by quantitative data from preclinical studies.

Thymidylate Synthase (TYMS)

Thymidylate Synthase is the primary target of Pemetrexed. Its expression level is the most widely investigated biomarker for predicting Pemetrexed efficacy. Generally, lower levels of TYMS expression are associated with increased sensitivity to the drug.

Quantitative Data:

Cell Line (Cancer Type)TYMS Expression Level (Method)Pemetrexed IC50 (μM)Reference
HCT-116 (Colon)Low (Western Blot)0.04[4]
HCT-116/5-FU (Colon)High (Western Blot)0.25[4]
NCI-H460 (NSCLC)Not specified0.038
A549 (NSCLC)High TYMS copy number~1.0[3]
PC-9 (NSCLC)Low TYMS copy number~0.1[3]
HCC827 (NSCLC)Not specified1.54 ± 0.30[5]
H1975 (NSCLC)Not specified3.37 ± 0.14[5]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

A meta-analysis of 11 studies involving 798 patients with advanced non-small cell lung cancer (NSCLC) demonstrated that low or negative TYMS expression was significantly associated with a higher response rate, longer progression-free survival, and longer overall survival in patients receiving Pemetrexed-based chemotherapy.[6][7] Another study found a significant correlation between TYMS copy number and the IC50 value for pemetrexed in 17 lung cancer cell lines (r=0.6814, p=0.0026).[3]

Folate Metabolism and Transport Proteins

The efficacy of Pemetrexed is also influenced by proteins that mediate its transport into and out of the cell, as well as those that are responsible for its intracellular activation.

  • Reduced Folate Carrier (RFC or SLC19A1): This is the primary transporter responsible for Pemetrexed uptake into cancer cells. Higher RFC expression is hypothesized to correlate with increased sensitivity.[8]

  • Folylpolyglutamate Synthetase (FPGS): This enzyme converts Pemetrexed into its more active polyglutamated form, which is retained within the cell. Higher FPGS expression is expected to enhance Pemetrexed's cytotoxic effect.

  • Gamma-Glutamyl Hydrolase (GGH): This enzyme has the opposing effect of FPGS, converting the active polyglutamated form of Pemetrexed back to its monoglutamate form, facilitating its efflux from the cell. High GGH expression may therefore contribute to resistance.

  • ATP-binding cassette (ABC) transporters (e.g., ABCC5/MRP5): These are efflux pumps that actively transport various molecules, including Pemetrexed, out of the cell, thereby reducing its intracellular concentration and efficacy.

Quantitative Data:

Cell Line (Cancer Type)BiomarkerExpression ChangePemetrexed IC50 (μg/mL)Reference
MCF-7 (Breast)ABCC5Wild-type0.11 ± 0.06[9][10]
MCF-7 (Breast)ABCC5Knockout0.06 ± 0.01[9][10]
MCF-7 (Breast)ABCC5Overexpression0.20 ± 0.05[9][10]

A study on breast cancer cells demonstrated a significant inverse correlation between ABCC5 expression and Pemetrexed sensitivity (r = 0.741; p < 0.001).[9][10]

Experimental Protocols

Accurate and reproducible validation of these biomarkers requires standardized experimental protocols. Below are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Pemetrexed on cancer cell lines and to calculate the IC50 value.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pemetrexed disodium hemipenta hydrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Pemetrexed in complete medium.

  • Remove the medium from the wells and add 100 µL of the Pemetrexed dilutions to the respective wells. Include wells with medium only (no cells) as a blank control and wells with cells and medium without Pemetrexed as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each Pemetrexed concentration relative to the untreated control cells.

  • Plot the percentage of cell viability against the log of Pemetrexed concentration and determine the IC50 value using non-linear regression analysis.[11][12][13][14]

Quantitative Real-Time PCR (qPCR) for mRNA Expression

qPCR is a sensitive method to quantify the mRNA expression levels of biomarker genes.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers (see table below)

  • Real-time PCR instrument

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
TYMSGGCCTCGGTGTGCATTTAGAGCCGACAGGCAGCAG
FPGSTGAAGAGCTGGAGAAGCCATCCATCAGAGGATGGCTTGAG
GGHTGGGAATGGCAAGGAGAAGCTCATAGGGCTCATCCA
SLC19A1CTGGTCCTGCTGGTGATTGTGGTCTGCCACATAGTAGCCA
ABCC5AGGAGGCCACAGACATTGAGGGCAGTGTAGGAGGCTGAAG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Note: Primer sequences should be validated for specificity and efficiency before use.

Procedure:

  • Isolate total RNA from cell lines or tumor tissue using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.[15]

Immunohistochemistry (IHC) for Protein Expression

IHC allows for the visualization and semi-quantitative assessment of protein expression in tissue samples.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Microscope

Primary Antibodies:

Target ProteinRecommended CloneDilution
TYMSTS1061:50 - 1:100
FPGSPolyclonal1:100 - 1:200
GGHPolyclonal1:100 - 1:200
RFC (SLC19A1)Polyclonal1:50 - 1:100
ABCC5 (MRP5)M5I-11:50 - 1:100

Note: Antibody clones and dilutions should be optimized for specific tissues and staining platforms.

Procedure:

  • Deparaffinize and rehydrate the FFPE tissue sections.

  • Perform antigen retrieval by heating the slides in the appropriate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a protein block solution.

  • Incubate the sections with the primary antibody overnight at 4°C.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the signal with the DAB chromogen.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Score the staining intensity and the percentage of positive cells. An H-score can be calculated by multiplying the intensity score (0-3) by the percentage of positive cells.[16][17]

Visualizations

Pemetrexed Signaling Pathway

Pemetrexed_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell Pemetrexed_ext Pemetrexed RFC RFC (SLC19A1) Pemetrexed_ext->RFC Uptake Pemetrexed_int Pemetrexed RFC->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Activation ABCC5 ABCC5 (MRP5) Pemetrexed_int->ABCC5 Efflux Pemetrexed_poly Pemetrexed Polyglutamates FPGS->Pemetrexed_poly GGH GGH Pemetrexed_poly->GGH Inactivation DHFR DHFR Pemetrexed_poly->DHFR Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition TYMS TYMS Pemetrexed_poly->TYMS Inhibition GGH->Pemetrexed_int ABCC5->Pemetrexed_ext Purine_synth Purine Synthesis DHFR->Purine_synth GARFT->Purine_synth Pyrimidine_synth Pyrimidine Synthesis TYMS->Pyrimidine_synth DNA_RNA DNA & RNA Synthesis Purine_synth->DNA_RNA Pyrimidine_synth->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: Pemetrexed mechanism of action and resistance.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_sample Sample Collection cluster_analysis Biomarker Analysis cluster_functional Functional Assay cluster_data Data Analysis cell_lines Cancer Cell Lines rna_extraction RNA Extraction cell_lines->rna_extraction protein_extraction Protein Extraction cell_lines->protein_extraction cell_viability Cell Viability Assay (e.g., MTT) cell_lines->cell_viability tumor_tissue Patient Tumor Tissue (FFPE) tumor_tissue->rna_extraction ihc Immunohistochemistry tumor_tissue->ihc qPCR qPCR rna_extraction->qPCR western_blot Western Blot protein_extraction->western_blot correlation Correlate Biomarker Expression with Pemetrexed IC50 qPCR->correlation western_blot->correlation ihc->correlation ic50 IC50 Determination cell_viability->ic50 ic50->correlation

Caption: Workflow for validating Pemetrexed sensitivity biomarkers.

References

Pemetrexed disodium hemipenta hydrate vs. other chemotherapy agents for NSCLC in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate (B1144303) versus other chemotherapy agents for the treatment of non-small cell lung cancer (NSCLC) in in vivo models. The information is compiled from preclinical studies to support research and drug development efforts.

Executive Summary

Pemetrexed is a multi-targeted antifolate agent that has demonstrated efficacy in the treatment of non-squamous NSCLC. In vivo studies, primarily utilizing xenograft models, have been conducted to evaluate its single-agent activity and combination potential with other chemotherapeutics. This guide synthesizes available preclinical data, comparing the performance of pemetrexed with agents such as cisplatin, and in combination with targeted therapies like icotinib (B1223). While direct head-to-head in vivo comparisons with a wide range of chemotherapies are limited in publicly available literature, this guide presents the existing data to inform preclinical research design and interpretation.

Data Presentation: In Vivo Efficacy of Pemetrexed and Comparators

The following table summarizes quantitative data from in vivo studies involving pemetrexed and other agents in NSCLC xenograft models.

In Vivo ModelTreatment GroupsKey Efficacy EndpointsReference
HCC827 Xenograft (Nude Mice) - Control- Pemetrexed (Pem)- Icotinib (Ico)- Sequential Icotinib then Pemetrexed (Ico-Pem)- Sequential Pemetrexed then Icotinib (Pem-Ico)- Concurrent Icotinib and Pemetrexed (Ico + Pem)Tumor Volume and Weight: - Pem-Ico and Ico + Pem groups showed significantly smaller tumor volume and weight compared to control, Pem, Ico, and Ico-Pem groups.Proliferation (Ki-67 score): - Pem-Ico and Ico + Pem groups had significantly lower Ki-67 scores compared to other groups.Apoptosis (Caspase-3 score): - Pem-Ico and Ico + Pem groups had significantly higher caspase-3 scores compared to other groups.[1]
A549-Luc Xenograft (Mice) - Pemetrexed (50 mg/kg)Tumor Inhibition: - Pemetrexed was used in combination with immunotherapy, where it was shown to enhance the cytotoxicity of CTLs against NSCLC cells. Specific tumor growth inhibition data for pemetrexed monotherapy was not the focus of this study but its role in the tumor microenvironment was highlighted.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the experimental protocols for the key cited in vivo studies.

HCC827 Xenograft Model for Pemetrexed and Icotinib Efficacy Study[1]
  • Cell Line: EGFR-mutant human lung adenocarcinoma cells (HCC827).

  • Animal Model: Nude mice.

  • Tumor Implantation: HCC827 cells were injected subcutaneously into the mice.

  • Treatment Groups:

    • Control

    • Pemetrexed (Pem)

    • Icotinib (Ico)

    • Sequential Icotinib followed by Pemetrexed (Ico-Pem)

    • Sequential Pemetrexed followed by Icotinib (Pem-Ico)

    • Concurrent Icotinib and Pemetrexed (Ico + Pem)

  • Drug Administration: Specific dosages and schedules for each treatment arm were administered.

  • Efficacy Evaluation:

    • Tumor xenograft volumes were monitored and recorded throughout the study.

    • At the end of the study, tumors were excised and weighed.

    • Immunohistochemistry was performed on tumor tissues to evaluate:

      • Microvessel density (MVD) using CD34 positive cell counting.

      • Proliferation rate using Ki-67 scores.

      • Apoptosis rate using caspase-3 scores.

    • Western blotting was used to detect the expression of Thymidylate synthase (TS), EGFR, and downstream signaling molecules.

A549-Luc Xenograft Model for Pemetrexed and Immunotherapy Study[2]
  • Cell Line: A549-Luc cells (human lung adenocarcinoma with luciferase expression).

  • Animal Model: Mice.

  • Tumor Implantation: A549-Luc cells (5 × 10^5 cells/mouse) were subcutaneously injected into the right back side of the mice.

  • Treatment Protocol:

    • On day 0, mice were injected with pemetrexed (50 mg/kg) through the tail vein once a week for 2 weeks.

    • On day 1 and for the following 2 weeks, mice were weekly injected with CD8+ T cells (5 × 10^6 cells/mouse) with or without immune checkpoint inhibitors (α-PDL-1, 2 mg/kg and/or α-HLA-G, 2 mg/kg) via the tail vein.

  • Monitoring: Tumor growth was monitored using bioluminescence imaging.

Mandatory Visualizations

Signaling Pathway of Pemetrexed

Pemetrexed is a multi-targeted antifolate that primarily inhibits three key enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). This disruption of nucleotide synthesis leads to the inhibition of DNA and RNA synthesis, ultimately causing cell death.

G Pemetrexed Mechanism of Action cluster_0 Enzyme Inhibition cluster_1 Nucleotide Synthesis cluster_2 Cellular Outcome Pemetrexed Pemetrexed TS TS Pemetrexed->TS inhibits DHFR DHFR Pemetrexed->DHFR inhibits GARFT GARFT Pemetrexed->GARFT inhibits Pyrimidine Synthesis Pyrimidine Synthesis TS->Pyrimidine Synthesis required for Purine Synthesis Purine Synthesis DHFR->Purine Synthesis required for GARFT->Purine Synthesis required for DNA & RNA Synthesis DNA & RNA Synthesis Purine Synthesis->DNA & RNA Synthesis Pyrimidine Synthesis->DNA & RNA Synthesis Cell Death Cell Death DNA & RNA Synthesis->Cell Death inhibition leads to

Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of chemotherapeutic agents.

G In Vivo Xenograft Experimental Workflow A NSCLC Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration (Pemetrexed vs. Comparator) D->E F Continued Tumor Volume Measurement E->F G Endpoint Analysis: Tumor Weight, Biomarkers F->G

Caption: A standard workflow for in vivo chemotherapy efficacy studies.

References

A Comparative Proteomic Guide to Pemetrexed Disodium Hemipenta Hydrate Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular proteomic landscape following treatment with Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate, a multi-targeted antifolate drug. We will delve into supporting experimental data from studies on non-small cell lung cancer (NSCLC) and ovarian cancer cells, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive overview for researchers and drug development professionals. Pemetrexed is a crucial chemotherapeutic agent for treating various cancers, including non-small cell lung cancer and mesothelioma.[1] It functions by inhibiting several key enzymes in the folate pathway, which is essential for the synthesis of nucleotides and, consequently, DNA and RNA.[2]

Quantitative Proteomic Changes Induced by Pemetrexed

Comparative proteomic analyses have been instrumental in elucidating the molecular mechanisms of Pemetrexed action and resistance. Studies utilizing techniques like iTRAQ (isobaric tags for relative and absolute quantitation) and PRM (parallel reaction monitoring)-based LC-MS/MS have identified numerous differentially expressed proteins (DEPs) in cancer cells upon Pemetrexed treatment.

A study on Pemetrexed-resistant non-small cell lung cancer cells (A549/PEM) compared to parental A549 cells identified a total of 567 DEPs.[3] These proteins are involved in various cellular processes, providing insights into the mechanisms of drug resistance.

Table 1: Selected Differentially Expressed Proteins in Pemetrexed-Resistant A549/PEM Cells vs. Parental A549 Cells [3]

Protein NameGene SymbolRegulation in Resistant CellsPotential Function in Resistance
Insulin-like growth factor 2 mRNA-binding protein 2IGF2BP2UpregulatedWeakens Pemetrexed resistance when knocked down, promotes cell viability and inhibits apoptosis.[3]
Folate receptor alphaFOLR1UpregulatedKnockdown weakens Pemetrexed resistance, reduces cell viability, and promotes apoptosis.[3]

Another study on platinum-resistant ovarian cancer patients treated with Pemetrexed identified a panel of 24 proteins with significantly different levels in pre-treatment samples of patients who responded to the therapy versus non-responders.[4][5] This highlights the potential of proteomics in identifying biomarkers for predicting treatment response.

Experimental Protocols

To ensure reproducibility and a clear understanding of the data presented, this section details the typical methodologies employed in comparative proteomic studies of Pemetrexed-treated cells.

Cell Culture and Drug Treatment
  • Cell Lines: Human non-small cell lung cancer cell lines (e.g., A549) and their Pemetrexed-resistant counterparts (e.g., A549/PEM) are commonly used.[3]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Pemetrexed Treatment: Cells are treated with a specific concentration of Pemetrexed (e.g., 100 nM) for a defined period (e.g., 72 hours) to induce proteomic changes.[6]

Protein Extraction and Digestion (Filter-Aided Sample Preparation - FASP)
  • Cell Lysis: Treated and control cells are harvested and lysed in a buffer containing detergents and protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a Bradford assay.

  • Reduction and Alkylation: Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) to break and block disulfide bonds.

  • Digestion: Proteins are digested into peptides using an enzyme, typically trypsin, overnight at 37°C.

iTRAQ Labeling and Mass Spectrometry
  • iTRAQ Labeling: Peptides from different samples (e.g., control vs. treated) are labeled with distinct iTRAQ reagents.

  • Fractionation: The labeled peptide mixture is fractionated using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: The fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides and quantifies the relative abundance of the iTRAQ reporter ions.

Data Analysis
  • Database Search: The raw MS/MS data is searched against a protein database (e.g., UniProt) using software like Mascot to identify the proteins.

  • Protein Quantification and Statistical Analysis: The abundance of each protein in different samples is determined based on the iTRAQ reporter ion intensities. Statistical tests are applied to identify proteins that are significantly differentially expressed.

  • Bioinformatic Analysis: Gene Ontology (GO) and KEGG pathway analyses are performed to understand the biological functions and pathways associated with the differentially expressed proteins.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by Pemetrexed and the experimental procedures used to study them is crucial for a comprehensive understanding.

experimental_workflow Comparative Proteomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_proteomic_analysis Proteomic Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., A549 & A549/PEM) pemetrexed_treatment Pemetrexed Treatment cell_culture->pemetrexed_treatment protein_extraction Protein Extraction pemetrexed_treatment->protein_extraction protein_digestion Protein Digestion (Trypsin) protein_extraction->protein_digestion itraq_labeling iTRAQ Labeling protein_digestion->itraq_labeling lc_msms LC-MS/MS Analysis itraq_labeling->lc_msms database_search Database Search lc_msms->database_search protein_quantification Protein Quantification database_search->protein_quantification bioinformatics Bioinformatic Analysis (GO, KEGG) protein_quantification->bioinformatics

Caption: Workflow for comparative proteomic analysis of Pemetrexed-treated cells.

Pemetrexed treatment has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and immune response. One of the notable effects is the upregulation of Programmed Death-Ligand 1 (PD-L1), which has implications for combination therapies with immune checkpoint inhibitors.[6][7]

pemetrexed_pd_l1_pathway Pemetrexed-Induced PD-L1 Upregulation Pathway pemetrexed Pemetrexed mTOR mTOR pemetrexed->mTOR STAT3 STAT3 pemetrexed->STAT3 P70S6K P70S6K mTOR->P70S6K PD_L1 PD-L1 Upregulation P70S6K->PD_L1 STAT3->PD_L1 pemetrexed_apoptosis_pathway Pemetrexed's Influence on Apoptotic Pathways pemetrexed Pemetrexed anti_apoptotic Anti-apoptotic Proteins (XIAP, Mcl-1) pemetrexed->anti_apoptotic apoptosis Increased Apoptosis anti_apoptotic->apoptosis

References

A Comparative Guide to the Synthesis of Pemetrexed Disodium Hemipentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthesis methods for Pemetrexed (B1662193) disodium (B8443419) hemipentahydrate, a critical antifolate agent in oncology research and treatment. The reproducibility of a synthesis method is paramount for consistent production of this active pharmaceutical ingredient (API). This document outlines key synthesis strategies, presenting comparative data on their performance and detailed experimental protocols to aid in methodological selection and optimization.

Comparative Analysis of Synthesis Methods

The synthesis of Pemetrexed disodium hemipentahydrate typically involves the formation of the core pyrrolo[2,3-d]pyrimidine structure, followed by coupling with a glutamate (B1630785) derivative and subsequent salt formation and hydration. The reproducibility of these methods can be influenced by factors such as the choice of starting materials, coupling agents, purification techniques, and the final crystallization process.

Below is a summary of quantitative data from various reported synthesis methods.

Method Key Reactants Coupling Agent Solvent Yield Purity (HPLC) Reference
Method A: Pemetrexed Diacid Intermediate Pemetrexed diacid, Sodium methoxide (B1231860)-Methanol (B129727), Ethanol (B145695)High99.61% (crude)[1]
Method B: Direct Salt Formation Pemetrexed, 1M NaOH-Water, Ethanol98%99.8%[2]
Method C: Improved Diethyl Ester Purification 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid, Diethyl L-glutamate hydrochlorideCDMT, NMMIsopropanol, Water, Acetone83.8% (for diethyl ester intermediate)>98% (for diethyl ester intermediate)[2]
Method D: Alternative Starting Materials Methyl 4-iodobenzoate, 3-buten-1-ol--34.9% (overall)Not specified[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthesis. The following are protocols for key experiments cited in the comparative data table.

Method A: From Pemetrexed Diacid Intermediate[1]
  • Preparation of Crude Pemetrexed Disodium: 100 g of Pemetrexed diacid (form 1 or 2) is added to a 0.33 M solution of sodium methoxide in methanol (1000 mL). The mixture is stirred at 0–5 °C for 1 hour under an inert gas atmosphere. The mixture is then filtered, and ethanol (1000 mL) is added to the filtrate in one portion. After stirring for 30 minutes at 20–25 °C, the mixture is filtered, and the solid is washed with ethanol (1 x 200 mL) and dried under vacuum for 1.5 hours.

  • Purification: The crude solid (HPLC purity 99.61%) is macerated in methanol (250 mL) for 3 hours at room temperature. The mixture is then filtered, washed with cold methanol (1 x 100 mL), and dried under vacuum at 40 °C for 3 hours to yield the final product.

Method B: Direct Salt Formation and Crystallization[2]
  • Salt Formation: To a suspension of 7.0 g of Pemetrexed in 38 mL of water, 1 M NaOH is added until a pH of approximately 8 (in the range of 7.5 to 8.5) is reached.

  • Crystallization: The resulting solution is heated to 70 °C and then added to 398 mL of ethanol. The suspension is allowed to cool to room temperature.

  • Isolation and Drying: The solid is collected by filtration and dried at 50 °C to yield 7.4 g of Pemetrexed disodium hemipentahydrate as a white solid. An intermediate trituration step with a 1/1 ethanol/water mixture can be employed before final drying to improve purity, resulting in a 98% yield and 99.8% HPLC purity.

Visualizing the Method Comparison Workflow

To aid in the selection of an appropriate synthesis method, the following diagram illustrates a logical workflow for comparing the available options based on key performance indicators.

Pemetrexed Synthesis Method Comparison Workflow for Pemetrexed Synthesis Method Comparison cluster_0 Method Identification cluster_1 Performance Evaluation cluster_2 Decision A Method A (Diacid Intermediate) Yield Yield (%) A->Yield Purity Purity (HPLC %) A->Purity Reproducibility Reported Reproducibility A->Reproducibility B Method B (Direct Salt Formation) B->Yield B->Purity B->Reproducibility C Method C (Improved Ester Purification) C->Yield C->Purity C->Reproducibility D Method D (Alternative Starting Materials) D->Yield D->Purity D->Reproducibility Decision Select Optimal Method Yield->Decision Purity->Decision Reproducibility->Decision

References

Benchmarking Pemetrexed Disodium Hemipenta Hydrate's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pemetrexed (B1662193) disodium (B8443419) hemipenta hydrate, a multi-targeted antifolate agent, has established itself as a cornerstone in the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3][4] Its mechanism of action, which involves the disruption of crucial folate-dependent metabolic processes essential for cell replication, sets it apart from other cytotoxic agents.[5] This guide provides a comprehensive comparison of pemetrexed's anti-tumor activity with alternative therapies, supported by experimental data and detailed methodologies.

Mechanism of Action: A Multi-Targeted Approach

Pemetrexed exerts its anti-neoplastic effects by inhibiting multiple key enzymes involved in the de novo biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[5][6] Once transported into the cell, primarily by the reduced folate carrier (RFC), pemetrexed is converted to its polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS).[6][7] This polyglutamation enhances its intracellular retention and inhibitory activity against its primary targets:

  • Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP), a crucial precursor for DNA synthesis.[7][8]

  • Dihydrofolate Reductase (DHFR): By inhibiting DHFR, pemetrexed disrupts the regeneration of tetrahydrofolate, a vital cofactor for nucleotide synthesis.[7][9][10]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): These enzymes are critical for the de novo purine synthesis pathway. Their inhibition by pemetrexed leads to a depletion of purine nucleotides necessary for both DNA and RNA synthesis.[3][7][9][10]

This multi-targeted mechanism contributes to a broad spectrum of anti-tumor activity and can lead to cell cycle arrest and apoptosis.[8][11]

Pemetrexed_Mechanism_of_Action cluster_Cell Tumor Cell cluster_Nucleotide Nucleotide Synthesis Pemetrexed_ext Pemetrexed (extracellular) RFC RFC Transporter Pemetrexed_ext->RFC Pemetrexed_int Pemetrexed (intracellular) RFC->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Pemetrexed_poly Pemetrexed Polyglutamate FPGS->Pemetrexed_poly DHFR DHFR Pemetrexed_poly->DHFR Inhibits TS TS Pemetrexed_poly->TS Inhibits GARFT_AICART GARFT & AICART Pemetrexed_poly->GARFT_AICART Inhibits DHF DHF DHF->DHFR THF THF THF->DHF THF->TS THF->GARFT_AICART dUMP dUMP dUMP->TS dTMP dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purine_synthesis De Novo Purine Synthesis Purine_synthesis->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Depletion leads to DHFR->THF TS->dTMP GARFT_AICART->Purine_synthesis

Caption: Pemetrexed's multi-targeted mechanism of action.

Comparative In Vitro Anti-Tumor Activity

The cytotoxic effects of pemetrexed have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different chemotherapeutic agents.

Cell LineCancer TypePemetrexed IC50 (µM)Gemcitabine (B846) IC50 (µM)Docetaxel IC50 (µM)Reference
NSCLC Panel (Average of 20 lines) Non-Small Cell Lung Cancer0.65 ± 0.20.015 ± 0.008N/A[12]
SCLC Panel (Average of 17 lines) Small Cell Lung Cancer0.091 ± 0.0180.055 ± 0.04N/A[12]
PC9 (Parental) Non-Small Cell Lung CancerVariesN/AN/A
A549 (Parental) Non-Small Cell Lung CancerVariesN/AN/A

N/A: Data not available in the cited sources.

These data indicate that while gemcitabine may be more potent in certain NSCLC cell lines, pemetrexed demonstrates significant activity, particularly against SCLC cell lines in vitro.[8][12]

Comparative In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies using tumor xenograft models provide valuable insights into the anti-tumor activity of pemetrexed alone and in combination.

Tumor ModelTreatmentDosage and ScheduleOutcomeReference
H2122 NSCLC Xenograft (mice) Pemetrexed100-300 mg/kg, daily for 10 days12-18 day tumor growth delay[8][12]
H2122 NSCLC Xenograft (mice) Gemcitabine30-120 mg/kg, every 4 days for 3 doses10-14 day tumor growth delay[8][12]
H2122 NSCLC Xenograft (mice) Pemetrexed → Gemcitabine100 mg/kg PEM, 30 mg/kg GEM~14 day tumor growth delay, no toxicity[12]
H2122 NSCLC Xenograft (mice) Pemetrexed + Gemcitabine (concurrent)100 mg/kg PEM, 30 mg/kg GEM12 day tumor growth delay, some toxicity[12]
Orthotopic H2122 NSCLC (rats) Pemetrexed50-200 mg/kg, daily for 21 daysSignificantly prolonged survival[8][12]

These studies suggest that pemetrexed demonstrates significant in vivo anti-tumor activity and that sequential administration of pemetrexed followed by gemcitabine may be a promising and well-tolerated combination.[8][12]

Clinical Efficacy and Combination Therapies

Clinical trials have established the role of pemetrexed in the treatment of NSCLC and mesothelioma.

Trial/StudyCancer TypeTreatment ArmsKey FindingsReference
Phase III (Second-line NSCLC) Non-Small Cell Lung CancerPemetrexed vs. DocetaxelEquivalent efficacy (Median survival: 8.3 vs. 7.9 months), but significantly less toxicity with pemetrexed.[1][9][10]
Phase III (Malignant Pleural Mesothelioma) Malignant Pleural MesotheliomaPemetrexed + Cisplatin vs. Cisplatin aloneHigher response rate (41.3% vs. 16.7%) and longer median survival (12.1 vs. 9.3 months) with the combination.[1]
Phase III (Chemonaive advanced NSCLC with PS2) Non-Small Cell Lung CancerPemetrexed-Carboplatin vs. PemetrexedImproved overall survival, progression-free survival, and response with the combination.[13]
Phase II (Advanced NSCLC) Non-Small Cell Lung CancerPemetrexed + CisplatinOverall response rate of approximately 40-45%.[14][15]

Pemetrexed is also being actively investigated in combination with immunotherapy, showing promise in enhancing the efficacy of immune checkpoint inhibitors.[16][17][18]

Experimental Protocols

In Vitro Growth Inhibition (IC50) Assay

IC50_Assay_Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of Pemetrexed or comparator drug start->treat incubate Incubate for a defined period (e.g., 72-96 hours) treat->incubate mtt Add MTT reagent and incubate incubate->mtt solubilize Solubilize formazan (B1609692) crystals mtt->solubilize read Measure absorbance using a microplate reader solubilize->read calculate Calculate IC50 values using dose-response curves read->calculate Xenograft_Study_Workflow start Implant human tumor cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer Pemetrexed, comparator drugs, or vehicle control according to schedule randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until tumor volume reaches a predefined endpoint or for a set duration monitor->endpoint analyze Analyze data for tumor growth inhibition and survival endpoint->analyze Pemetrexed_Resistance_Mechanisms cluster_Mechanisms Mechanisms of Resistance Pemetrexed Pemetrexed Resistance Pemetrexed Resistance Pemetrexed->Resistance TS_up Increased Thymidylate Synthase (TS) Expression TS_up->Resistance RFC_down Decreased Reduced Folate Carrier (RFC) Expression RFC_down->Resistance FPGS_down Reduced FPGS Activity FPGS_down->Resistance Akt_up Activation of PI3K/Akt Signaling Pathway Akt_up->Resistance

References

Safety Operating Guide

Proper Disposal of Pemetrexed Disodium Hemipenta Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Pemetrexed disodium (B8443419) hemipenta hydrate, a potent cytotoxic chemotherapy agent, is critical for ensuring laboratory safety and environmental protection. Adherence to strict protocols is essential to minimize exposure risks for researchers and prevent the release of hazardous materials. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Pemetrexed waste.

Pemetrexed is classified as a cytotoxic and cytostatic drug, meaning it is toxic to cells and inhibits their growth.[1] Consequently, any waste contaminated with this substance is considered hazardous/special waste and must be managed accordingly.[1][2]

I. Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any procedure involving Pemetrexed, it is imperative to don the appropriate Personal Protective Equipment (PPE) to prevent skin, eye, and respiratory exposure.

Required PPE:

  • Gloves: Use cytotoxic-resistant nitrile gloves; double-gloving is recommended.[3][4]

  • Gown: An impermeable, disposable gown should be worn.[4][5]

  • Eye Protection: Safety goggles or a face shield is necessary.[3][5]

  • Respiratory Protection: A NIOSH-approved respirator should be used, especially when handling the powder form to avoid dust inhalation.[6][7]

General Handling Precautions:

  • Handle Pemetrexed and its waste within a designated area, such as a chemical fume hood or a Class II or III vertical flow biosafety cabinet, to contain any aerosols or dust.[4][8]

  • Do not eat, drink, or smoke in areas where Pemetrexed is handled.[6]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

II. Waste Segregation and Containerization

Proper segregation of Pemetrexed waste from other laboratory waste streams is a crucial first step in the disposal process.[2][5] Never mix cytotoxic waste with general refuse or other types of hazardous waste.[2]

Waste TypeContainer SpecificationLabeling Requirements
Unused/Expired Product Keep in the original container whenever possible.Original product label.
Non-Sharp Solid Waste Yellow, rigid, leak-proof container with a purple lid, or a yellow and purple-colored, thick (2-4 mm) plastic bag.[1][5]"Cytotoxic Waste" or "Chemotherapeutic Waste".[3][9]
Contaminated Sharps Yellow, puncture-proof, and leak-proof sharps container with a purple lid.[1][9]"Cytotoxic Sharps" or "Chemotherapeutic Waste".[1]
Contaminated Liquid Waste Leak-proof, sealable container."Cytotoxic Liquid Waste".
Contaminated PPE Place in the designated cytotoxic waste container (yellow with purple lid or yellow/purple bag).[1]"Cytotoxic Waste".

III. Step-by-Step Disposal Protocol

  • Immediate Disposal: At the point of generation, immediately place any item contaminated with Pemetrexed into the appropriate, color-coded waste container.

  • Solid Waste:

    • Place items such as contaminated gloves, gowns, bench paper, and empty vials directly into the designated yellow container with a purple lid or a yellow/purple waste bag.[1]

  • Sharps Waste:

    • Dispose of all contaminated needles, syringes, and other sharps directly into a purple-lidded, puncture-resistant sharps container.[1] Do not recap, bend, or break needles.[7]

  • Liquid Waste:

    • Do not pour liquid Pemetrexed waste down the drain.[9]

    • Collect liquid waste in a sealed, leak-proof container clearly labeled as "Cytotoxic Liquid Waste".

    • For small amounts of liquid, it may be appropriate to add an absorbent material to solidify it before placing it in the solid waste container.[9]

  • Unused Product:

    • Unused or expired Pemetrexed powder or solution should be disposed of as hazardous chemical waste.[9] Keep it in its original container and offer it to a licensed hazardous material disposal company.[10]

  • Container Sealing and Storage:

    • Once a waste container is full (typically three-quarters), securely seal it.

    • Store sealed containers in a designated, secure area away from general traffic until they are collected for final disposal.

  • Final Disposal:

    • The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[1]

    • Arrange for a licensed hazardous waste contractor to collect and transport the waste. Ensure all waste is accompanied by a hazardous waste consignment note.[1]

IV. Spill Management Protocol

In the event of a spill, immediate and correct action is required to contain the contamination and protect personnel.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Cordon off the spill area to prevent further spread and exposure.

  • Don PPE: Ensure you are wearing the full complement of required PPE before starting cleanup.

  • Contain the Spill:

    • For powders: Gently cover the spill with damp absorbent material to avoid generating dust.[7] Alternatively, use a vacuum cleaner equipped with a HEPA filter.[4][7]

    • For liquids: Cover the spill with an absorbent material from a cytotoxic spill kit.

  • Clean the Area:

    • Carefully collect all contaminated absorbent materials and place them in the cytotoxic waste container.

    • Decontaminate the spill surface. A sodium hypochlorite (B82951) solution may be used for this purpose.[8][11]

  • Dispose of Cleanup Materials: All items used for cleanup, including PPE, are considered cytotoxic waste and must be disposed of accordingly.[7]

Disposal Workflow for Pemetrexed Waste

Pemetrexed_Disposal_Workflow start Pemetrexed Waste Generation ppe Wear Full PPE (Gloves, Gown, Goggles, Respirator) start->ppe Before Handling segregate Segregate Waste at Source ppe->segregate sharps Sharps Waste segregate->sharps non_sharps Non-Sharp Solid/PPE Waste segregate->non_sharps liquid Liquid Waste segregate->liquid sharps_container Purple-Lidded Sharps Container sharps->sharps_container non_sharps_container Yellow Container (Purple Lid) or Yellow/Purple Bag non_sharps->non_sharps_container liquid_container Sealed, Labeled Liquid Waste Container liquid->liquid_container storage Secure Temporary Storage sharps_container->storage non_sharps_container->storage liquid_container->storage collection Collection by Licensed Hazardous Waste Contractor storage->collection incineration High-Temperature Incineration collection->incineration

Caption: Workflow for the safe disposal of Pemetrexed waste.

References

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